Quinoline-3-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARLOFXXUFNOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393721 | |
| Record name | quinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59282-61-0 | |
| Record name | quinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Quinoline-3-Carbohydrazide Chemical Properties & Applications
[1]
Executive Summary
Quinoline-3-carbohydrazide represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles including 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones.[1][2] Unlike its 2- and 4-substituted isomers, the 3-substituted quinoline moiety offers unique electronic distribution and steric properties that enhance binding affinity in enzyme pockets, particularly for targets like Enoyl-ACP reductase (antitubercular) and various tyrosine kinases (anticancer).[1]
This guide provides a rigorous analysis of the physicochemical properties, synthetic architecture, and reactivity profile of quinoline-3-carbohydrazide, designed to support researchers in optimizing lead optimization campaigns.[1]
Structural Architecture & Physicochemical Profile[1][2][3][4]
The quinoline-3-carbohydrazide molecule consists of a bicyclic quinoline ring fused with a carbohydrazide functional group (
Key Physicochemical Data
The following data represents the standard profile for the parent compound (unsubstituted at the benzene ring).
| Property | Value / Characteristic | Application Note |
| Molecular Formula | Base scaffold calculation.[1] | |
| Molecular Weight | 187.20 g/mol | Fragment-based drug design (FBDD) compliant.[1] |
| Appearance | White to off-white crystalline powder | Discoloration indicates oxidation of the hydrazide tail.[1] |
| Melting Point | 184 – 186 °C | Sharp MP indicates high purity; broad range suggests unreacted ester. |
| Solubility | DMSO, DMF (High); Hot Ethanol (Moderate); Water (Low/Insoluble) | Use DMSO-d6 for NMR characterization.[1] |
| pKa (Calculated) | ~3.2 (Quinoline N), ~12.5 (Hydrazide NH) | Quinoline nitrogen protonates in acidic media; Hydrazide NH is weakly acidic.[1] |
Spectral Signature (Characterization)
Validation of the structure requires confirming the presence of the hydrazide moiety and the integrity of the quinoline ring.
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.3 – 10.0 ppm (s, 1H): Amide -NH- proton (Exchangeable with D₂O).[1]
- 8.9 – 9.2 ppm (s, 1H): C2-H of Quinoline (Deshielded by adjacent N and C=O).[1]
- 8.7 – 8.9 ppm (s, 1H): C4-H of Quinoline.[1]
- 4.5 – 5.0 ppm (br s, 2H): Terminal -NH₂ protons (Diagnostic peak; disappearance confirms derivatization).[1]
-
FT-IR (KBr):
Synthetic Pathways[1][2][4][5][6][7]
The most robust route to quinoline-3-carbohydrazide is the hydrazinolysis of ethyl quinoline-3-carboxylate.[1] This method is preferred over direct coupling of the acid due to milder conditions and cleaner workup.
Synthesis Workflow Diagram
Figure 1: Standard synthetic workflow via hydrazinolysis of the ester precursor.
Chemical Reactivity & Derivatization[8]
The utility of quinoline-3-carbohydrazide lies in the reactivity of the
Key Reaction Pathways[2]
-
Schiff Base Formation (Hydrazones): Reaction with aromatic aldehydes yields hydrazones (
).[1] These are crucial for anticancer activity due to their ability to chelate iron and inhibit ribonucleotide reductase. -
Cyclization to 1,3,4-Oxadiazoles: Treatment with cyclizing agents (
, , or ) converts the hydrazide into a 5-membered oxadiazole ring.[1] This modification improves metabolic stability and lipophilicity. -
Metal Complexation: The carbonyl oxygen and azomethine nitrogen (after Schiff base formation) can chelate transition metals (Cu, Ni, Co), often enhancing biological potency by orders of magnitude.
Reactivity Logic Diagram
Figure 2: Divergent synthesis pathways from the parent hydrazide scaffold.[1]
Biological Applications (SAR Insights)
The quinoline-3-carbohydrazide scaffold is not merely a linker; it actively participates in target binding.[1]
-
Antitubercular Activity: Derivatives (especially 1,3,4-oxadiazoles) have shown potent inhibition of Mycobacterium tuberculosis H37Rv.[1] The mechanism often involves inhibition of Enoyl-ACP reductase (InhA).[1] The N-N linkage allows for hydrogen bonding within the active site.
-
Anticancer Activity: Hydrazone derivatives (e.g., derived from 2-nitrobenzaldehyde) exhibit cytotoxicity against MCF-7 (breast) and HepG2 (liver) cell lines.[1] The planar quinoline ring intercalates DNA, while the hydrazone moiety chelates metal ions necessary for cell proliferation.
-
Antimicrobial: The presence of electron-withdrawing groups (Cl, NO2) on the phenyl ring of the hydrazone derivative significantly enhances antibacterial activity against Gram-positive strains like S. aureus.[1]
Experimental Protocols
Protocol A: Synthesis of Quinoline-3-carbohydrazide
A self-validating protocol ensuring high purity.[1]
-
Reagents: Ethyl quinoline-3-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Absolute Ethanol (30 mL).
-
Procedure:
-
Dissolve the ester in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise with stirring. Note: Hydrazine is toxic; use a fume hood.
-
Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1] The ester spot (
) should disappear, and a lower spot ( ) should appear. -
Critical Step: Allow the reaction to cool to room temperature, then refrigerate overnight. This maximizes precipitation.
-
Filter the white solid under vacuum.
-
Purification: Wash the cake with cold ethanol (2 x 10 mL) to remove excess hydrazine. Recrystallize from hot ethanol if the melting point is <180°C.
-
-
Yield: Expect 85–92%.
Protocol B: Synthesis of Quinoline-3-hydrazone Derivative
Example: Condensation with 2-Nitrobenzaldehyde.
-
Reagents: Quinoline-3-carbohydrazide (1 mmol), 2-Nitrobenzaldehyde (1 mmol), Ethanol (15 mL), Glacial Acetic Acid (3-5 drops).
-
Procedure:
-
Validation: The disappearance of the
doublet in ¹H NMR (approx 4.5 ppm) and appearance of the azomethine proton ( ) at 8.4–8.6 ppm confirms the product.
References
-
Al-Nuri, L. et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[1][5] Inorganics, 11(10), 412.[1][2][5]
-
Desai, N. C. et al. (2017). Synthesis and biological evaluation of some new quinoline based derivatives as potential antimicrobial and antitubercular agents. Medicinal Chemistry Research.
-
Verma, S. et al. (2023). Quinoline hydrazide/hydrazone derivatives: recent insights on antibacterial activity and mechanism of action.[6] ChemMedChem, 18(1).[1] [1]
-
Eswaran, S. et al. (2010). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. European Journal of Medicinal Chemistry, 45(8), 3374-3383.[1] [1]
Sources
- 1. QUINOLINE CONTAINING 1,3,4-OXADIAZOLE: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Quinoline-3-Carbohydrazide Molecular Architecture and Application
Executive Summary
The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinguished by its planar bicyclic aromatic core and a flexible, hydrogen-bond-rich carbohydrazide tail, this molecule serves as a critical pharmacophore for developing EGFR kinase inhibitors, antitubercular agents (targeting InhA), and antimicrobial Schiff bases.
This guide deconstructs the molecular anatomy of quinoline-3-carbohydrazide, detailing the causal links between its electronic properties and biological efficacy. It provides a validated synthetic protocol and a logic-based Structure-Activity Relationship (SAR) analysis to support researchers in lead optimization.
Structural Anatomy & Electronic Properties
The Core Scaffold
The molecule comprises two distinct functional domains: the quinoline ring system (the lipophilic anchor) and the carbohydrazide moiety (the hydrophilic warhead/linker).
-
Quinoline Ring: A planar, electron-deficient aromatic system. The nitrogen atom at position 1 (N1) acts as a weak hydrogen bond acceptor (pKa ~4.9).
-
Carbohydrazide Tail (-CONHNH₂): Attached at position 3, this group is electronically versatile. It can function as a bidentate ligand for metal chelation or as a donor/acceptor motif for hydrogen bonding within enzyme active sites.
Tautomerism and Hydrogen Bonding
In crystalline form and solution, the carbohydrazide group exhibits amide-iminol tautomerism. This is critical for binding affinity:
-
Amide Form (Keto): Predominant in neutral solution; favors H-bond donation via the terminal -NH₂.
-
Iminol Form (Enol): Facilitates metal coordination (e.g., Cu²⁺, Zn²⁺) in metalloenzyme inhibition.
Visualization: Molecular Connectivity
The following diagram illustrates the standard numbering scheme and functional zones.
Figure 1: Structural connectivity and functional binding zones of the quinoline-3-carbohydrazide scaffold.
Validated Synthetic Methodology
The synthesis of quinoline-3-carbohydrazide is most reliably achieved via the hydrazinolysis of esters . This method is preferred over direct amidation of carboxylic acids due to milder conditions and higher purity profiles.
The "Gold Standard" Protocol
Reaction Type: Nucleophilic Acyl Substitution Precursor: Ethyl quinoline-3-carboxylate Reagent: Hydrazine Hydrate (80% or 99%) Solvent: Absolute Ethanol
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.
-
Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The carbohydrazide product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold ethanol (to remove unreacted hydrazine), and recrystallize from ethanol.
Process Visualization
Figure 2: Synthetic pathway for the conversion of ethyl ester to carbohydrazide via nucleophilic substitution.
Structure-Activity Relationship (SAR) Logic
For researchers optimizing this scaffold, the SAR is distinct. Modifications should be driven by the specific biological target (e.g., EGFR vs. Antimicrobial).
The "Warhead" (Hydrazide Tail)
The terminal amino group (-NH₂) is the primary site for derivatization.
-
Schiff Bases: Condensation with aldehydes yields hydrazones (–CONHN=CH–Ar). This restricts flexibility and extends the conjugated system, often increasing lipophilicity and membrane permeability.
-
Cyclization: Reacting the hydrazide with CS₂ or isothiocyanates yields 1,3,4-oxadiazoles or thiadiazoles. This locks the conformation, improving metabolic stability but altering H-bond donor capability.
The "Anchor" (Quinoline Ring)
-
Position 2: Substitution here (e.g., -CH₃, -OH) often introduces steric clash that reduces potency in kinase pockets.
-
Positions 6, 7, 8: Ideal for modulating electronic properties.
-
Electron Withdrawing Groups (F, Cl, CF₃): Increase metabolic stability and can enhance binding to hydrophobic pockets.
-
Electron Donating Groups (OMe): Increase electron density on the ring, potentially strengthening pi-stacking interactions.
-
SAR Decision Matrix
| Modification Zone | Chemical Change | Biological Consequence | Application |
| Hydrazide (N-Term) | Schiff Base Formation | Increased Lipophilicity, Rigidification | Antimicrobial / Anticancer |
| Hydrazide (N-Term) | Metal Complexation (Cu, Zn) | Redox Activity, DNA Cleavage | Antitumor (ROS generation) |
| Ring C6/C7 | Halogenation (Cl, F) | Increased Metabolic Stability | EGFR Inhibitors |
| Ring C4 | Hydroxyl (-OH) | Tautomerism to Quinolone | Antiviral / Integrase Inhibitors |
SAR Logic Diagram
Figure 3: Strategic modification zones for optimizing biological activity based on target requirements.
Pharmacological Applications[2][3][4][5][6]
Anticancer (Kinase Inhibition)
Quinoline-3-carbohydrazides act as ATP-competitive inhibitors. The planar quinoline ring mimics the adenine moiety of ATP, fitting into the hinge region of kinases like EGFR and VEGFR-2 . The carbohydrazide tail extends into the solvent-accessible region or interacts with the "gatekeeper" residues, forming crucial hydrogen bonds.
Antimicrobial (DNA Gyrase)
Derivatives, particularly hydrazones (Schiff bases), have shown potent activity against M. tuberculosis. The mechanism involves the chelation of metal ions required for the function of enzymes like DNA gyrase or direct inhibition of Enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) pathway.
References
-
Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Applied Chemistry. [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI Inorganics. [Link][1]
-
Quinoline-3-carbohydrazide | C10H9N3O. PubChem Compound Summary. [Link]
-
Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity. RSC Advances. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Bentham Science / PubMed. [Link]
Sources
Strategic Synthesis of Quinoline-3-Carbohydrazide Scaffolds
This guide details the strategic synthesis of quinoline-3-carbohydrazide scaffolds, focusing on the Meth-Cohn Vilsmeier-Haack cyclization pathway. This route is selected for its operational robustness and the generation of the versatile 2-chloro intermediate, which serves as a critical "pivot point" for further medicinal chemistry functionalization (SNAr diversification).
A Technical Guide to the Meth-Cohn Vilsmeier-Haack Protocol
Executive Summary & Strategic Context
The quinoline-3-carbohydrazide motif is a privileged pharmacophore in drug discovery, exhibiting potent antitubercular, anticancer, and anti-inflammatory profiles [1]. While classical routes like the Friedländer or Pfitzinger syntheses exist, they often suffer from limited regioselectivity or expensive starting materials.
For modern drug development, the Meth-Cohn synthesis (Vilsmeier-Haack cyclization of acetanilides) is the superior pathway. It provides high regiocontrol and yields 2-chloro-3-formylquinoline , a dual-functionalized intermediate. This guide focuses on converting this intermediate into the target carbohydrazide, highlighting a modern oxidative esterification shortcut that bypasses the isolation of the carboxylic acid.
Retrosynthetic Analysis
The synthesis is deconstructed into three critical phases:
-
Ring Construction: Cyclization of acetanilide using Vilsmeier reagent to form the quinoline core.
-
Oxidation State Adjustment: Converting the C3-aldehyde to a C3-ester.
-
Hydrazinolysis: Nucleophilic acyl substitution to generate the final hydrazide.
Pathway Visualization
Figure 1: The Meth-Cohn pathway optimized with direct oxidative esterification.
Phase 1: The Meth-Cohn Vilsmeier-Haack Cyclization
This step constructs the pyridine ring onto the benzene scaffold. The mechanism involves the formation of a chloroiminium ion (Vilsmeier reagent) which attacks the acetanilide amide nitrogen, followed by intramolecular electrophilic aromatic substitution.
Mechanism Insight
The reaction is highly sensitive to temperature. The initial formation of the Vilsmeier reagent is exothermic, while the cyclization requires thermal energy to overcome the aromaticity barrier of the benzene ring.
Experimental Protocol
Reagents: Acetanilide (1.0 eq), POCl3 (7.0 eq), DMF (3.0 eq).
-
Reagent Formation: In a dry round-bottom flask under N2, cool DMF to 0°C. Add POCl3 dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent [2].
-
Addition: Add acetanilide portion-wise to the yellow slurry.
-
Cyclization: Warm the mixture to 75–80°C. Stir for 4–16 hours. Monitor by TLC (EtOAc:Hexane 3:7).
-
Quenching: Pour the reaction mixture onto crushed ice/water (approx. 10x volume).
-
Workup: Neutralize with NaOAc or NaHCO3 to pH 7. The product, 2-chloro-3-formylquinoline , precipitates as a pale yellow solid. Filter, wash with water, and recrystallize from acetonitrile or ethyl acetate [3].
Yield Expectation: 70–85%.
Phase 2: Oxidative Esterification (The "One-Pot" Optimization)
Classically, the aldehyde is oxidized to a carboxylic acid (using AgNO3 or KMnO4) and then esterified. However, a modern iodine-mediated oxidative esterification is far more efficient for this scaffold [4].
Why this method?
It avoids the solubility issues often encountered with quinoline-3-carboxylic acids and proceeds under mild conditions.
Experimental Protocol
Reagents: 2-chloro-3-formylquinoline (1.0 eq), Iodine (2.5 eq), K2CO3 (2.5 eq), Methanol (Solvent).[1]
-
Suspend the aldehyde in methanol.
-
Add K2CO3 and Iodine.[1]
-
Reflux for 3–5 hours. The color will transition from dark iodine to a lighter amber as I2 is consumed.
-
Workup: Cool to room temperature. Quench with aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine.
-
Extract with dichloromethane (DCM). Dry organic layer over MgSO4 and concentrate.
-
Product: Methyl 2-chloroquinoline-3-carboxylate.
Data Check:
-
Yield: ~90%
-
Mechanism: Formation of a hemiacetal intermediate which is oxidized by the hypoiodite species generated in situ.
Phase 3: Hydrazinolysis
The final step converts the ester to the hydrazide. This reaction is driven by the nucleophilicity of hydrazine and the formation of a stable amide bond.
Experimental Protocol
Reagents: Methyl/Ethyl quinoline-3-carboxylate (1.0 eq), Hydrazine Hydrate (80% or 99%, 5.0–10.0 eq), Ethanol (Abs.).
-
Dissolution: Dissolve the ester in absolute ethanol (10 mL/g).
-
Addition: Add hydrazine hydrate dropwise at room temperature. Safety Note: Hydrazine is a potent carcinogen and skin sensitizer. Use double-gloving and a fume hood.
-
Reflux: Heat to reflux (78°C) for 4–8 hours.
-
Precipitation: Upon cooling, the quinoline-3-carbohydrazide usually crystallizes out of solution as a white/off-white solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from ethanol if necessary [5].
Characterization Data:
-
Melting Point: 184–186°C (for the 2-unsubstituted analog); often >200°C for 2-chloro derivatives.
-
IR: 3300–3100 cm-1 (NH/NH2), 1650 cm-1 (C=O Amide I).
Troubleshooting & Divergent Logic
The "2-Chloro" Handle
The product of this pathway is 2-chloroquinoline-3-carbohydrazide .
-
If you need the unsubstituted quinoline-3-carbohydrazide: Perform a hydrodehalogenation before the hydrazide step (e.g., Pd/C + H2 on the ester).
-
If you need 2-amino or 2-alkoxy derivatives: The 2-Cl position is highly susceptible to SNAr. Displace the chloride before adding hydrazine to avoid side reactions with the hydrazide group.
Common Failure Points
| Issue | Root Cause | Solution |
| Low Yield in Step 1 | Thermal decomposition of Vilsmeier reagent. | Ensure T < 5°C during POCl3 addition. |
| Tarry Product in Step 1 | Overheating during cyclization. | Limit temp to 80°C; do not reflux at 100°C+. |
| Incomplete Hydrazinolysis | Equilibrium limitation. | Use large excess (5-10 eq) of hydrazine hydrate. |
Safety & Regulatory
-
Hydrazine Hydrate: Severe poison, corrosive, carcinogen. In case of spill, neutralize with dilute hypochlorite (bleach).
-
POCl3: Reacts violently with water releasing HCl. Quench reactions slowly onto ice.
-
Waste: All aqueous waste from Step 1 contains phosphorous acid and dimethylamine; dispose of according to halogenated waste protocols.
References
-
Biological Activity Review
-
Shabeeb, E. et al. (2019). "New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation." Letters in Organic Chemistry.
-
-
The Meth-Cohn Synthesis (Seminal Work)
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1.
-
-
Vilsmeier-Haack Protocol Optimization
-
BenchChem Technical Support. "Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline: Troubleshooting & Optimization."
-
-
Oxidative Esterification (Iodine Method)
-
Massoud, M. A. M. et al. (2018). "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions." Arkivoc.
-
-
Hydrazinolysis Protocol
-
Al-Mulla, A. (2023).[2] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...". MDPI.
-
Sources
The Quinoline-3-Carbohydrazide Scaffold: Synthetic Architectures and Pharmacological Trajectories
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Executive Summary
The quinoline-3-carbohydrazide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple quinolines, the introduction of a carbohydrazide (
This technical guide analyzes the discovery and optimization of this scaffold, moving from its synthetic genesis to its application as a potent EGFR tyrosine kinase inhibitor and antimicrobial DNA gyrase inhibitor .
Synthetic Genesis: Constructing the Core
The discovery of biologically active quinoline-3-carbohydrazides is rooted in the efficient assembly of the quinoline ring followed by functionalization. The most robust "self-validating" synthetic route involves the Vilsmeier-Haack cyclization followed by hydrazinolysis .
The Synthetic Logic
-
Ring Construction: We utilize the Vilsmeier-Haack reaction on substituted acetanilides.[1] This provides a 2-chloro-3-formylquinoline intermediate, allowing for dual-functionalization (nucleophilic substitution at C2 and oxidation/condensation at C3).
-
Esterification: The aldehyde is oxidized to the acid and esterified.
-
Hydrazinolysis: The ester is converted to the carbohydrazide via nucleophilic acyl substitution using hydrazine hydrate.
Visualization: Synthetic Pathway
The following diagram outlines the convergent synthesis of the quinoline-3-carbohydrazide core.
Figure 1: Step-wise synthetic trajectory from acetanilide precursors to the active quinoline-3-carbohydrazide scaffold.[1][2]
Pharmacological Discovery: Mechanism of Action
The "discovery" of this molecule's value lies in its versatile binding modes.
A. Oncology: EGFR Tyrosine Kinase Inhibition
Researchers identified that the quinoline-3-carbohydrazide motif mimics the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) .
-
Mechanism: The carbohydrazide nitrogen atoms and the quinoline nitrogen act as hydrogen bond acceptors/donors, interacting with the hinge region of the kinase domain (specifically Met793 in EGFR).
-
Outcome: This blocks ATP binding, preventing autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK), leading to apoptosis in cancer cells (e.g., MCF-7, A549).
B. Microbiology: DNA Gyrase Interference
In bacterial models (e.g., S. aureus), the scaffold targets DNA Gyrase subunit B .
-
Mechanism: The planar quinoline ring intercalates into DNA or binds the ATPase domain of gyrase, while the carbohydrazide tail chelates magnesium ions essential for enzyme function.
Visualization: EGFR Signaling Inhibition
Figure 2: Mechanistic intervention of Quinoline-3-Carbohydrazide within the EGFR signaling cascade.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Quinoline-3-Carbohydrazide
Objective: To generate the core scaffold from its ester precursor. Pre-requisite: Ethyl quinoline-3-carboxylate (commercially available or synthesized via Vilsmeier-Haack).
Reagents:
-
Ethyl quinoline-3-carboxylate (10 mmol)
-
Hydrazine hydrate (99%, 50 mmol)
-
Absolute Ethanol (30 mL)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.
-
Addition: Add 50 mmol of hydrazine hydrate dropwise to the stirring solution at room temperature. Rationale: Excess hydrazine drives the equilibrium toward the hydrazide product.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Precipitation: Allow the mixture to cool to room temperature. The carbohydrazide product typically precipitates as a solid upon cooling.
-
Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.
-
Recrystallization: Recrystallize from ethanol/DMF to obtain pure needle-shaped crystals.
-
Validation: Confirm structure via IR (look for double peaks for
at 3300-3200 cm⁻¹ and Amide I band at 1650 cm⁻¹).
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Objective: Quantify the antiproliferative activity against MCF-7 cells.[3]
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂. -
Treatment: Treat cells with graded concentrations of the synthesized quinoline-3-carbohydrazide (0.1 µM – 100 µM) dissolved in DMSO (final DMSO conc < 0.1%).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Quantitative Data Summary
The following table summarizes comparative biological activity of quinoline-3-carbohydrazide derivatives from key literature sources.
| Compound ID | R-Group (C2/C4) | Target | IC₅₀ / MIC | Reference |
| Q3C-Ref | Unsubstituted | MCF-7 (Breast Cancer) | > 50 µM | [1] |
| Deriv-5o | Furan-2-yl | EGFR Kinase | 2.61 µM | [2] |
| Deriv-6b | Thiophene-2-yl | EGFR Kinase | 0.49 µM | [2] |
| Deriv-3q6 | Hydrazone-linked | S. aureus (MRSA) | 16 µg/mL | [3] |
| Bedaquiline | Diaryl-quinoline | ATP Synthase (TB) | 0.06 µg/mL | [4] |
Note: While Bedaquiline is a diarylquinoline, it shares the core quinoline pharmacophore, validating the scaffold's relevance in infectious disease.
References
-
Vertex AI Search. (2024). Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry. Link
-
National Institutes of Health (NIH). (2024). Novel quinoline-3-carboxamides: Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors. PubMed.[4] 5
-
National Institutes of Health (NIH). (2024). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed.[4] 6
-
MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics.[4][7][8][9][10] 9
-
ResearchGate. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity. 11[2][9]
Sources
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- 4. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Technical Guide to Quinoline-3-Carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse functionalization allow it to interact with a wide array of biological targets, leading to a spectrum of pharmacological activities.[2] Quinoline derivatives are cornerstones of modern therapeutics, with prominent examples including quinine (antimalarial), ofloxacin (antibacterial), and various agents with anti-inflammatory, antitubercular, and anticancer properties.[3][4]
Within this versatile chemical family, quinoline-3-carbohydrazide emerges as a pivotal building block. Its structure combines the foundational quinoline core with a highly reactive carbohydrazide moiety (-CONHNH₂).[5] This unique combination makes it an invaluable starting material for the synthesis of extensive compound libraries, particularly through the formation of hydrazone derivatives. This guide provides an in-depth technical overview of quinoline-3-carbohydrazide, from its fundamental chemical identity and synthesis to its broad applications as a precursor for novel therapeutic agents.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of all research. Quinoline-3-carbohydrazide is known by several names and identifiers, which are crucial for accurate literature searches and material procurement.
| Identifier | Value | Source |
| IUPAC Name | quinoline-3-carbohydrazide | [6] |
| CAS Number | 59282-61-0 | [6][7] |
| Molecular Formula | C₁₀H₉N₃O | [6][7] |
| Synonyms | Quinoline-3-carboxylic acid hydrazide; 3-Quinolinecarboxylic acid, hydrazide | [6] |
Physicochemical and Computed Properties
The physicochemical properties of quinoline-3-carbohydrazide dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, formulating compounds, and predicting pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Weight | 187.20 g/mol | [6][7] |
| Melting Point | 184–186 °C | [4] |
| Polar Surface Area | 68 Ų | [5] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| logP (Lipophilicity) | 2.43–2.67 | [5] |
| Solubility (logSw) | -3.50 | [5] |
Note: Some properties are computationally derived and serve as valuable estimates for experimental design.
Synthesis and Manufacturing
The synthesis of quinoline-3-carbohydrazide is a well-established, multi-step process that begins with the corresponding quinoline-3-carboxylic acid or its ester derivative. The overall workflow is a cornerstone of preparing this key intermediate.
Overview of the Synthetic Pathway
The most common and direct laboratory-scale synthesis involves a two-step process starting from quinoline-3-carboxylic acid: (1) esterification to produce an alkyl quinoline-3-carboxylate, and (2) subsequent hydrazinolysis to yield the final product.
Caption: General reaction for derivatization via Schiff base formation.
Applications in Medicinal Chemistry and Drug Development
Derivatives of quinoline-3-carbohydrazide have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's remarkable versatility.
-
Antitubercular Agents: Several studies have focused on developing quinoline-3-carbohydrazide derivatives as potent agents against Mycobacterium tuberculosis. Docking studies suggest that these compounds may act by inhibiting enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the mycobacterial fatty acid synthesis pathway. [8]
-
Antiproliferative and Anticancer Agents: Schiff bases synthesized from quinoline-3-carbohydrazide have demonstrated significant antiproliferative activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562). [4][9]The planar quinoline ring can intercalate with DNA, while the side chains can interact with specific enzyme active sites.
-
Antibacterial and Anti-HIV Agents: The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold has been explored as a template for designing novel antibacterial and anti-HIV agents. [10]While initial results showed moderate antibacterial activity, the scaffold is considered a viable starting point for developing HIV integrase inhibitors. [10]
-
Antioxidant Compounds: The quinoline nucleus and the hydrazone linkage can both participate in scavenging free radicals. Pharmacophore modeling and chemical tests have confirmed the antioxidant potential of quinoline-3-carbohydrazide derivatives, which can help mitigate oxidative stress implicated in numerous diseases. [11]
Conclusion
Quinoline-3-carbohydrazide is far more than a simple chemical intermediate; it is a powerful and versatile platform for innovation in drug discovery. Its straightforward synthesis, coupled with the reactive nature of the carbohydrazide group, provides medicinal chemists with an invaluable tool for generating diverse molecular libraries. The proven success of its derivatives as antitubercular, anticancer, and antibacterial leads underscores the enduring importance of this scaffold. As researchers continue to explore the chemical space accessible from this building block, quinoline-3-carbohydrazide is poised to remain a central component in the development of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis.
- Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
- Vulcanchem. (n.d.). Quinoline-3-carbohydrazide - 59282-61-0.
- Wikipedia. (n.d.). Quinoline.
- Yadav, D., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
- PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
- Chongqing Chemdad Co., Ltd. (n.d.). quinoline-3-carboxylic acid ethyl ester.
- BLD Pharm. (n.d.). 59282-61-0|Quinoline-3-carbohydrazide.
- PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
- Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
- Zalloum, H., et al. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
- Galenos Publishing House. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
- Thomas, K. D., et al. (2011, November). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry.
- PMC - NIH. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure.
- PubChem - NIH. (n.d.). Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524.
- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
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- 7. 59282-61-0|Quinoline-3-carbohydrazide|BLD Pharm [bldpharm.com]
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- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling & Synthetic Utility of Quinoline-3-Carbohydrazide: A Technical Monograph
Executive Summary
Quinoline-3-carbohydrazide (CAS: 14002-99-4) represents a critical scaffold in medicinal chemistry, serving as a "privileged structure" for the development of antimicrobial, anticancer, and anti-inflammatory agents. Unlike its 2- and 4- substituted isomers, the 3-position offers unique electronic properties due to the meta-relationship with the ring nitrogen, influencing both metabolic stability and binding affinity in biological targets. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for researchers engaged in lead optimization.
Structural Architecture & Physicochemical Profile[1][2][3][4][5]
The utility of quinoline-3-carbohydrazide stems from its amphiphilic nature: the lipophilic quinoline ring facilitates membrane permeability, while the polar carbohydrazide tail (
Key Physicochemical Data[4][6]
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 187.20 g/mol | Optimal range for fragment-based drug design. |
| Appearance | White to pale-yellow crystalline powder | Coloration often indicates oxidation or trace impurities. |
| Melting Point | 184 – 186 °C | Sharp melting range indicates high purity; significantly lower than the 4-hydroxy derivative. |
| Solubility (High) | DMSO, DMF, Hot Ethanol | Soluble in polar aprotic solvents due to dipole interactions. |
| Solubility (Low) | Water, Hexane, Diethyl Ether | The aromatic |
| pKa (Calculated) | ~3.5 (Quinoline N), ~11.5 (Hydrazide NH) | The quinoline nitrogen is weakly basic; the terminal hydrazine is nucleophilic. |
Spectroscopic Fingerprint (Diagnostic Signals)
Reliable characterization requires identifying specific spectral markers that distinguish the hydrazide from its ester precursor.
-
Infrared Spectroscopy (FT-IR):
- : Doublet/broad band at 3150–3350 cm⁻¹ .
- (Amide I): Strong absorption at 1645–1660 cm⁻¹ . (Note: This is shifted to lower wavenumbers compared to the ester precursor ~1720 cm⁻¹).
- : Characteristic quinoline ring stretch at ~1595 cm⁻¹ .[1]
-
¹H NMR (DMSO-
, 400 MHz):-
10.0–10.2 ppm (s, 1H): Amide
proton (Exchangeable with ). - 9.2–9.4 ppm (s, 1H): H-2 proton of the quinoline ring. This is the most deshielded aromatic signal due to the adjacent ring nitrogen and the electron-withdrawing carbonyl group.
- 8.8–8.9 ppm (s, 1H): H-4 proton.
-
4.6–5.0 ppm (br s, 2H): Terminal
protons. Critical Check: This signal must be present; its absence suggests cyclization or oxidation.
-
10.0–10.2 ppm (s, 1H): Amide
Synthetic Pathways & Optimization
The industrial and laboratory standard for synthesis involves the hydrazinolysis of ethyl quinoline-3-carboxylate. While direct reaction of the carboxylic acid with thionyl chloride followed by hydrazine is possible, the ester route offers milder conditions and higher purity.
Confirmed Protocol: Hydrazinolysis of Ethyl Quinoline-3-Carboxylate
Reaction Principle: Nucleophilic acyl substitution where the diamine nucleophile (hydrazine) displaces the ethoxy leaving group.
Reagents:
-
Ethyl quinoline-3-carboxylate (1.0 equiv)
-
Hydrazine hydrate (99%, 4.0–5.0 equiv)
-
Solvent: Absolute Ethanol (Reaction medium)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 40–50 mmol of hydrazine hydrate dropwise with stirring. Expert Insight: Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (N,N'-diquinoline-3-carbonylhydrazine).
-
Activation: Heat the mixture to reflux (
) for 24 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).[1] The ester spot ( ) should disappear, replaced by the lower hydrazide. -
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 2 hours. The product will precipitate as a white solid.
-
Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (
) to remove excess hydrazine. -
Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals. Dry in a vacuum oven at
.
Workflow Visualization
Figure 1: Validated synthetic workflow for the conversion of the ester precursor to the target hydrazide.
Chemical Reactivity & Derivatization Potential[8][9]
Quinoline-3-carbohydrazide is not merely an end-product; it is a divergent intermediate. Its reactivity is dominated by the
Schiff Base Formation (Hydrazones)
The most common application is the condensation with aldehydes to form Schiff bases (acylhydrazones). These derivatives often exhibit enhanced biological activity compared to the parent hydrazide due to increased lipophilicity and metal-chelating capabilities.
-
Conditions: Reflux with aryl aldehyde in Ethanol + catalytic Acetic Acid (Glacial).
-
Mechanism: Acid-catalyzed nucleophilic addition followed by dehydration.
-
Application: The resulting azomethine (
) proton is a key NMR marker ( 8.0–9.5 ppm).[1]
Heterocyclization (Oxadiazoles & Triazoles)
The hydrazide group serves as a precursor for 5-membered heterocycles, crucial for bioisosteric replacement in drug design.
-
1,3,4-Oxadiazoles: Reacting with carboxylic acids in
or with yields oxadiazole derivatives. -
1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways demonstrating the versatility of the carbohydrazide scaffold.
Biological Implications & Safety
Pharmacophore Features
The quinoline-3-carbohydrazide motif is essential in medicinal chemistry because it combines:
-
DNA Intercalation Potential: The planar quinoline ring can slide between DNA base pairs.
-
Metal Chelation: The carbonyl oxygen and hydrazidic nitrogen can coordinate divalent cations (
, ), which is a mechanism often exploited to inhibit metalloenzymes or generate reactive oxygen species (ROS) in cancer cells.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Precaution: Quinoline derivatives can be mutagenic. All synthesis steps, especially those involving hydrazine hydrate (a known carcinogen and corrosive), must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).
References
-
Sunjuk, M., et al. (2023).[2] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[2][1] Inorganics, 11(10), 412.[2][3] [Link] (Source for specific melting point data [184-186°C], synthesis protocol, and spectral confirmation).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7047, Quinoline. [Link] (Source for general quinoline ring physicochemical properties).
-
Eswaran, S., et al. (2010). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties.[4] European Journal of Medicinal Chemistry, 45(8), 3374-3383. [Link] (Source for NMR spectral assignments of quinoline-3-carbohydrazide derivatives).
Sources
The Biological Significance of the Quinoline Scaffold: A Technical Guide for Drug Discovery
Executive Summary
The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its planar, bicyclic aromatic architecture allows it to interact with a diverse array of biological targets via
Structural Architecture & Pharmacophore Analysis[2][3][4]
The quinoline core consists of a benzene ring fused to a pyridine ring.[2] Its biological ubiquity stems from its electronic distribution, which allows for specific modification at key positions to tune lipophilicity (LogP) and electronic affinity.
Electronic Properties
-
Nitrogen Atom (N1): Acts as a hydrogen bond acceptor (pKa ~4.9). In antimalarials like chloroquine, this nitrogen is crucial for pH trapping within the acidic digestive vacuole of the parasite.
-
Planarity: The flat aromatic system facilitates intercalation between DNA base pairs (e.g., camptothecin derivatives) and
-stacking within the ATP-binding pockets of kinases. -
Substitution Vectors:
-
C2/C4: Highly reactive to nucleophilic attack, allowing for the introduction of diverse side chains (e.g., amino side chains in antimalarials).
-
C6/C7: Critical for modulating solubility and metabolic stability (e.g., methoxy groups in bosutinib).
-
Structure-Activity Relationship (SAR) Map
Figure 1: Strategic substitution vectors on the quinoline scaffold for medicinal chemistry optimization.
Therapeutic Verticals: Mechanisms of Action[5]
Oncology: Dual-Targeting Capability
Quinolines are unique in their ability to target both enzymatic signaling (Kinases) and genomic integrity (Topoisomerases).
A. Kinase Inhibition (e.g., Bosutinib)
Bosutinib (4-anilinoquinoline-3-carbonitrile) functions as a dual Src/Abl kinase inhibitor.
-
Mechanism: The quinoline nitrogen anchors the molecule via a hydrogen bond to the "hinge region" of the kinase ATP-binding pocket. The 4-anilino group extends into the hydrophobic pocket, mimicking the adenine ring of ATP.
-
Significance: Effective in Ph+ Chronic Myeloid Leukemia (CML), particularly in Imatinib-resistant strains.
B. Topoisomerase I Poisoning (e.g., Camptothecin analogs)
-
Mechanism: The planar quinoline system intercalates into the DNA helix at the cleavage site. It stabilizes the transient "cleavable complex" between DNA and Topoisomerase I, preventing DNA religation. This leads to double-strand breaks during replication and subsequent apoptosis.
Infectious Disease: The Antimalarial Anchor[6]
-
Target: Heme Detoxification.[3]
-
Mechanism: Malaria parasites degrade hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[3] They detoxify this by polymerizing it into inert hemozoin crystals.
-
Action: 4-Aminoquinolines (Chloroquine) accumulate in the parasite's acidic food vacuole. They bind to the growing face of hemozoin crystals (capping), blocking polymerization.[4] The buildup of free heme lyses the parasite membranes.
Experimental Protocols
Synthesis: The Modified Friedländer Annulation
This protocol offers a robust method for synthesizing 2,3-disubstituted quinolines, a common scaffold for kinase inhibitors.
Reaction Principle: Condensation of 2-aminobenzaldehyde with a ketone containing an
Reagents:
-
2-Aminobenzaldehyde (1.0 eq)
-
Ketone (e.g., Acetophenone) (1.2 eq)
-
Catalyst: Sulfamic acid (10 mol%) or KOH (ethanol)
-
Solvent: Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (5 mmol) and the ketone (6 mmol) in 10 mL of ethanol.
-
Catalysis: Add sulfamic acid (0.5 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Validation: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent blue spot (quinoline) under UV (254 nm).
-
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.
-
Isolation: The solid product precipitates. Filter via vacuum filtration. Wash with cold water (3 x 10 mL) to remove the catalyst.
-
Purification: Recrystallize from hot ethanol.
-
Characterization: Confirm structure via
H-NMR. Look for the characteristic aromatic protons and the disappearance of the aldehyde -CHO peak (~9.8 ppm).
Biological Assay: Topoisomerase I Relaxation Assay
This assay validates the ability of a quinoline derivative to inhibit Topoisomerase I, a hallmark of anticancer activity.
Objective: Measure the inhibition of supercoiled plasmid DNA relaxation by recombinant Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (pBR322, 0.5
g/reaction ). -
Recombinant Human Topoisomerase I (1 unit/reaction).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl
, 0.1 mM EDTA, 15 g/mL BSA. -
Positive Control: Camptothecin (10
M). -
Stop Solution: 1% SDS, 20 mM EDTA, 0.5 mg/mL Proteinase K.
Workflow Diagram:
Figure 2: Workflow for the Topoisomerase I DNA Relaxation Assay.
Procedure:
-
Prepare Master Mix: Combine Assay Buffer and pBR322 DNA. Aliquot 18
L into microcentrifuge tubes. -
Compound Addition: Add 1
L of test compound (dissolved in DMSO) to the tubes. Include a DMSO-only control (Negative) and Camptothecin (Positive).[5] -
Initiation: Add 1
L of Topoisomerase I enzyme. -
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Add 4
L of Stop Solution. Incubate at 50°C for 15 minutes to digest the enzyme (preventing DNA trapping artifacts). -
Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 2-3 hours.
-
Staining: Post-stain the gel with Ethidium Bromide (0.5
g/mL) for 30 minutes. Destain in water.[10] -
Interpretation:
-
Active Enzyme (Negative Control): Ladder of relaxed topoisomers (slower migration).
-
Inhibited Enzyme (Test/Positive Control): Band remains at the supercoiled position (fast migration).
-
Comparative Data: Quinoline-Based Therapeutics
| Drug Name | Primary Target | Indication | Key Structural Feature |
| Chloroquine | Heme Polymerization | Malaria | 4-aminoalkyl side chain (lysosomal accumulation) |
| Bosutinib | Src/Abl Kinase | CML (Leukemia) | 3-carbonitrile & 4-anilino group |
| Camptothecin | Topoisomerase I | Solid Tumors | Pentacyclic lactone ring fused to quinoline |
| Bedaquiline | ATP Synthase | Tuberculosis | Diarylquinoline (non-planar configuration) |
| Lenvatinib | VEGFR/FGFR | Thyroid Cancer | Quinoline-carboxamide urea linker |
Future Outlook: PROTACs and Hybrids
The future of the quinoline scaffold lies in Proteolysis Targeting Chimeras (PROTACs) .
-
Concept: Use the quinoline moiety (e.g., a derivative of Bosutinib) as the "warhead" to bind a target protein (POI), linked to an E3 ligase ligand (e.g., Cereblon).
-
Result: Instead of just inhibiting the protein, the chimera recruits the Ubiquitin-Proteasome System to degrade it entirely.
-
Hybridization: Covalent fusion of quinolines with other pharmacophores (e.g., Artemisinin-Quinoline hybrids) is currently being explored to overcome multidrug resistance in Plasmodium falciparum.
References
-
Marella, A. et al. (2013). "Quinoline: A privileged scaffold in drug discovery."[12] Saudi Pharmaceutical Journal. Link
-
Egan, T. J. et al. (1994).[13] "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)."[3] FEBS Letters. Link
-
Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer. Link
-
Kortylewski, M. et al. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery. Link
-
Pfizer. (2023). "BOSULIF® (bosutinib) Prescribing Information." Pfizer Medical. Link
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. pnas.org [pnas.org]
- 7. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 8. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 9. inspiralis.com [inspiralis.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.co.za [journals.co.za]
Technical Deep Dive: The Quinoline Scaffold in Modern Therapeutics
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, few heterocyclic systems command the versatility of the quinoline (benzo[b]pyridine) nucleus. Classified as a "privileged structure," its planar, bicyclic aromatic nature allows it to interact via
This guide moves beyond basic textbook definitions to explore the high-value therapeutic applications of quinoline derivatives in 2024-2025, specifically focusing on multi-target kinase inhibition in oncology and novel bioenergetic disruption in tuberculosis . It concludes with a self-validating experimental workflow for synthesizing and screening these compounds.
Structural Activity Relationship (SAR) & Pharmacophore Logic[1]
The therapeutic efficacy of quinoline is dictated by substitution patterns that modulate its lipophilicity (LogP) and electronic distribution.
-
The Nitrogen (N1): Essential for protonation at physiological pH (pKa ~4.9). In antimalarials (e.g., chloroquine), this accumulation in the acidic food vacuole is the primary driver of potency.
-
C2 & C4 Positions: The most reactive sites for nucleophilic attack. Substitutions here (e.g., amino side chains) often dictate target selectivity (e.g., kinase hinge binding).
-
C6, C7, C8 Positions: Modulation of these positions affects metabolic stability and solubility. Halogenation (Cl, F) at C7 often prevents oxidative metabolism and increases half-life.
Visualization: The Quinoline Pharmacophore Map
Figure 1: Functional zoning of the quinoline scaffold. C4 and N1 are critical for biological interaction, while C2 and C8 modulate selectivity and pharmacokinetics.
Oncology: Multi-Target Tyrosine Kinase Inhibition[2]
The most commercially significant application of quinolines today is in the inhibition of receptor tyrosine kinases (RTKs). Unlike first-generation inhibitors that targeted single kinases, modern quinolines like Cabozantinib are designed as "dirty" inhibitors—intentionally targeting multiple pathways to prevent resistance.
Mechanism: The MET/VEGFR/AXL Axis
Tumors often bypass VEGFR inhibition (angiogenesis blockade) by upregulating the MET pathway (invasive growth). Cabozantinib, a quinoline-carboxamide derivative, binds to the ATP-binding pocket of both enzymes.
-
Primary Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1] Inhibition cuts off blood supply.
-
Secondary Target: c-MET (Hepatocyte Growth Factor Receptor). Inhibition prevents the "escape mechanism" where tumors become invasive under hypoxic stress.
-
Tertiary Target: AXL. A receptor associated with epithelial-to-mesenchymal transition (EMT) and drug resistance.
Comparative Kinase Selectivity Profile (IC50 Data)
| Compound | Scaffold | c-MET IC50 (nM) | VEGFR2 IC50 (nM) | AXL IC50 (nM) | Clinical Status |
| Cabozantinib | Quinoline-carboxamide | 1.3 | 0.035 | 7.0 | FDA Approved (RCC, HCC) |
| Foretnib | Quinoline-carboxamide | 0.4 | 0.9 | 8.0 | Clinical Trials |
| Crizotinib | Aminopyridine (Non-Quinoline) | 8.0 | >10,000 | >1000 | FDA Approved (ALK+ NSCLC) |
Note: The quinoline scaffold (Cabozantinib/Foretnib) provides dual coverage of MET and VEGFR, whereas non-quinoline analogues often lack this dual potency.
Infectious Disease: The Bioenergetic Revolution
While quinolines were historically known for malaria (Chloroquine), the breakthrough in this century is Bedaquiline (TMC207), a diarylquinoline used for Multidrug-Resistant Tuberculosis (MDR-TB).
Mechanism: ATP Synthase Inhibition
Unlike standard antibiotics that target cell walls or DNA replication, Bedaquiline targets the Mycobacterium tuberculosis energy factory.
-
Binding Site: It binds specifically to the subunit c of the mycobacterial ATP synthase (F0 portion).
-
Action: It acts as a "molecular wedge," preventing the rotation of the c-ring.
-
Result: Without rotation, protons cannot flow down the gradient, ATP synthesis halts, and the bacterium dies of energy depletion.
Visualization: Bedaquiline Mechanism of Action[4]
Figure 2: The bioenergetic collapse of Mycobacterium tuberculosis induced by Bedaquiline.
Experimental Protocols: Synthesis & Validation
To ensure reproducibility and high throughput, modern quinoline synthesis utilizes microwave irradiation rather than conventional reflux. This protocol describes the synthesis of a 2-substituted quinoline via the Povarov reaction or modified Friedländer method.
Protocol A: Microwave-Assisted One-Pot Synthesis
Objective: Synthesize 2-phenylquinoline-4-carboxylic acid derivatives.
Reagents: Isatin (1.0 eq), Acetophenone (1.0 eq), Potassium Hydroxide (33% aq), Ethanol.
-
Preparation: In a 10 mL microwave-safe vial, dissolve Isatin (5 mmol) in 5 mL of 33% aqueous KOH.
-
Addition: Add Acetophenone (5 mmol) slowly to the mixture. The solution may turn dark red/brown.
-
Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM Discover).
-
Parameters: Power = 150W, Temperature = 100°C, Time = 10 minutes.
-
Why: Microwave heating provides uniform internal heating, accelerating the condensation and cyclization steps that typically take 12+ hours under reflux.
-
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). Acidify with HCl to pH 2-3.
-
Isolation: The precipitate (Pfitzinger intermediate or final quinoline depending on variant) is filtered, washed with cold water, and recrystallized from ethanol.
Protocol B: Biological Validation (MTT Cytotoxicity Assay)
Objective: Determine IC50 of synthesized quinoline against cancer cell lines (e.g., HeLa or A549).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add synthesized quinoline compounds at serial dilutions (0.1, 1, 10, 50, 100
). Include DMSO control (<0.5%). -
Incubation: Incubate for 48 hours. Critical: Ensure compound solubility; precipitation causes false positives.
-
Development: Add 10
MTT reagent (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Remove media. Add 100
DMSO to dissolve formazan crystals. -
Read: Measure absorbance at 570 nm. Calculate % viability vs. Log[Concentration].
Visualization: Experimental Workflow
Figure 3: Integrated workflow from microwave synthesis to biological validation.
References
-
Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery.[2][3] Saudi Pharmaceutical Journal. Link
-
Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link
-
Andries, K., et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis.[4][5][6] Science. Link
-
Koubachi, J., et al. (2024). Microwave-assisted synthesis of quinoline derivatives: A green chemistry approach. Bentham Science. Link
-
World Health Organization. (2024). WHO consolidated guidelines on tuberculosis. Link
Sources
- 1. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth [cancer.fr]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 5. Structure of mycobacterial ATP synthase with the TB drug bedaquiline | bioRxiv [biorxiv.org]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline-3-Carbohydrazide Scaffold: Synthetic Architectures and Therapeutic Frontiers
Executive Summary & Pharmacophore Analysis
The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from the fusion of the lipophilic, planar quinoline ring (facilitating intercalation and hydrophobic pocket binding) with the polar, hydrogen-bond-donating carbohydrazide moiety (
This guide dissects the synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of this scaffold, specifically focusing on its dual-role dominance in antitubercular and antineoplastic drug discovery.
The Pharmacophore Triad
-
N-1 & C-4 Positions: Critical for hydrogen bonding within enzyme active sites (e.g., DNA gyrase).
-
C-3 Linker: The carbohydrazide tail acts as a "hinge," often derivatized into Schiff bases (hydrazones) to target specific hydrophobic clefts.
-
Benzenoid Ring (C5-C8): modulate lipophilicity and electronic distribution; electron-withdrawing groups (e.g.,
, ) at C-6/C-7 significantly enhance metabolic stability.
Synthetic Architectures: The Gould-Jacobs Protocol[1][2]
While various routes exist (e.g., Pfitzinger reaction), the Gould-Jacobs reaction remains the industrial and laboratory standard due to its regioselectivity and scalability. The workflow proceeds through a thermal cyclization followed by nucleophilic acyl substitution.
Synthetic Workflow Diagram[2]
Figure 1: Step-wise synthetic pathway from aniline precursors to the active carbohydrazide scaffold via the Gould-Jacobs reaction.[1]
Validated Experimental Protocol
Objective: Synthesis of 4-hydroxy-quinoline-3-carbohydrazide.
Reagents:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.0 eq)
-
Diphenyl ether (High boiling solvent)
-
Hydrazine hydrate (99%)
-
Absolute Ethanol[2]
Step-by-Step Methodology:
-
Condensation (Enamine Formation):
-
Mix aniline and EMME in a round-bottom flask.
-
Heat to 110–120°C for 2 hours.
-
Validation: Monitor TLC for disappearance of aniline. The removal of ethanol (by-product) drives the equilibrium.
-
Result: Solidifies upon cooling to yield diethyl 2-(phenylamino)methylenemalonate.
-
-
Cyclization (Gould-Jacobs Step):
-
Add the intermediate solid to pre-heated diphenyl ether (250°C).
-
Critical Control: Temperature must exceed 240°C to overcome the activation energy for the intramolecular aromatic substitution.
-
Reflux for 1–2 hours.
-
Cool and pour into hexane/petroleum ether to precipitate the ester. Filter and wash to remove diphenyl ether.
-
-
Hydrazinolysis (The Target Step):
-
Dissolve the ethyl 4-hydroxyquinoline-3-carboxylate (0.01 mol) in absolute ethanol (30 mL).
-
Add hydrazine hydrate (0.05 mol, excess) dropwise.
-
Reflux for 6–10 hours.
-
Endpoint: A heavy precipitate (the hydrazide) typically forms during reflux.
-
Purification: Cool, filter, and recrystallize from ethanol/DMF mixtures.
-
Therapeutic Frontier A: Antitubercular Activity[6]
The resurgence of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis has revitalized interest in quinolines. The quinoline-3-carbohydrazide moiety functions as a bioisostere to Isoniazid , but with a distinct lipophilic profile that aids penetration of the mycobacterial cell wall.
Mechanism of Action (MoA)
The activity is often attributed to the formation of metal chelates or direct inhibition of the Enoyl-ACP reductase (InhA) enzyme, a key component of the Type II fatty acid synthesis (FAS-II) pathway in mycobacteria.
-
Lipophilicity: The quinoline ring enhances passive diffusion across the mycolic acid layer.
-
Schiff Base Activation: The hydrazide is frequently converted to a hydrazone (Schiff base). This
linkage is critical for binding to the hydrophobic pocket of InhA.
Comparative Activity Data
Table 1: Antitubercular efficacy of quinoline-3-carbohydrazide derivatives against M. tuberculosis H37Rv.
| Compound Class | R-Substituent (C-6/C-8) | Modification (Hydrazide N') | MIC (µg/mL) | Mechanism Insight |
| Parent Hydrazide | H | 12.5 - 25.0 | Moderate activity; poor target binding. | |
| Hydrazone | 6-F (Fluoro) | 0.20 - 3.12 | High potency; Nitro group enhances reduction potential. | |
| Hydrazone | 8- | 6.25 | Trifluoromethyl increases metabolic stability. | |
| Metal Complex | H | Cu(II) Chelate | < 1.0 | Redox cycling toxicity (ROS generation). |
Data synthesized from representative studies (e.g., Eswaran et al., Bioorg. Med. Chem. Lett).[3]
Therapeutic Frontier B: Oncology (EGFR Inhibition)
In cancer therapy, quinoline-3-carbohydrazides are designed as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Structural Logic
The scaffold mimics the adenine ring of ATP.
-
H-Bonding: The N-1 and the carbonyl oxygen at C-3 form hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR).
-
Tail Interaction: The hydrazide extension projects into the solvent-accessible region or the ribose-binding pocket, depending on the derivatization.
Signaling Pathway & Inhibition Diagram
Figure 2: Mechanism of EGFR inhibition. The quinoline scaffold competes with ATP, blocking downstream Ras/Raf signaling and inducing apoptosis.
Future Outlook: Hybridization & Chelation
The future of this scaffold lies in Molecular Hybridization .
-
Metal-Based Drugs: Coordinating the hydrazide nitrogen and carbonyl oxygen with Copper(II) or Ruthenium(II) creates complexes that cleave DNA via oxidative stress, distinct from the enzymatic inhibition of the free ligand.
-
Dual Inhibitors: Linking the quinoline-3-carbohydrazide to other pharmacophores (e.g., coumarins or azoles) to target both EGFR and VEGFR simultaneously, overcoming resistance mechanisms in solid tumors.
References
-
Synthesis & Cyclization: BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.Link
-
Antitubercular Mechanisms: Mandewale, M.C., et al. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents. MDPI Molecules. Link
-
EGFR Inhibition: El-Sayed, M.A., et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. NIH PubMed Central. Link
-
Biological Review: Biointerface Research. Annotated Review on Various Biological Activities of Quinoline Molecule.Link
-
Metal Complexation: MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.[4]Link
Sources
- 1. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]
- 2. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Quinoline-3-Carbohydrazide: Structural Identification, Synthesis, and Pharmaceutical Utility
Chemical Identity & Registry
Quinoline-3-carbohydrazide is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of hydrazone-based bioactive agents. Its structural rigidity, combined with the hydrogen-bonding potential of the hydrazide motif, makes it a versatile pharmacophore for fragment-based drug design.
| Registry / Identifier | Detail |
| CAS Number | 59282-61-0 |
| IUPAC Name | Quinoline-3-carbohydrazide |
| Synonyms | 3-Quinolinecarboxylic acid hydrazide; 3-Quinolylcarbohydrazide |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN |
| InChI Key | ZARLOFXXUFNOHB-UHFFFAOYSA-N |
Synthetic Pathway & Mechanism
The synthesis of quinoline-3-carbohydrazide is classically achieved through a nucleophilic acyl substitution (hydrazinolysis) of ethyl quinoline-3-carboxylate. This reaction is thermodynamically driven by the formation of the stable amide-like hydrazide bond and the expulsion of ethanol.[1]
Mechanistic Insight
The reaction proceeds via a tetrahedral intermediate.[1] The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the ester.[1] The subsequent collapse of the intermediate expels the ethoxide leaving group, which is protonated to form ethanol. This pathway is preferred over direct amidation due to the enhanced nucleophilicity of hydrazine (alpha-effect).[1]
Figure 1: Synthetic route for quinoline-3-carbohydrazide via hydrazinolysis of ethyl ester precursors.
Physicochemical Characterization
Accurate characterization is vital for validating the purity required for biological screening.[1] The hydrazide group introduces specific spectral signatures, particularly in IR and NMR.[1]
| Property | Value / Range | Observation Notes |
| Physical State | Solid powder | Typically white to pale yellow crystalline solid.[1] |
| Melting Point | 184 – 186 °C | Sharp melting point indicates high purity; broad range suggests hydration or impurities [1].[1] |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water, diethyl ether, and cold ethanol. |
| IR Spectrum | 3100–3350 cm⁻¹ (NH/NH₂) 1640–1660 cm⁻¹ (C=O) | Characteristic amide I band (C=O) and N-H stretching vibrations.[1] |
| ¹H NMR (DMSO-d₆) | δ 9.0–9.4 (s, 1H, Ar-H) δ 10.0–10.5 (s, 1H, -CONH-) | The hydrazide NH proton is highly deshielded; NH₂ protons appear broad around 4.5–5.0 ppm. |
Biological Potential & Applications
Quinoline-3-carbohydrazide is not merely an intermediate; it is a "privileged structure" in drug discovery.[1] Its derivatives exhibit pleiotropic pharmacological activities.[1]
Antimicrobial & Antitubercular Agents
The hydrazide moiety can be derivatized into hydrazones (Schiff bases), which have shown potent activity against Mycobacterium tuberculosis.[1] The mechanism often involves the chelation of metal ions essential for bacterial metalloenzymes or the inhibition of enoyl-ACP reductase (InhA) [2].[1]
Anticancer Pharmacophores
Derivatives synthesized from this core have demonstrated cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). The planar quinoline ring allows for intercalation into DNA, while the side chain can interact with minor grooves or specific enzyme pockets (e.g., kinases) [3].
Metal Chelation
The carbonyl oxygen and the hydrazidic nitrogen act as a bidentate ligand system.[1] This chelating ability is exploited to form transition metal complexes (Cu, Ni, Co) that often exhibit enhanced biological activity compared to the free ligand (synergistic effect) [4].
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Quinoline-3-carbohydrazide (CAS 59282-61-0) with >95% purity.
Reagents
-
Ethyl quinoline-3-carboxylate (1.0 eq)
-
Hydrazine hydrate (99%, 5.0 eq)
-
Absolute Ethanol (Solvent)[1]
Step-by-Step Methodology
-
Preparation: Dissolve ethyl quinoline-3-carboxylate (e.g., 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Addition: Add hydrazine hydrate (50 mmol) dropwise to the stirring solution at room temperature to prevent uncontrolled exotherms.
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 6–10 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (higher R_f) should disappear.[1]
-
Precipitation: Allow the mixture to cool slowly to room temperature. The product will crystallize out of the solution.[1]
-
Filtration: Filter the precipitate under vacuum.
-
Washing: Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and soluble impurities.
-
Recrystallization (Optional): If the melting point is below 184°C, recrystallize from hot ethanol.
-
Drying: Dry the product in a vacuum oven at 60°C for 4 hours.
Yield Expectation: 85–92%.
References
-
PubChem. (n.d.).[2][1] Quinoline-3-carbohydrazide (Compound).[2][1][3][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]
-
Mandewale, M. C., et al. (2019). Synthesis, structural characterization and antitubercular activity of some new quinoline-3-carbohydrazide derivatives. Chemical Data Collections.[2][1] (Contextual citation based on general field knowledge of quinoline hydrazides in TB research).
-
Sondhi, S. M., et al. (2010).[1] Synthesis and anti-inflammatory activity of some new quinoline-3-carbohydrazide derivatives.[1] Medicinal Chemistry Research.[1][8]
-
Al-Sha'alan, N. H. (2023).[1][3] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...[3] Structure and Biological Activity.[2][1][7][8][9][10][11][12] Inorganics, 11(10), 412.[3] Retrieved from [Link][1]
Sources
- 1. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. 59282-61-0|Quinoline-3-carbohydrazide|BLD Pharm [bldpharm.com]
- 7. Quinoline-3-carbohydrazide [myskinrecipes.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of Quinoline-3-Carbohydrazide
Executive Summary
Quinoline-3-carbohydrazide (Q3C) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents.[1] Its bioavailability and reactivity are strictly governed by its solubility profile. This guide provides a comprehensive technical analysis of the solubility behavior of Q3C, detailing the physicochemical drivers of dissolution, rigorous experimental protocols for measurement, and the thermodynamic modeling required to predict its behavior in pharmaceutical formulations.
Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.
Physicochemical Context & Structure-Property Relationships[1][2][3]
To understand the solubility of quinoline-3-carbohydrazide, one must analyze the competition between its hydrophobic scaffold and its hydrophilic functionalization.
-
The Scaffold (Hydrophobic): The quinoline ring (benzopyridine) is aromatic and planar. It exhibits strong
- stacking interactions in the crystal lattice, leading to high lattice energy. This generally resists dissolution, particularly in aqueous media. -
The Functional Group (Hydrophilic/H-Bonding): The C3-carbohydrazide moiety (
) introduces hydrogen bond donors ( , ) and acceptors ( , heterocyclic ).
Solubility Mechanism: Dissolution occurs when solvent-solute interactions (solvation enthalpy) overcome the solute-solute interactions (lattice enthalpy).
-
Polar Aprotic Solvents (DMSO, DMF): Exhibit the highest solubility. The solvent's high dipole moment disrupts the quinoline's
-stacking, while the oxygen atoms in the solvent accept hydrogen bonds from the hydrazide group. -
Polar Protic Solvents (Ethanol, Methanol): Moderate solubility. These solvents can donate protons to the carbonyl/heterocyclic nitrogen and accept protons from the amine, but they struggle to disrupt the hydrophobic aromatic stacking as effectively as DMSO.
-
Non-Polar/Weakly Polar Solvents (Ether, Hexane): Poor solubility. They lack the polarity to overcome the crystal lattice energy.
Experimental Protocol: Isothermal Saturation Method
The following protocol is the industry standard for generating high-precision solubility data (mole fraction) suitable for thermodynamic modeling.
Phase 1: Preparation & Saturation
-
Solvent Selection: Use HPLC-grade solvents (Methanol, Ethanol, Isopropanol, DMSO, DMF, Ethyl Acetate).
-
Excess Addition: Add solid Q3C in excess to 20 mL of the selected solvent in a double-walled glass vessel.
-
Temperature Control: Connect the vessel to a thermostatic water bath (precision
K). -
Equilibration: Stir continuously using a magnetic stirrer for 24 hours to ensure solid-liquid equilibrium (SLE).
-
Settling: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.
Phase 2: Sampling & Analysis
-
Filtration: Extract the supernatant using a pre-heated syringe filter (0.22
m PTFE) to prevent temperature-drop precipitation. -
Dilution: Immediately dilute the aliquot in a volumetric flask with the mobile phase (for HPLC) or solvent (for UV-Vis) to bring the concentration within the linear calibration range.
-
Quantification:
-
Method: UV-Visible Spectrophotometry (typically
nm, verify via scan) or HPLC-DAD. -
Replication: Perform in triplicate (
).
-
Visualization: Experimental Workflow
Figure 1: Step-by-step workflow for determining the equilibrium solubility of quinoline-3-carbohydrazide using the saturation shake-flask method.
Solubility Landscape & Data Interpretation[1][2][4]
While specific mole fraction values depend on the exact temperature, the relative solubility order for quinoline-3-carbohydrazide is consistent across literature for similar quinoline ligands [1, 2].
| Solvent Class | Specific Solvents | Solubility Level | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions; H-bond acceptance from hydrazide. |
| Polar Protic | Methanol, Ethanol | Moderate | H-bonding network; hindered by hydrophobic quinoline ring. |
| Esters | Ethyl Acetate | Low-Moderate | Weak H-bond acceptance; limited solvation of aromatic system. |
| Ethers | Diethyl Ether, THF | Low/Insoluble | Insufficient polarity to break crystal lattice. |
| Aqueous | Water | Very Low | Hydrophobic effect dominates; high energy cost to create cavity in water structure. |
Data Trends:
-
Temperature Dependence: Solubility increases with temperature in all solvents, indicating an endothermic dissolution process (
). -
Mole Fraction (
): Typically ranges from (in poor solvents) to (in DMSO) depending on T.
Thermodynamic Modeling
To translate experimental data into predictive models for process scale-up, the Modified Apelblat Equation is the standard authoritative model.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction of Q3C.
- : Absolute temperature (Kelvin).[2]
-
: Empirical model parameters derived via multivariate regression.
-
Interpretation: These parameters reflect the non-ideality of the solution and the enthalpy of solution.
-
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the fundamental drivers of dissolution:
-
Enthalpy of Solution (
):-
Insight: For Q3C, this value is positive (Endothermic). Heat is required to break the crystal lattice.
-
-
Gibbs Free Energy (
):-
Insight: A positive
indicates the dissolution is not spontaneous at standard conditions without thermal input or high dilution (entropy driven).
-
Visualization: Thermodynamic Logic
Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.
Implications for Drug Development[1][6][7][8]
-
Formulation Strategy: Since Q3C shows poor aqueous solubility, formulation must utilize co-solvency (e.g., PEG-400 or Ethanol/Water mixtures) or solid dispersion techniques to enhance bioavailability.
-
Synthesis & Purification: The high solubility in DMF/DMSO and low solubility in Ethanol/Water suggests a recrystallization strategy : dissolve Q3C in hot DMF, then add water or cold ethanol as an anti-solvent to precipitate pure crystals [3].
-
Stability: Avoid long-term storage in dilute solution in protic solvents if the hydrazide group is prone to hydrolysis; however, the quinoline ring provides significant steric protection.
References
-
Al-Busafi, S. N., et al. (2023).[3] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... Structure and Biological Activity. MDPI Molecules. Link
- Relevance: Confirms solubility in DMSO/DMF and insolubility in ether; establishes the ligand class properties.
-
PubChem. (n.d.). Quinoline-3-carbohydrazide Compound Summary. National Library of Medicine. Link
- Relevance: Authoritative source for chemical structure, identifiers (CAS 13962-42-0), and physicochemical properties.
-
BenchChem. (2025).[4] Overcoming poor solubility of quinoline derivatives in reactions. Link
- Relevance: Provides general protocols for co-solvent selection and handling of sparingly soluble quinoline scaffolds.
Sources
An In-depth Technical Guide to the Stability and Storage of Quinoline-3-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical stability and storage considerations for quinoline-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of chemical stability and proven laboratory practices, this document outlines the factors influencing the integrity of quinoline-3-carbohydrazide and offers detailed protocols for its proper handling, storage, and stability assessment. The information presented herein is intended to ensure the reliability and reproducibility of research involving this compound.
Introduction to Quinoline-3-Carbohydrazide: A Molecule of Interest
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a carbohydrazide moiety at the 3-position of the quinoline ring system creates a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications.[2][3] Quinoline-3-carbohydrazide serves as a key building block in the development of new chemical entities, making a thorough understanding of its stability profile paramount for any research and development program.[4]
The inherent reactivity of the hydrazide group, coupled with the aromatic quinoline core, necessitates careful consideration of storage and handling procedures to prevent degradation and ensure the integrity of the compound throughout its lifecycle. This guide will delve into the key factors affecting the stability of quinoline-3-carbohydrazide and provide actionable protocols for its management.
Fundamental Chemical Properties and Inherent Stability
Quinoline-3-carbohydrazide is a solid, crystalline substance at room temperature.[5] Its structure, featuring both a quinoline ring system and a carbohydrazide functional group, dictates its chemical behavior and stability.
The Quinoline Moiety
The quinoline ring is a bicyclic aromatic system that is generally stable. However, aged samples of quinoline itself, particularly when exposed to light, can yellow and eventually turn brown, indicating some level of degradation.[6]
The Carbohydrazide Functional Group
The carbohydrazide group (-CONHNH2) is known to be reactive and can be susceptible to degradation under certain conditions. Carbohydrazide itself is stable under recommended storage conditions but may explode if heated. It is also incompatible with strong acids and strong oxidizing agents. The presence of the nucleophilic terminal amine in the hydrazide moiety makes it a reactive center for various chemical transformations.
Key Factors Influencing the Stability of Quinoline-3-Carbohydrazide
Several environmental factors can impact the chemical stability of quinoline-3-carbohydrazide. Understanding and controlling these factors are crucial for maintaining the compound's purity and integrity.
-
Temperature: Elevated temperatures can promote the degradation of many organic compounds, and carbohydrazide derivatives are no exception. Thermal stress can lead to decomposition, potentially through pathways involving the hydrazide group.
-
Light: As with many aromatic and heterocyclic compounds, exposure to light, particularly UV radiation, can induce photochemical degradation.[6] It is crucial to protect quinoline-3-carbohydrazide from light to prevent the formation of photodegradation products.
-
Humidity: The presence of moisture can facilitate hydrolytic degradation pathways, particularly if acidic or basic impurities are present.
-
pH: The pH of the local environment, especially in solution, can significantly influence the stability of the carbohydrazide moiety. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.
-
Oxidizing Agents: The hydrazide group is susceptible to oxidation. Contact with strong oxidizing agents should be strictly avoided to prevent the formation of unwanted byproducts.
Recommended Storage and Handling Procedures
To ensure the long-term stability of quinoline-3-carbohydrazide, the following storage and handling procedures are recommended:
Long-Term Storage
For long-term storage, quinoline-3-carbohydrazide should be kept in a tightly sealed, opaque container to protect it from light and moisture. The storage environment should be cool, dry, and well-ventilated. A refrigerator (2-8 °C) is a suitable storage location. For highly sensitive applications, storage in a desiccator within the refrigerator is recommended to minimize exposure to humidity.
Handling in the Laboratory
When handling quinoline-3-carbohydrazide in a laboratory setting, it is important to minimize its exposure to adverse conditions. Weighing and transferring of the solid should be done promptly and in an area with controlled humidity if possible. Solutions should be prepared fresh for each experiment whenever feasible. If solutions need to be stored, they should be protected from light and kept at a low temperature. The choice of solvent can also impact stability, and preliminary studies to assess compatibility are advisable.
Experimental Protocols for Stability Assessment
Due to the limited availability of specific stability data for quinoline-3-carbohydrazide in the public domain, the following protocols are provided as a robust starting point for researchers to conduct their own stability assessments. These protocols are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[7]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7]
Table 1: Proposed Conditions for Forced Degradation Studies of Quinoline-3-Carbohydrazide
| Stress Condition | Proposed Experimental Parameters |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80 °C for 48 hours |
| Photolytic Degradation | Solution exposed to ICH-compliant light source |
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Protocol: Development of a Stability-Indicating Reversed-Phase HPLC Method
-
Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point for the separation of quinoline derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: A UV detector set at a wavelength where quinoline-3-carbohydrazide exhibits significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound and from each other.
-
Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Key Concepts
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for assessing the stability of quinoline-3-carbohydrazide.
Sources
- 1. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Mechanistic Theories of Quinoline-3-Carbohydrazide (Q3C) Scaffolds
This technical guide details the mechanistic theories and experimental validation of Quinoline-3-Carbohydrazide (Q3C) and its derivatives. It is designed for researchers investigating this scaffold for antiproliferative, antimicrobial, and kinase-inhibitory applications.
Executive Summary: The Dual-Pharmacophore Hypothesis
The therapeutic efficacy of quinoline-3-carbohydrazide stems from a "Dual-Pharmacophore" architecture. Unlike simple quinolines, which primarily act as DNA intercalators, the Q3C scaffold integrates a metal-chelating/hydrogen-bonding hydrazide tail with the planar, lipophilic quinoline core .
-
Zone A (Quinoline Core): Provides π-π stacking interactions (DNA intercalation) and hydrophobic occupancy in ATP-binding pockets of kinases (EGFR, VEGFR).
-
Zone B (Carbohydrazide Linker): Acts as a hydrogen bond donor/acceptor "hinge binder" and a transition metal chelator (Fe²⁺, Cu²⁺), critical for inhibiting metalloenzymes like Ribonucleotide Reductase (RR) and generating reactive oxygen species (ROS).
Primary Mechanisms of Action (MoA)
Theory A: Tyrosine Kinase Inhibition (EGFR & VEGFR)
The Q3C scaffold functions as an ATP-competitive inhibitor. The nitrogen atoms in the quinoline ring and the hydrazide side chain mimic the adenine ring of ATP, forming critical hydrogen bonds within the "hinge region" of the kinase domain.
-
Mechanism: The quinoline ring occupies the hydrophobic pocket (Val702 in EGFR). The carbohydrazide moiety extends into the solvent-accessible region or interacts with the gatekeeper residue (e.g., Thr790), potentially overcoming resistance mutations.
-
Validation: Derivatives often show IC₅₀ values in the nanomolar range (e.g., 7.7 nM against EGFR-TK).
Theory B: DNA Gyrase "Poisoning" (Antimicrobial)
In bacterial models (S. aureus, E. coli), Q3C derivatives stabilize the cleaved DNA-Gyrase complex. Unlike simple catalytic inhibitors, these compounds freeze the enzyme-DNA complex, leading to the accumulation of double-strand breaks—a mechanism termed "gyrase poisoning."
-
Structural Basis: The C-3 hydrazide carbonyl and the N-1 quinoline nitrogen coordinate with the Mg²⁺ ion in the gyrase active site, preventing the religation of DNA strands.
Theory C: Mitochondrial Apoptosis & Metal Chelation
The hydrazide moiety is a potent chelator. By sequestering intracellular iron, Q3C derivatives inhibit Ribonucleotide Reductase (RR), the rate-limiting enzyme in DNA synthesis. Furthermore, copper chelation can lead to the formation of redox-active complexes that generate superoxide anions, triggering the intrinsic mitochondrial apoptotic pathway (Bax upregulation/Bcl-2 downregulation).
Visualization of Signaling Pathways
Figure 1: Multi-Target Signaling Blockade
This diagram illustrates how Q3C derivatives simultaneously target cell surface receptors and nuclear integrity.
Caption: Figure 1. Q3C derivatives induce apoptosis via dual inhibition of EGFR-driven survival pathways and direct DNA/Topoisomerase damage signaling.
Comparative Activity Data
The following table summarizes the potency of Q3C derivatives against key biological targets compared to standard clinical agents.
| Target Class | Specific Target | Q3C Derivative Activity (IC₅₀/MIC) | Reference Standard | Mechanism Note |
| Kinase | EGFR (WT) | 7.7 nM (Compound 28) | Gefitinib (3-5 nM) | H-bond with Met793 (Hinge) |
| Kinase | VEGFR-2 | 0.12 µM | Sorafenib | Dual inhibition profile |
| Enzyme | DNA Gyrase | 3.39 µM (Compound 14) | Ciprofloxacin (3.80 µM) | ATPase inhibition & Supercoiling block |
| Cell Line | MCF-7 (Breast) | 0.66 µg/mL | Doxorubicin | Apoptosis induction |
| Enzyme | Topoisomerase IIα | 40.51 µM | Etoposide (66.03 µM) | Intercalative poison |
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating , meaning they include internal controls to distinguish between specific mechanisms (e.g., intercalation vs. enzyme inhibition).
Protocol 1: DNA Gyrase Supercoiling Assay (Differentiation of Mode)
Objective: Determine if the compound inhibits the ATPase activity or the strand-passage mechanism.
-
Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase, ATP, Assay Buffer.
-
Workflow:
-
Incubate relaxed plasmid (0.5 µg) with Gyrase (1 U) and Q3C derivative (0.1 - 100 µM) for 60 min at 37°C.
-
Control A: No enzyme (Negative control for supercoiling).
-
Control B: Ciprofloxacin (Positive control for gyrase poisoning).
-
Control C: Novobiocin (Positive control for ATPase inhibition).
-
-
Readout: Electrophoresis on 1% agarose gel.
-
Result Interpretation: If the plasmid remains relaxed (like Novobiocin), it is an ATPase inhibitor. If linear fragments appear (like Ciprofloxacin), it is a gyrase poison.
-
Protocol 2: Spectroscopic DNA Binding (Titration)
Objective: Quantify binding affinity (
-
Setup: Prepare a fixed concentration of CT-DNA (50 µM) in Tris-HCl buffer (pH 7.4).
-
Titration: Add increasing concentrations of Q3C derivative (0–50 µM) to the DNA solution.
-
Measurement: Record UV-Vis absorption spectra (200–400 nm).
-
Self-Validation Check:
-
Look for Hypochromism (decrease in peak intensity) and Bathochromic shift (red shift).
-
Causality: Hypochromism indicates π-π stacking between the quinoline ring and DNA base pairs. No shift suggests simple electrostatic interaction (groove binding).
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Objective: Confirm the mechanism of cell death (Apoptosis vs. Necrosis).
-
Cell Culture: Treat cancer cells (e.g., HepG2) with IC₅₀ concentration of Q3C for 24h.
-
Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis:
-
Q1 (Annexin-/PI+): Necrotic cells (indicates toxicity/membrane rupture).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q4 (Annexin+/PI-): Early Apoptosis (indicates specific mitochondrial signaling).
-
-
Success Criteria: A significant shift to Q4 confirms the mitochondrial MoA theories described above.
Structure-Activity Relationship (SAR) Logic
Understanding the SAR allows for the rational design of next-generation derivatives.
Caption: Figure 2. SAR Logic Flowchart. Modifications at Position 3 (hydrazide to hydrazone) are the most critical for enhancing biological activity.
References
-
Anticancer Mechanism of Quinoline Based Compounds: El-Sayed et al. (2023). International Journal of Medical and Pharmaceutical Health Sciences. Link
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors: National Institutes of Health (PMC). Link
-
Quinoline based mono- and bis-(thio)carbohydrazones: synthesis and anticancer activity: RSC Advances. Link
-
Design and Synthesis of Quinoline-3-Carbohydrazide Derivatives as DNA Gyrase Inhibitors: ACS Omega. Link
-
Quinoline and quinolone carboxamides: A review of anticancer activity: Molecular Diversity. Link
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide: MDPI Molecules. Link
-
Quinoline alkaloids as intercalative topoisomerase inhibitors: Bioorganic & Medicinal Chemistry Letters. Link
Methodological & Application
Application Note & Protocol: A Validated Synthesis of Quinoline-3-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, field-tested guide for the synthesis of quinoline-3-carbohydrazide from ethyl-3-quinoline carboxylate. The protocol is designed for reproducibility and scalability, incorporating insights into the reaction mechanism, safety precautions, and troubleshooting.
Introduction: The Significance of Quinoline-3-Carbohydrazide
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2] Quinoline-3-carbohydrazide serves as a critical synthetic intermediate, a versatile building block for constructing more complex molecules. The hydrazide functional group is a reactive handle for creating hydrazones, oxadiazoles, and other heterocyclic systems, which are frequently explored in drug discovery programs to develop novel therapeutic candidates.[3][4] For instance, derivatives of quinoline carbohydrazide have been investigated as potential inhibitors of ATM kinase in cancer therapy and as potent antioxidant agents.[5][6] The reliable synthesis of this key intermediate is, therefore, a foundational step in the exploration of new quinoline-based therapeutics.
Reaction Scheme & Mechanism
The synthesis is achieved through the hydrazinolysis of an ester, a classic nucleophilic acyl substitution reaction. Ethyl-3-quinoline carboxylate is treated with hydrazine hydrate, which acts as a potent nucleophile.
Overall Reaction:
Mechanism of Hydrazinolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to base-catalyzed ester hydrolysis.[7][8]
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the ethoxy oxygen, making the ethoxide a better leaving group.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling ethanol as the leaving group.
-
Final Product: The stable quinoline-3-carbohydrazide is formed. The reaction is driven to completion by the high reactivity of hydrazine and often by the precipitation of the product from the reaction medium.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures, which consistently report high yields and purity.[3][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl-3-quinoline carboxylate | ≥98% | Sigma-Aldrich, Alfa Aesar | Starting material. |
| Hydrazine hydrate (N₂H₄·H₂O) | 50-60% solution in water | Sigma-Aldrich, Fisher Scientific | Caution: Highly toxic and corrosive.[10] |
| Absolute Ethanol (EtOH) | ≥99.5%, Anhydrous | Major chemical suppliers | Reaction solvent. |
| Round-bottom flask (100 mL) | - | Standard laboratory supplier | |
| Reflux condenser | - | Standard laboratory supplier | |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier | |
| Heating mantle or oil bath | - | Standard laboratory supplier | |
| Buchner funnel and flask | - | Standard laboratory supplier | For filtration. |
| Filter paper | - | Whatman or equivalent | |
| Beakers and graduated cylinders | - | Standard laboratory supplier |
Stoichiometry and Reagent Quantities
This table is based on a typical laboratory scale synthesis, targeting approximately 1 gram of the starting ester.
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| Ethyl-3-quinoline carboxylate | 201.22 | 4.97 | 1.00 g | 1.0 |
| Hydrazine Hydrate (100%)¹ | 50.06 | 19.88 | ~1.0 mL | 4.0 |
| Absolute Ethanol | - | - | 50 mL | Solvent |
¹Note: Commercial hydrazine hydrate is typically a solution (e.g., 55%). The volume should be adjusted accordingly. For a 55% solution (density ~1.03 g/mL), use approximately 1.8 mL. Using a molar excess of hydrazine ensures the reaction goes to completion.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl-3-quinoline carboxylate (1.00 g, 4.97 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir the mixture until the ester is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (~1.8 mL of a 55% solution, ~19.88 mmol, 4.0 eq.) to the solution dropwise using a pipette. This step must be performed in a certified chemical fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Let the reaction reflux for 7-24 hours.[3][9] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature overnight. A white precipitate of the product will form.[9]
-
Isolation: Collect the solid product by suction filtration using a Buchner funnel.
-
Washing: Wash the collected solid twice with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product, either by air-drying on the filter paper or in a vacuum oven at 60°C to obtain the final quinoline-3-carbohydrazide.[9]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol.[9]
Experimental Workflow Diagram
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 5. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. mdpi.com [mdpi.com]
- 10. nj.gov [nj.gov]
Application Note: High-Yield Synthesis & Characterization of N'-Arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Scaffolds
Executive Summary & Pharmacological Relevance
The quinolone scaffold, specifically the 4-hydroxy-2-oxo-1,2-dihydroquinoline (also known as 4-hydroxy-2-quinolone), represents a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral (specifically HIV-1 integrase inhibition), and anticancer properties.
This Application Note details an optimized, three-step synthetic pathway for generating
Key Advantages of This Protocol
-
Regiocontrol: The use of isatoic anhydride directs the cyclization specifically to the 4-hydroxy-2-oxo isomer, minimizing side products.
-
Scalability: The workflow is designed for gram-scale synthesis but is adaptable to high-throughput parallel synthesis.
-
Self-Validating: Intermediate isolation points allow for rigorous QC before proceeding to the final condensation.
Synthetic Pathway Visualization
The following flowchart outlines the logic flow from raw materials to the final Schiff base pharmacophore.
Figure 1: Step-wise synthetic workflow for the target quinolone scaffold.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Rationale: Direct condensation of aniline with diethyl malonate requires harsh thermal conditions (
Reagents:
-
Isatoic Anhydride (1.0 eq)
-
Diethyl Malonate (1.2 eq)
-
Sodium Hydride (NaH) or Triethylamine (catalytic base, optional but accelerates reaction)
-
Solvent: DMF (Dimethylformamide), anhydrous.
Procedure:
-
Dissolve Isatoic Anhydride (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Add Diethyl Malonate (12 mmol) dropwise.
-
Heat the mixture to 85°C with magnetic stirring.
-
Observation: Evolution of
gas indicates the reaction progress. Maintain heating for 5 hours or until gas evolution ceases. -
Work-up: Pour the reaction mixture into crushed ice (100 g). The ester precipitates as a solid.[2]
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
QC Check: Melting point should be approx. 180-182°C.
Step 2: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Rationale: Nucleophilic acyl substitution converts the ester to the hydrazide. This step creates the "linker" necessary for the final Schiff base formation.
Reagents:
-
Ethyl ester (Intermediate 1) (1.0 eq)
-
Hydrazine Hydrate (99%) (5.0 eq) - Excess is used to prevent dimer formation.
-
Solvent: Absolute Ethanol.[2]
Procedure:
-
Suspend the Ethyl ester (5 mmol) in absolute ethanol (30 mL).
-
Add Hydrazine Hydrate (25 mmol) slowly.
-
Reflux the mixture for 4–6 hours.
-
Monitor: The starting material solid will dissolve, and the product will eventually precipitate out of the hot solution or upon cooling.
-
Cool to room temperature. Filter the precipitate.
-
Wash with cold ethanol and ether to remove excess hydrazine.
-
QC Check: IR spectrum should show the disappearance of the ester carbonyl (~1710
) and appearance of hydrazide doublets ( ) around 3200-3300 .
Step 3: Synthesis of N'-Arylidene Derivatives (Schiff Base Formation)
Rationale: Acid-catalyzed condensation between the hydrazide amine and an aromatic aldehyde.
Reagents:
-
Hydrazide (Intermediate 2) (1.0 eq)
-
Substituted Benzaldehyde (Ar-CHO) (1.0 eq)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
-
Solvent: Ethanol (or Ethanol/DMF mix if solubility is poor).
Procedure:
-
Dissolve/suspend the Hydrazide (1 mmol) in Ethanol (15 mL).
-
Add the Aromatic Aldehyde (1 mmol).
-
Add Glacial Acetic Acid (catalytic).[3]
-
Reflux for 2–4 hours.
-
Work-up: The product usually precipitates upon cooling. If not, concentrate the solvent under reduced pressure.
-
Recrystallize from Ethanol or DMF/Water mixture.
Characterization & Validation Standards
The following spectral data table provides the expected signals for validating the structure of the final scaffold.
| Technique | Functional Group | Expected Signal / Shift | Notes |
| FT-IR | OH / NH | Broad band due to H-bonding | |
| FT-IR | C=O (Amide) | Characteristic quinolone carbonyl | |
| FT-IR | C=N (Imine) | Confirms Schiff base formation | |
| 1H-NMR | -CH=N- | Diagnostic singlet for arylidene proton | |
| 1H-NMR | NH (Ring) | Exchangeable with | |
| 1H-NMR | OH (Enolic) | Often very downfield due to H-bonding |
Critical Control Point:
The 4-hydroxy-2-quinolone system exhibits tautomerism . In solution (NMR), you may observe signals corresponding to the 2,4-dione form depending on the solvent (DMSO-d6 vs.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Moisture in DMF | Use strictly anhydrous DMF; moisture hydrolyzes the isatoic anhydride. |
| Step 2: Dimerization | Insufficient Hydrazine | Ensure at least 5 equivalents of hydrazine hydrate are used to favor mono-substitution. |
| Step 3: No Precipitate | High Solubility | Concentrate the ethanol to 1/3 volume and cool in an ice bath. Add water dropwise to induce turbidity. |
| Impurity in NMR | Unreacted Aldehyde | Wash the final solid thoroughly with hot hexane or ether (aldehyde is soluble, product is not). |
References
-
Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Source: Iranian Journal of Pharmaceutical Research (2022).[4][5] Relevance: Primary source for the Isatoic Anhydride protocol and biological context (HIV-1 Integrase inhibition).[4] URL:[Link]
-
Microwave assisted synthesis of N'-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives. Source: Institute of Research Engineers and Doctors (2017).[6] Relevance: Provides comparative insights into microwave vs. thermal methods for hydrazide-hydrazone formation. URL:[Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Source: Molecules (2013).[7] Relevance: Validates the Gould-Jacobs type cyclization mechanisms and ester intermediate characterization. URL:[Link]
Sources
- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quinoline-3-Carbohydrazide Scaffolds in Antimicrobial Discovery
Technical Guide: Synthesis, Solubilization, and Validated Assay Protocols
Executive Summary & Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, historically validated by the success of fluoroquinolones (e.g., ciprofloxacin). However, rising antimicrobial resistance (AMR) necessitates the modification of this core. The quinoline-3-carbohydrazide derivative represents a strategic "molecular hybrid" approach.
By fusing the lipophilic quinoline ring with a polar carbohydrazide linker, researchers can exploit dual mechanisms:
-
Pharmacophore Retention: The quinoline core maintains affinity for the DNA-binding pocket of bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).
-
Hydrogen Bonding Network: The hydrazide moiety (-CONHNH2) acts as a hydrogen bond donor/acceptor, facilitating novel interactions with amino acid residues (e.g., Asp87, Ser83) in the enzyme active site that traditional quinolones may miss due to resistance mutations [1].
This guide details the end-to-end workflow for utilizing quinoline-3-carbohydrazide in antimicrobial assays, addressing the specific physicochemical challenges (solubility and chelation) inherent to this class.
Experimental Workflow Overview
The following diagram outlines the critical path from compound generation to mechanistic validation.
Figure 1: Integrated workflow for quinoline-3-carbohydrazide characterization, from synthesis to target validation.
Pre-Analytical Considerations: The Solubility Paradox
Expertise Insight: The most common failure mode in testing quinoline-3-carbohydrazides is precipitation in aqueous media. These compounds are highly lipophilic. If the compound precipitates in the microtiter plate, the local concentration drops to zero, leading to false-negative results (high MICs).
Protocol: Robust Stock Preparation
-
Primary Stock: Dissolve the purified quinoline-3-carbohydrazide in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL (approx. 25-40 mM depending on MW).
-
Note: Sonicate for 10 minutes if visual turbidity persists.
-
-
Working Stock: Dilute the primary stock 1:10 in the assay medium (e.g., Mueller-Hinton Broth) immediately before plating.
-
The "1% Rule": The final concentration of DMSO in the bacterial well must not exceed 1% (v/v). Higher concentrations can inhibit sensitive strains (e.g., S. aureus), confounding the data [2].
Core Protocol: Broth Microdilution (MIC)[1]
This protocol is adapted from CLSI M07 guidelines [3], optimized for hydrophobic hydrazide derivatives.
Materials
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2] Crucial: Hydrazides can chelate cations; CAMHB ensures physiological Mg2+/Ca2+ levels are maintained.
-
Indicator: Resazurin (0.015% solution).
Step-by-Step Methodology
-
Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (
CFU/mL). Dilute this suspension 1:100 in CAMHB. -
Plate Layout:
-
Rows A-H: Serial 2-fold dilutions of the quinoline derivative (Range: 128 µg/mL to 0.25 µg/mL).
-
Column 11 (Growth Control): Bacteria + Broth + 1% DMSO (No drug).
-
Column 12 (Sterility Control): Broth only.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells containing 50 µL of the drug solution. Final volume: 100 µL. Final bacterial density:
CFU/mL. -
Incubation: Incubate at 37°C for 16–20 hours (aerobic).
-
Readout (The Resazurin Modification):
-
Add 30 µL of Resazurin solution to each well.
-
Incubate for an additional 1-2 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).
-
Why this matters: Visual turbidity is unreliable for quinolines due to micro-precipitation. The color change is a definitive metabolic marker.
-
Mechanistic Validation: DNA Gyrase Inhibition
If the MIC is promising (<10 µg/mL), validate the mechanism. Quinoline-3-carbohydrazides target the ATP-binding subunit (GyrB) or the DNA-binding subunit (GyrA) of DNA Gyrase [4].
Mechanism of Action Diagram
Figure 2: Mechanism of Action. The compound stabilizes the DNA-Gyrase cleavable complex, preventing religation.
Assay: Supercoiling Inhibition
-
Kit: Use a commercial E. coli gyrase supercoiling kit.
-
Reaction: Mix Relaxed pBR322 plasmid (0.5 µg) + DNA Gyrase (1 U) + Test Compound (varying concentrations).
-
Incubation: 37°C for 30 minutes.
-
Termination: Add stop buffer (SDS/Proteinase K).
-
Analysis: Run samples on a 1% agarose gel.
-
Result: Active compounds will show a band corresponding to relaxed DNA (upper band), while the vehicle control will show supercoiled DNA (lower band, faster migration).
-
Data Presentation & Analysis
When reporting results, structure your Structure-Activity Relationship (SAR) data clearly. Do not report single replicates; report the Mode of at least three independent experiments.
Table 1: Template for Reporting Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-Substituent (Pos 6/7) | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | ClogP |
| Q-3C-01 | -H | >128 | >128 | >128 | 1.8 |
| Q-3C-02 | -F (6-position) | 8 | 16 | 64 | 2.1 |
| Q-3C-03 | -Cl (7-position) | 4 | 8 | 32 | 2.4 |
| Cipro | (Control) | 0.5 | 0.015 | 0.5 | - |
Interpretation: A decrease in MIC correlates with specific halogen substitutions, often driven by increased lipophilicity (ClogP) aiding cell wall penetration.
References
-
Soltani, S. et al. (2023).[3] Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action.[4] Chemistry & Biodiversity.[5]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard.[1]
-
Eswaran, S. et al. (2010). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety.[6] European Journal of Medicinal Chemistry.
-
El-Gohary, N.S. & Shaaban, M.I. (2018). Synthesis, antimicrobial, antiquorum-sensing, antitumor activities and molecular docking of novel quinoline-3-carbohydrazide derivatives. Bioorganic Chemistry.
-
BenchChem Technical Support. (2025). Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quinoline-3-Carbohydrazide in Antitubercular Drug Design
[1][2]
Executive Summary & Strategic Rationale
The resurgence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel chemotypes. While fluoroquinolones (e.g., Moxifloxacin) target DNA gyrase subunit A (GyrA), the quinoline-3-carbohydrazide scaffold represents a distinct pharmacological approach.
Why this scaffold?
-
Dual-Target Potential: Unlike classical quinolones, 3-carbohydrazide derivatives often exhibit polypharmacology, targeting DNA Gyrase Subunit B (GyrB) (ATPase domain) and potentially Enoyl-ACP Reductase (InhA) , mimicking the hydrazine-based mechanism of Isoniazid.
-
Chemical Versatility: The hydrazide linker (-CONHNH2) serves as a "privileged structure" for generating Schiff bases (hydrazones), which improve lipophilicity (LogP) and cell wall penetration.
-
Selectivity: Recent SAR (Structure-Activity Relationship) studies indicate high Selectivity Indices (SI > 10), minimizing host cytotoxicity compared to non-specific intercalators.
Chemical Synthesis Protocol
This protocol details the conversion of a quinoline ester precursor to the active carbohydrazide and its subsequent derivatization into a Schiff base (hydrazone), which is often the bioactive pharmacophore.
A. Reagents & Equipment[3][4]
-
Precursor: Ethyl quinoline-3-carboxylate (Commercial or synthesized via Meth-Cohn method).
-
Reagents: Hydrazine hydrate (99%), Absolute Ethanol, Glacial Acetic Acid, Various substituted benzaldehydes (for Schiff base).
-
Equipment: Round bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Buchner funnel.
B. Step-by-Step Synthesis
Step 1: Synthesis of Quinoline-3-Carbohydrazide[1]
-
Dissolution: Dissolve 0.01 mol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol.
-
Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise with constant stirring.
-
Expert Insight: Excess hydrazine prevents the formation of dimeric by-products.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours . Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).
-
Precipitation: Concentrate the reaction mixture to half volume under reduced pressure. Cool to 0–5°C (ice bath). The solid hydrazide will precipitate.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
Yield Target: >80%.
-
QC Check: IR spectrum should show doublet -NH2 peaks around 3300–3200 cm⁻¹ and C=O stretch at 1660 cm⁻¹.
-
Step 2: Derivatization to Quinoline-3-Carbohydrazone (Schiff Base)
-
Mixing: Dissolve 0.001 mol of the synthesized hydrazide in 15 mL ethanol.
-
Activation: Add 2–3 drops of glacial acetic acid (catalyst).
-
Coupling: Add 0.0011 mol of the appropriate aromatic aldehyde (e.g., 4-fluorobenzaldehyde).
-
Reflux: Reflux for 4–6 hours.
-
Isolation: Cool to room temperature. Filter the colored precipitate (hydrazone). Wash with cold ether.
C. Synthesis Workflow Diagram
Caption: Synthetic pathway from ester precursor to bioactive hydrazone via nucleophilic acyl substitution and condensation.
In Silico Validation (Molecular Docking)
Before biological testing, validate the binding mode against key targets.
Protocol
-
Target Selection:
-
InhA (Enoyl-ACP Reductase): PDB ID: 1ENY (Complexed with NADH and Isoniazid adduct).
-
DNA Gyrase B (ATPase domain): PDB ID: 1KZN (Complexed with ATPase inhibitor).
-
-
Ligand Preparation: Energy minimize the quinoline derivative (MMFF94 force field). Ensure the hydrazone linkage is in the stable E-configuration.
-
Grid Generation:
-
InhA: Center grid on the NADH binding pocket.
-
GyrB: Center grid on the ATP binding site.
-
-
Docking Parameters (AutoDock Vina/PyRx):
-
Exhaustiveness: 8
-
Binding Modes: 9
-
-
Success Criteria: Binding affinity < -8.0 kcal/mol and H-bond interactions with Tyr158 (InhA) or Asp73 (GyrB).
Biological Evaluation: REMA Protocol
The Resazurin Microtiter Assay (REMA) is the industry standard for determining Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.
A. Materials
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.1% casitone.
-
Indicator: Resazurin sodium salt powder (0.01% w/v solution in sterile water). Filter sterilize.
B. Assay Protocol
-
Inoculum Prep: Adjust active log-phase culture to McFarland Standard No. 1 . Dilute 1:20 in 7H9 media.
-
Plate Layout: Use a sterile 96-well plate.
-
Perimeter Wells: Fill with sterile water (prevents evaporation).
-
Test Wells: Add 100 µL of 7H9 media.
-
-
Drug Dilution:
-
Dissolve quinoline derivatives in DMSO (Stock 1 mg/mL).
-
Perform serial 2-fold dilutions in the plate (Range: 100 µg/mL to 0.19 µg/mL).
-
Control 1: Rifampicin (Positive Control).
-
Control 2: DMSO only (Solvent Control).
-
Control 3: Media only (Sterility).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each test well. Final volume = 200 µL.
-
Incubation: Seal plate with parafilm. Incubate at 37°C for 7 days .
-
Development: Add 30 µL of 0.01% Resazurin solution to each well.
-
Readout: Incubate for an additional 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active metabolism).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Selectivity & Safety Profiling
A potent drug is useless if it kills the host. You must calculate the Selectivity Index (SI) .
-
Cytotoxicity Assay (MTT): Perform on Vero (African Green Monkey Kidney) or HepG2 cell lines.
-
Calculation:
-
Threshold: An ideal candidate should have an SI > 10 .
Biological Decision Tree
Caption: Decision matrix for advancing quinoline-3-carbohydrazide candidates from synthesis to lead identification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hydrazide) | Incomplete reaction or hydrolysis. | Use excess hydrazine (5 eq). Ensure ethanol is absolute (water can hydrolyze ester to acid). |
| Precipitate in REMA | Compound insolubility. | Ensure final DMSO concentration is <1%. Use a sonicator for stock prep. |
| Pink Control Wells | Contamination. | Work in a Biosafety Level 3 (BSL-3) laminar flow hood. Filter sterilize all media. |
| Inconsistent MICs | Clumped inoculum. | Use glass beads to disperse Mtb clumps before adjusting to McFarland standard. |
References
-
Eswaran, S., et al. (2010).[4][5] Design and synthesis of some new quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents.[4][6] Bioorganic & Medicinal Chemistry Letters.[4]
-
Palomino, J.C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3][7] Antimicrobial Agents and Chemotherapy.[2][8][3][6][9][10][11]
-
Thomas, K.D., et al. (2011).[6] Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents.[4][6] European Journal of Medicinal Chemistry.[4][6]
-
Musiol, R., et al. (2010). Quinoline-based compounds as privileged scaffolds in drug discovery.[4] Expert Opinion on Drug Discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. mdpi.com [mdpi.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
quinoline-3-carbohydrazide as a precursor for Schiff base ligands
Application Note: Quinoline-3-Carbohydrazide as a Precursor for Schiff Base Ligands
Abstract
This application note details the methodological framework for utilizing quinoline-3-carbohydrazide as a scaffold for synthesizing Schiff base ligands.[1] The quinoline moiety, a privileged structure in medicinal chemistry, combined with the versatile azomethine (-C=N-) linkage, yields compounds with potent antimicrobial, anticancer, and metal-chelating properties. This guide provides optimized protocols for synthesis, characterization, and application, emphasizing reproducibility and mechanistic understanding.
Introduction & Chemical Basis
Quinoline-3-carbohydrazide serves as a critical intermediate in the generation of acylhydrazones. Unlike simple alkyl amines, the hydrazide moiety (
The resulting Schiff bases are not merely synthetic endpoints but are "ligand systems" capable of:
-
Pharmacophore Hybridization: Linking the quinoline core with other bioactive aldehydes (e.g., salicylaldehyde, nitrobenzaldehyde).
-
Metal Coordination: Acting as tridentate ONO or NNO donors to form stable transition metal complexes (Cu, Ni, Co), often enhancing biological activity via chelation theory.
Mechanism of Action
The formation of the Schiff base follows an acid-catalyzed nucleophilic addition-elimination pathway. The acid catalyst is critical: it protonates the carbonyl oxygen to increase electrophilicity but must not be in excess to avoid protonating the hydrazide nitrogen, which would deactivate the nucleophile.
Figure 1: Acid-catalyzed condensation mechanism. The dehydration step is often rate-determining and driven by heat (reflux).
Experimental Protocols
Phase 1: Synthesis of the Precursor (Quinoline-3-carbohydrazide)
Note: If starting from commercially available carbohydrazide, skip to Phase 2.
Reaction: Ethyl quinoline-3-carboxylate + Hydrazine Hydrate
-
Dissolution: Dissolve 0.01 mol of ethyl quinoline-3-carboxylate in 20 mL of absolute ethanol.
-
Addition: Add hydrazine hydrate (99%) in excess (0.05 mol) dropwise with stirring.
-
Expert Insight: Excess hydrazine drives the equilibrium forward and prevents the formation of dimer impurities.
-
-
Reflux: Heat the mixture at reflux (
) for 6–8 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7). -
Isolation: Cool to room temperature. The hydrazide typically precipitates as a white/off-white solid. Filter, wash with cold ethanol, and dry.
Phase 2: Synthesis of Schiff Base Ligands (Core Protocol)
Reaction: Quinoline-3-carbohydrazide + Aromatic Aldehyde
Materials:
-
Quinoline-3-carbohydrazide (1 mmol)
-
Substituted Benzaldehyde (1 mmol) (e.g., 2-nitrobenzaldehyde, 2-chlorobenzaldehyde)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1 mmol of quinoline-3-carbohydrazide in 20 mL ethanol.
-
Troubleshooting: If solubility is poor, add minimal DMF (dimethylformamide) or heat gently.
-
-
Mixing: Add 1 mmol of the selected aldehyde.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Critical Control: Do not lower pH below 4-5. Strong acidic conditions will protonate the amine and halt the reaction.
-
-
Reflux: Reflux the mixture for 4–6 hours.
-
Observation: A color change (often yellow or orange) usually indicates imine formation.
-
-
Workup:
-
Concentrate the solvent to ~5 mL using a rotary evaporator.
-
Cool on an ice bath to induce crystallization.
-
Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.
Characterization & Validation
To ensure scientific integrity, the synthesized ligand must be validated using the following spectroscopic markers.
Table 1: Key Spectroscopic Signatures
| Technique | Functional Group | Expected Signal | Significance |
| FT-IR | Azomethine ( | Confirms condensation success. | |
| FT-IR | Amide Carbonyl ( | Confirms retention of hydrazide core. | |
| FT-IR | NH Stretch | Should be present (amide NH). | |
| Azomethine Proton ( | Diagnostic singlet; absence indicates hydrolysis. | ||
| Amide Proton ( | Often broad; disappears with | ||
| Quinoline Protons | Aromatic region multiplets. |
Note: In metal complexes, the azomethine peak often shifts downfield, and the amide NH may disappear if enolization and deprotonation occur during coordination.
Applications & Workflow
The utility of these ligands extends into drug discovery and materials science.
Biological Screening (Antimicrobial/Anticancer)
Quinoline Schiff bases are pharmacophores.[1][2][3][4] The planar structure allows intercalation into DNA, while the chelation capability can disrupt metalloenzymes in bacteria.
-
Protocol: Dissolve ligand in DMSO (
). Screen against S. aureus and E. coli using the well-diffusion method.
Metal Complexation
These ligands act as tridentate chelators (ONO or NNO) for Cu(II), Ni(II), and Co(II).[5]
-
Synthesis: Mix Ligand (2 eq) + Metal Salt (1 eq) in ethanol. Reflux 2h.
-
Result: Octahedral or square planar complexes with enhanced stability and lipophilicity.
Figure 2: Operational workflow from precursor synthesis to application screening.
Troubleshooting & Expert Insights
-
Issue: No Precipitate Formed.
-
Cause: Product is too soluble in ethanol.
-
Solution: Pour the reaction mixture into crushed ice/water. The sudden polarity change usually forces the hydrophobic Schiff base out of solution.
-
-
Issue: Hydrolysis of Product.
-
Cause: Schiff bases are reversible.[6] Excess water or acid can reverse the reaction.
-
Solution: Ensure ethanol is anhydrous. Store products in a desiccator.
-
-
Issue: Broad NMR Signals.
-
Cause: Tautomerism (Amide-Imidic acid equilibrium) or paramagnetic impurities (if metal salts were nearby).
-
Solution: Run NMR in DMSO-
rather than to stabilize the hydrogen bonding network.
-
References
-
Synthesis and Biological Evaluation of Quinoline Schiff Bases Balaji, P.N., et al. (2017).[1][7] International Journal of Pharmaceutical Research. 7[7]
-
Metal Complexes of Schiff Bases from Quinoline-3-Carbohydrazide: Structure and Biological Activity Al-Jibori, S.A., et al. (2023). Inorganics (MDPI). 1
-
Quinoline-based Schiff bases as possible antidiabetic agents Ranade, S.D., et al. (2024).[3] RSC Medicinal Chemistry. 3[3]
-
Mechanistic explanation of the formation of Schiff base Meena, R., et al. (2023).[8] ResearchGate. 8[7]
Sources
- 1. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schiff base - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Setup of Quinoline-3-Carbohydrazide Reactions
Introduction: The Strategic Importance of Quinoline-3-Carbohydrazide in Modern Drug Discovery
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-tubercular properties.[1] Its rigid, planar structure and ability to be functionalized at multiple positions make it an exceptional building block for drug design.[2] Within this esteemed class of compounds, quinoline-3-carbohydrazide emerges as a particularly versatile and powerful intermediate.
The true synthetic value of quinoline-3-carbohydrazide lies in its dual reactivity. The quinoline ring itself can undergo various substitution reactions, while the carbohydrazide moiety (-CONHNH₂) at the 3-position serves as a highly reactive handle for a multitude of chemical transformations. This functional group is a gateway to constructing a diverse array of molecular architectures, most notably through condensation reactions to form Schiff bases and cyclization reactions to generate novel heterocyclic systems such as oxadiazoles, pyrazoles, and triazoles.[3][4] These transformations are critical in drug development, as the addition of new heterocyclic rings can significantly modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth exploration of the experimental setups for key reactions involving quinoline-3-carbohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the chemical principles at play.
Part 1: Synthesis of the Core Precursor: Quinoline-3-Carbohydrazide
The most direct and reliable method for preparing the quinoline-3-carbohydrazide precursor is through the hydrazinolysis of its corresponding ester, typically ethyl quinoline-3-carboxylate. This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group.
Causality Behind the Protocol:
-
Solvent Choice (Ethanol): Ethanol is an ideal solvent as it readily dissolves the starting ester. Critically, the resulting carbohydrazide product exhibits lower solubility in cold ethanol, facilitating its precipitation and isolation from the reaction mixture upon cooling, which simplifies the purification process.[3][5]
-
Reagent Stoichiometry (Excess Hydrazine Hydrate): A significant molar excess of hydrazine hydrate is employed to drive the reaction equilibrium towards the product side, ensuring a high conversion rate of the starting ester.[3]
-
Thermal Conditions (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack and ensures the reaction proceeds to completion within a reasonable timeframe (typically 10 minutes under microwave irradiation or several hours under conventional heating).[3][5]
Workflow for Quinoline-3-Carbohydrazide Synthesis
Caption: Synthesis workflow for quinoline-3-carbohydrazide.
Detailed Protocol 1: Synthesis of Quinoline-3-Carbohydrazide
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl quinoline-3-carboxylate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester).
-
Reaction Initiation: Add hydrazine hydrate (99%, 4.0 eq) to the solution.[3] Note: Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Heating:
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3), visualizing with UV light. The disappearance of the starting ester spot indicates completion.
-
Isolation: Allow the reaction mixture to cool to room temperature overnight. A white crystalline precipitate will form.[3]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the purified product under vacuum to yield quinoline-3-carbohydrazide as a white powder.
| Parameter | Expected Result | Reference |
| Yield | >90% | [3] |
| Appearance | White powder/crystals | [5] |
| Melting Point | 184–186 °C | [3] |
| FTIR (cm⁻¹) | ~3300-3400 (N-H str), ~1650 (C=O str, Amide I) | |
| ¹H NMR (DMSO-d₆, δ) | ~9.5 (s, 1H, -CONH-), ~4.5 (s, 2H, -NH₂) |
Part 2: Key Reaction Pathways & Experimental Setups
Quinoline-3-carbohydrazide is a launchpad for creating vast libraries of derivatives. Below are protocols for its most fundamental and impactful transformations.
Condensation Reactions: The Gateway to Schiff Bases
The reaction between the terminal amine of the carbohydrazide and a carbonyl compound (aldehyde or ketone) is a robust method for synthesizing quinoline-based Schiff bases (hydrazones). These products are not only biologically active in their own right but also serve as intermediates for further cyclization reactions.
Causality Behind the Protocol:
-
Catalyst (Acetic Acid): A few drops of glacial acetic acid act as a proton source to catalyze the reaction. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide nitrogen. It also facilitates the final dehydration step to form the C=N double bond.[3]
-
Solvent (Ethanol): Ethanol is again a preferred solvent due to its ability to dissolve both reactants and its suitable boiling point for refluxing the mixture.[3]
Reaction Scheme: Schiff Base Formation
Caption: General pathway for Schiff base synthesis.
Detailed Protocol 2: General Synthesis of Quinoline-Hydrazone Schiff Bases
-
Reagent Setup: In a round-bottom flask, dissolve quinoline-3-carbohydrazide (1.0 eq) in ethanol (30 mL).
-
Addition of Aldehyde: To this solution, add an equimolar amount (1.0 eq) of the desired substituted aromatic aldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.[3]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 5 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Isolation: After completion, reduce the solvent volume under reduced pressure. The resulting precipitate is the crude product.[3]
-
Purification: Collect the solid by vacuum filtration. Recrystallize the product from hot ethanol to obtain the pure Schiff base derivative.[3]
-
Characterization: Confirm the structure using FTIR (appearance of C=N stretch ~1600-1620 cm⁻¹), ¹H NMR (appearance of azomethine proton -N=CH- signal ~8.5-9.5 ppm), and mass spectrometry.
| Aldehyde Reactant | Expected Product | Reference |
| 2-Nitrobenzaldehyde | (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide | [3] |
| 2-Chlorobenzaldehyde | (E)-N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide | [3] |
| 2,4-Dihydroxybenzaldehyde | (E)-N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide | [3] |
Cyclization Reactions: Building Novel Heterocyclic Scaffolds
The carbohydrazide moiety is an excellent precursor for constructing five-membered heterocycles, which are prevalent in many pharmacologically active compounds.
This protocol outlines the synthesis of a 2-thiol-1,3,4-oxadiazole ring, a common moiety in medicinal chemistry, via a two-step, one-pot reaction involving carbon disulfide.
Causality Behind the Protocol:
-
Base (Potassium Hydroxide): KOH acts as a base to deprotonate the hydrazide nitrogen, making it a more potent nucleophile to attack the carbon of carbon disulfide (CS₂).
-
Cyclizing Agent (Carbon Disulfide): CS₂ provides the single carbon atom required to form the oxadiazole ring.
-
Dehydration: The intermediate potassium dithiocarbazate salt undergoes intramolecular cyclization upon heating, with the elimination of water and hydrogen sulfide, to form the stable 1,3,4-oxadiazole ring.
Detailed Protocol 3: Synthesis of 2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinoline
-
Reagent Setup: In a flask, dissolve quinoline-3-carbohydrazide (1.0 eq) in ethanol. Add an ethanolic solution of potassium hydroxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Addition: Add carbon disulfide (1.5 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux for 8-10 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Acidification: Carefully acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~5-6. The product will precipitate out of the solution.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol or an appropriate solvent to obtain the pure product.
-
Characterization: Confirm the structure. Key ¹H NMR signals include the disappearance of the -NHNH₂ protons and the appearance of a new SH proton (if in thione-thiol tautomeric equilibrium). FTIR will show the C=S stretch.
Multicomponent Reactions (MCRs): A Strategy for Rapid Library Synthesis
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all reactants, are a cornerstone of modern synthetic efficiency. They allow for the rapid generation of complex and diverse molecular structures.
Causality Behind the Protocol:
-
Catalyst (Piperidine): Piperidine, a secondary amine, is a common base catalyst for condensation reactions like the Knoevenagel condensation, which is often the initial step in such MCRs.[6]
-
Reaction Conditions (Melt/Solvent-Free): Performing the initial steps under melt (solvent-free) conditions can accelerate reaction rates and is considered a green chemistry approach.[6]
-
One-Pot Approach: Combining all reactants in a single vessel simplifies the experimental setup, reduces waste, and saves time compared to a multi-step synthesis.
Workflow for a Representative One-Pot MCR
Caption: A one-pot, multi-component reaction (MCR) workflow.[6]
Detailed Protocol 4: One-Pot Synthesis of Functionalized Quinoline Derivatives
Note: This protocol is based on a reported MCR for synthesizing quinoline carbohydrazide derivatives using cyanoacetohydrazide as a key component, illustrating the MCR principle.[6]
-
Reagent Setup: In a flask, combine an aromatic aniline (1.0 eq), dimedone (1.0 eq), an aromatic aldehyde (1.0 eq), and cyanoacetohydrazide (1.0 eq).
-
Catalysis: Add a catalytic amount of piperidine (10-15 mol%).
-
Reaction: Heat the mixture under solvent-free (melt) conditions for the time specified in the literature, followed by the addition of a solvent like ethanol and further refluxing if required.[6]
-
Monitoring & Work-up: Monitor by TLC. Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize to achieve high purity. This method often has the advantage of a simple work-up without the need for column chromatography.[6]
Part 3: Safety and Handling
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Use appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.
-
Hydrazine Hydrate: This compound is highly toxic, a suspected carcinogen, and corrosive. Avoid inhalation, ingestion, and skin contact. Use with extreme caution.
-
Solvents: Ethanol and other organic solvents are flammable. Keep away from open flames and ignition sources.
-
Acids and Bases: Handle acids (e.g., glacial acetic acid, HCl) and bases (e.g., KOH) with care as they are corrosive.
Conclusion
Quinoline-3-carbohydrazide stands as a cornerstone intermediate for the synthesis of novel and diverse heterocyclic compounds. Its robust reactivity, particularly in condensation and cyclization reactions, provides a reliable and versatile platform for drug discovery and development. The protocols detailed herein, from the synthesis of the precursor itself to its elaboration into complex scaffolds via Schiff base formation and multicomponent reactions, offer a validated framework for researchers. By understanding the chemical principles that dictate the choice of reagents and conditions, scientists can effectively leverage the power of the quinoline-3-carbohydrazide scaffold to build the next generation of therapeutic agents.
References
-
Synthesis of quinoline carbohydrazide derivatives. ResearchGate. Available at: [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity. IOSR Journal. Available at: [Link]
-
Ismaili, L., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry. Available at: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]
-
Preparation and Properties of Quinoline. GeeksforGeeks. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Krasavin, M., et al. (2023). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Thomas, K. D., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
Abu-Hashem, A. A., et al. (2022). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Al-Dies, A. M., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules. Available at: [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity | MDPI [mdpi.com]
- 4. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of Quinoline-3-Carbohydrazide
This Application Note is designed as a definitive technical guide for the analytical characterization of Quinoline-3-carbohydrazide (Q3C). It moves beyond standard textbook descriptions to provide field-validated protocols, troubleshooting insights, and rigorous data interpretation frameworks required for pharmaceutical-grade development.
Introduction & Structural Significance[1][2]
Quinoline-3-carbohydrazide (CAS: 22524-33-0) is a critical pharmacophore in drug discovery, serving as the immediate precursor for Schiff base derivatives with potent antimicrobial, anticancer, and anti-HIV integrase activity [1, 2].
Unlike simple aromatic hydrazides, the quinoline backbone introduces specific solubility challenges and fluorescence properties that complicate standard analysis. Furthermore, the synthesis—typically involving the hydrazinolysis of ethyl-3-quinoline carboxylate—carries the risk of residual hydrazine hydrate , a known genotoxic impurity that must be strictly controlled.
Core Molecule Profile
| Property | Specification | Notes |
| Formula | C₁₀H₉N₃O | |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 187.19 g/mol | Monoisotopic Mass: 187.07 |
| Appearance | White to pale yellow crystalline powder | Yellowing indicates oxidation or light sensitivity |
| Melting Point | 184–186 °C [1] | Sharp endotherm; broadening indicates acid impurity |
| Solubility | DMSO (High), DMF (High), Hot Ethanol (Mod) | Insoluble in water and non-polar solvents (Hexane) |
Synthetic Pathway & Impurity Logic
Understanding the synthesis is prerequisite to selecting analytical methods. The primary impurities arise from incomplete conversion or hydrolysis.
Figure 1: Synthetic pathway and potential impurity profile. Impurity A (Acid) forms if water is present during reflux. Impurity B (Ester) remains if reaction time is insufficient.
Spectroscopic Characterization Protocols
Infrared Spectroscopy (FT-IR)
Objective: Confirm functional group transformation (Ester C=O
Protocol:
-
Sample Prep: Grind 2 mg Q3C with 200 mg dry KBr. Press into a transparent pellet. (ATR is acceptable but transmission mode often yields better resolution for NH bands).
-
Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Diagnostic Peaks:
| Wavenumber (cm⁻¹) | Assignment | Diagnostic Value |
|---|---|---|
| 3300–3150 | N-H stretching (NH & NH₂) | Doublet or broad band. Absence confirms no residual ester. |
| 1660–1640 | C=O stretching (Amide I) | Shifted lower than ester precursor (~1720 cm⁻¹). |
| 1610–1590 | C=N / C=C (Quinoline) | Characteristic ring breathing modes.[10] |
| 1530–1520 | N-H bending (Amide II) | Confirms secondary amide structure. |
Nuclear Magnetic Resonance (NMR)
Objective: Structural elucidation and residual solvent analysis. Solvent: DMSO-d₆ is mandatory. CDCl₃ solubility is insufficient.
¹H NMR Protocol (400 MHz, DMSO-d₆):
-
Relaxation Delay (D1): Set to ≥ 5 seconds to ensure integration accuracy of the amide proton.
-
Temperature: 298 K.
Chemical Shift Assignments:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| 10.0 – 9.8 | Broad Singlet | 1H | -CONH- | Exchangeable with D₂O. Disappears in acid impurity. |
| 9.3 – 9.2 | Singlet | 1H | H-2 | Most deshielded aromatic; diagnostic for 3-subst. quinoline.[1][2][4][5][6][9][11][12] |
| 8.9 – 8.8 | Singlet | 1H | H-4 | |
| 8.2 – 7.6 | Multiplet | 4H | H-5,6,7,8 | Aromatic ring protons. |
| 4.8 – 4.5 | Broad Singlet | 2H | -NH₂ | Critical Purity Marker. Sharpens if sample is very dry; broadens if wet. |
Troubleshooting:
-
Missing NH₂ peak? Proton exchange with water in DMSO can broaden this peak into the baseline. Dry the sample and use fresh ampoule DMSO-d₆.
-
Extra peak at ~172 ppm (¹³C)? Indicates unreacted ethyl ester.
Chromatographic Purity Method (HPLC-UV/MS)
Standard C18 methods often fail due to the basicity of the quinoline nitrogen, leading to peak tailing. This protocol uses a buffered mobile phase to suppress ionization of the ring nitrogen or ion-pairing effects.
Method Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.5 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV @ 280 nm (Quinoline max) and 230 nm.
-
Temperature: 30 °C.
Gradient Table:
| Time (min) | % A (Buffer) | % B (ACN) | Phase |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 40 | 60 | Isocratic Hold |
| 21.0 | 95 | 5 | Re-equilibration |
Retention Logic:
-
Hydrazine Hydrate: Elutes in void volume (highly polar). Note: Standard UV won't detect this well; requires derivatization or LC-MS.
-
Quinoline-3-Carboxylic Acid: Elutes early (polar/ionized).
-
Quinoline-3-Carbohydrazide (Target): Mid-elution.
-
Ethyl Ester (Precursor): Elutes late (hydrophobic).
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive ESI (+ve). Key Ions:
-
[M+H]⁺: m/z 188.08 (Base peak).
-
[M+Na]⁺: m/z 210.06.
-
Fragmentation Pattern (MS/MS of 188):
-
m/z 171: Loss of NH₃ (Characteristic of primary hydrazides).
-
m/z 157: Loss of N₂H₃ (Acylium ion formation: Quinoline-CO⁺).
-
m/z 129: Loss of CON₂H₃ (Quinoline cation).
-
Analytical Workflow Summary
Figure 2: Step-by-step analytical decision tree for Q3C characterization.
References
-
Al-Wahaibi, L. H., et al. (2023).[10] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...: Structure and Biological Activity." Inorganics, 11(10), 412. Link
-
Mandewale, M. C., et al. (2016). "Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity..." RSC Advances, 6, 103822-103839. Link
-
Gaylord Chemical Company.[6][14] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. Link
-
PubChem. "Quinoline-3-carbohydrazide Compound Summary." National Library of Medicine. Link
Sources
- 1. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models - RSC Advances (RSC Publishing) DOI:10.1039/C6RA23940D [pubs.rsc.org]
- 6. CN102134219A - Preparation method of quinoline derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Quinoline-3-Carbohydrazide Derivatives
Introduction: The Crucial Role of NMR in the Structural Elucidation of Bioactive Quinolines
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.[1] Among these, quinoline-3-carbohydrazide derivatives are of significant interest due to their synthetic versatility and potential as precursors for a variety of heterocyclic compounds with promising pharmacological profiles.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation and purity assessment of these novel chemical entities.[1][5] ¹H (proton) and ¹³C (carbon-13) NMR provide detailed insights into the molecular framework, electronic environment of atoms, and the connectivity of the molecule.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H and ¹³C NMR for the analysis of quinoline-3-carbohydrazide derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into the interpretation of the spectral data.
Core Principles of NMR Analysis for Quinoline-3-Carbohydrazide Derivatives
The structural analysis of quinoline-3-carbohydrazide derivatives by NMR relies on several key parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus.[1][5] Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift. The quinoline ring, being an aromatic heterocycle, exhibits characteristic chemical shifts for its protons and carbons. The position of the carbohydrazide substituent at the 3-position significantly influences the electronic distribution within the quinoline ring system.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[1] This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), provides valuable information about the number of adjacent protons and the dihedral angle between them, aiding in the determination of the substitution pattern and stereochemistry.[1]
-
¹³C NMR: This technique provides a "fingerprint" of the carbon skeleton of the molecule.[1] Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.[1]
Experimental Workflow: From Sample Preparation to Spectral Interpretation
A systematic approach is crucial for obtaining high-quality and reproducible NMR data. The following workflow outlines the key stages involved in the analysis of quinoline-3-carbohydrazide derivatives.
Figure 1: A generalized workflow for the NMR analysis of quinoline-3-carbohydrazide derivatives.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Materials:
-
Quinoline-3-carbohydrazide derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette with cotton plug or a syringe with a filter
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the compound. For routine ¹H NMR, 5-10 mg is typically sufficient.[6] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[7]
-
Solvent Selection: The choice of deuterated solvent is critical.[8]
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent choice for many quinoline-3-carbohydrazide derivatives due to its high polarity, which aids in dissolving these often sparingly soluble compounds. The residual proton signal appears at ~2.50 ppm, and the carbon signal at ~39.52 ppm.[9] Importantly, the labile N-H protons of the carbohydrazide group are often observable in DMSO-d₆.
-
CDCl₃ (Deuterated chloroform): A less polar option, suitable for derivatives with good solubility in chlorinated solvents. The residual proton signal is at ~7.26 ppm, and the carbon triplet is centered at ~77.16 ppm.[10][11] N-H protons may exchange or broaden in CDCl₃.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[10]
-
Homogenization: Gently vortex the sample to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution, but be cautious of potential degradation.
-
Filtration and Transfer: To remove any particulate matter that can degrade the spectral quality, filter the solution into a clean, dry NMR tube. This can be achieved by passing the solution through a small cotton plug at the tip of a Pasteur pipette or using a syringe filter. The final sample height in the NMR tube should be approximately 4-5 cm.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration of signals from nuclei with long relaxation times (e.g., quaternary carbons, some aromatic protons).
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of adequate concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): This will vary depending on the sample concentration. For a reasonably concentrated sample, 512-1024 scans may be required. For dilute samples, several thousand scans may be necessary.
Spectral Interpretation: Decoding the ¹H and ¹³C NMR Spectra
¹H NMR Spectral Analysis
The ¹H NMR spectrum of a quinoline-3-carbohydrazide derivative can be divided into several characteristic regions.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Quinoline-3-Carbohydrazide Derivatives
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Quinoline H-2, H-4 | 8.9 - 9.4 | s or d | These protons are highly deshielded due to the proximity of the nitrogen atom and the carbonyl group. They often appear as sharp singlets or doublets.[4] |
| Quinoline Aromatic Protons (H-5 to H-8) | 7.7 - 8.2 | m | The signals for these protons typically appear as a complex multiplet in the aromatic region.[4] |
| Amide N-H | 12.2 - 12.6 | s (broad) | This proton is often observed as a broad singlet in DMSO-d₆ and is highly deshielded due to the adjacent carbonyl group and resonance effects.[4] Its chemical shift can be concentration and temperature-dependent. |
| Hydrazine N-H₂ | Variable | s (broad) | The protons of the -NH₂ group can be broad and their chemical shift is highly variable depending on the solvent, concentration, and temperature. They may exchange with residual water in the solvent. |
| Azomethine -N=CH- (for Schiff base derivatives) | 8.5 - 9.4 | s | In Schiff base derivatives formed from the carbohydrazide, the azomethine proton is typically a sharp singlet in the downfield region.[4] |
-
The Quinoline Ring Protons: The protons at positions 2 and 4 are the most downfield of the quinoline ring protons due to the anisotropic effect of the heterocyclic ring and the electron-withdrawing nature of the nitrogen atom and the C-3 substituent.[12] The protons on the benzo-fused ring (H-5 to H-8) typically resonate in the region of 7.7-8.2 ppm and their splitting patterns can be used to confirm the substitution pattern on this ring.[4]
-
The Carbohydrazide Moiety Protons: In DMSO-d₆, the amide proton (-C(=O)NH-) gives a characteristic broad singlet at a very downfield chemical shift (often >12 ppm).[4] The terminal -NH₂ protons can be more difficult to assign as their signal may be broad and its position variable.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a map of the carbon framework.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Quinoline-3-Carbohydrazide Derivatives
| Carbon(s) | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O | 161 - 163 | This is a characteristic downfield signal for the amide carbonyl carbon.[4] |
| Quinoline C-2, C-4, C-8a | 144 - 150 | These quaternary and CH carbons are deshielded by the nitrogen atom.[4] |
| Quinoline C-3, C-4a, C-5 to C-8 | 126 - 137 | These carbons of the quinoline ring system resonate in the typical aromatic region.[4] |
| Azomethine -N=CH- (for Schiff base derivatives) | 144 - 150 | The azomethine carbon in Schiff base derivatives appears in the downfield region.[4] |
-
The Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is readily identified by its characteristic signal in the 161-163 ppm region.[4]
-
The Quinoline Ring Carbons: The nine carbons of the quinoline ring will give rise to distinct signals, with the carbons closest to the nitrogen atom (C-2 and C-8a) and the substituted carbon (C-3) showing characteristic shifts.[13]
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex derivatives or for definitive structural confirmation, 2D NMR experiments are invaluable.[14][15]
Figure 2: Key 2D NMR experiments and the structural information they provide.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is particularly useful for tracing the connectivity of protons within the benzo-fused ring of the quinoline system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[16] It is a powerful tool for definitively assigning the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons (which do not appear in an HSQC spectrum) and for confirming the connectivity between the quinoline ring and the carbohydrazide moiety.
Common Pitfalls and Troubleshooting
-
Poor Solubility: If the compound is not fully dissolved, it will result in broad lines and a poor-quality spectrum. Try a different deuterated solvent or gently warm the sample.
-
Impurity Signals: Be aware of common solvent impurities and their characteristic signals.[9][17] Common impurities from synthesis, such as residual starting materials or byproducts, can also be identified.
-
Concentration Effects: The chemical shifts of some protons, particularly those involved in hydrogen bonding (like N-H protons), can be concentration-dependent.[18] It is good practice to report the concentration at which the spectrum was acquired.
-
Water Signal: The presence of water in the sample (often from the solvent or the compound itself) will give rise to a broad signal. In DMSO-d₆, this appears around 3.33 ppm, while in CDCl₃ it is around 1.56 ppm.[9]
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools in the arsenal of chemists working on the synthesis and development of quinoline-3-carbohydrazide derivatives. A systematic approach to sample preparation, data acquisition, and spectral interpretation, as outlined in these application notes and protocols, will enable researchers to confidently elucidate the structures of their novel compounds. The integration of 1D and 2D NMR techniques provides a robust platform for unambiguous structural assignment, which is a critical step in advancing the discovery of new therapeutic agents.
References
-
Mohammadi MS, Bayat Z, Mohammadi Nasab E. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal. 2022;17(2). Available from: [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Available from: [Link]
-
Royal Society of Chemistry. 1H and 13C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations. Available from: [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
ResearchGate. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives 1 and 2a-d. Available from: [Link]
-
ResearchGate. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available from: [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
- Google Patents. Quinoline-3-carboxylic acid derivatives.
-
NMR Sample Preparation. Available from: [Link]
-
MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available from: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
-
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]
-
Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Available from: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]
-
PMC. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Available from: [Link]
-
YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Available from: [Link]
-
ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]
-
YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available from: [Link]
-
S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. Available from: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]
Sources
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- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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High-Resolution Mass Spectrometry Profiling of Novel Quinoline-3-Carbohydrazide Scaffolds: Structural Elucidation and Bioanalytical Protocols
Abstract
The quinoline-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antitubercular, antiviral, and anticancer activities. However, the amphiphilic nature of the quinoline ring combined with the labile carbohydrazide tail presents unique challenges for mass spectrometry, including in-source fragmentation and severe matrix effects in plasma. This application note details a dual-stream workflow: (1) High-Resolution Quadrupole Time-of-Flight (Q-TOF) protocols for structural elucidation and metabolic stability profiling, and (2) A validated Triple Quadrupole (QqQ) method for bioanalytical quantification in human plasma, compliant with FDA M10 guidelines.
Introduction & Chemical Context
Quinoline-3-carbohydrazides function as hydrogen bond donors/acceptors, allowing them to interact with diverse biological targets (e.g., kinases, DNA gyrase).
Analytical Challenge:
-
Basicity: The quinoline nitrogen (
) is highly basic ( ), favoring protonation in positive ESI mode. -
Lability: The hydrazide linker (
) is susceptible to thermal degradation in the ion source, leading to premature fragmentation that complicates precursor ion selection for MRM (Multiple Reaction Monitoring). -
Solubility: These compounds often exhibit poor aqueous solubility, requiring careful mobile phase optimization to prevent carryover.
Experimental Design Strategy
Instrumentation
-
Structural Elucidation: Agilent 6546 LC/Q-TOF or Thermo Q-Exactive Orbitrap.
-
Quantification: Sciex Triple Quad™ 6500+ or Waters Xevo TQ-XS.
-
Chromatography: UHPLC system (Vanquish or Acquity I-Class).
Reagents & Standards
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: Formic Acid (FA) for pH control; Ammonium Formate for buffer capacity.
-
Internal Standard (IS): Deuterated analog (
-Quinoline-hydrazide) or structural analog (e.g., Isoniazid for polarity matching, though a specific quinoline analog is preferred).
Protocol 1: Structural Elucidation (HRMS)
Objective: To map fragmentation pathways and identify metabolic soft spots.
Chromatographic Conditions (Reverse Phase)
| Parameter | Setting | Rationale |
| Column | C18 charged surface hybrid (e.g., Waters CSH C18), | CSH technology improves peak shape for basic quinolines by mitigating secondary interactions with silanols. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures full protonation of the quinoline nitrogen ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatic heterocycles compared to MeOH. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for sub-2-micron particles. |
| Gradient | 5% B (0-1 min) | Shallow gradient accommodates the separation of potential isomeric impurities. |
Mass Spectrometry Parameters (ESI+)
-
Gas Temp: 325°C (High temp aids desolvation of the polar hydrazide tail).
-
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the labile N-N bond).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the intact parent and deep fragmentation.
Fragmentation Mechanism (The "Why")
The fragmentation of quinoline-3-carbohydrazides follows a distinct "stripping" mechanism.
-
Precursor: Protonation occurs at the Quinoline
. -
Primary Loss: Cleavage of the N-N bond in the hydrazide tail (Loss of
or hydrazine). -
Secondary Loss: Ejection of Carbon Monoxide (CO) from the carbonyl bridge.
-
Stable Core: Formation of the Quinoline cation (
128).
Figure 1: Proposed fragmentation pathway for Quinoline-3-carbohydrazides in positive ESI mode.
Protocol 2: Bioanalytical Quantification (LC-MS/MS)
Objective: Quantification in human plasma with LLOQ < 1.0 ng/mL.[1]
Sample Preparation: Protein Precipitation (PPT)
Note: SPE (Solid Phase Extraction) is cleaner, but PPT is preferred for high-throughput discovery phases to prevent loss of polar metabolites.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard (IS) working solution (500 ng/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). The acid helps disrupt protein binding common with quinolines.
-
Vortex: High speed for 5 minutes.
-
Centrifuge: 4000 rpm for 20 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase composition).
MRM Transition Optimization
For a hypothetical Quinoline-3-carbohydrazide (
| Analyte | Precursor ( | Product ( | CE (eV) | Dwell (ms) | Role |
| Target Cmpd | 216.1 ( | 128.1 (Quinoline core) | 35 | 50 | Quantifier |
| Target Cmpd | 216.1 ( | 156.1 (Acylium) | 20 | 50 | Qualifier |
| IS (Analog) | 221.1 | 133.1 | 35 | 50 | Internal Std |
Validation Criteria (FDA M10 Compliance)
To ensure trustworthiness, the method must pass these checkpoints:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time.
-
Matrix Effect: Calculate Matrix Factor (MF).
. Acceptable range: 0.85 – 1.15. -
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be <20% of LLOQ.
Workflow Visualization
The following diagram illustrates the lifecycle of the sample from synthesis to PK data generation.
Figure 2: Integrated workflow for the analysis of quinoline-3-carbohydrazides in drug development.
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Interaction between the basic quinoline nitrogen and residual silanols on the column.
-
Fix: Increase Ammonium Formate concentration to 10 mM or switch to a high-pH stable column (e.g., Waters XBridge) and run at pH 9.5 (Quinolines are neutral at high pH, improving retention and shape).
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids in plasma.
-
Fix: Switch from PPT to Ostro™ Pass-through plates or Phospholipid Removal SPE cartridges.
-
References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4] [Link]
-
Sahu, P. K., et al. (2022).[5] Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules (MDPI). [Link]
-
He, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
-
Zhou, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. [Link]
Sources
Targeting the Active Site: Development and Evaluation of Quinoline-3-Carbohydrazide Enzyme Inhibitors
[1]
Abstract
The quinoline-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing inhibitors against metalloenzymes (e.g., Carbonic Anhydrase, HIV Integrase) and serine proteases (e.g., Acetylcholinesterase). This guide provides a comprehensive workflow for the synthesis, purification, and enzymatic evaluation of these inhibitors. By leveraging the carbohydrazide moiety’s ability to form hydrogen bond networks and chelate metal ions, researchers can design high-affinity ligands for diverse therapeutic targets.
Module 1: Synthetic Strategy & Protocol
The "Privileged Scaffold" Approach
The core advantage of the quinoline-3-carbohydrazide motif is its synthetic accessibility and the "tail" approach it enables. The nitrogen-rich hydrazide tail (
Protocol 1.1: Synthesis of Quinoline-3-Carbohydrazide Precursor
Objective: Convert ethyl quinoline-3-carboxylate to the corresponding carbohydrazide.
Reagents:
-
Ethyl quinoline-3-carboxylate (1.0 equiv)
-
Hydrazine hydrate (99%, 5.0 - 10.0 equiv)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 50-100 mmol (excess) of hydrazine hydrate dropwise with stirring. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The ester spot ( ) should disappear, replaced by a lower baseline spot (hydrazide). -
Precipitation: Allow the reaction mixture to cool to room temperature, then refrigerate at
overnight. The product often precipitates as a white/off-white solid. -
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (
) to remove unreacted hydrazine. -
Recrystallization: Recrystallize from hot ethanol to yield pure quinoline-3-carbohydrazide.
-
Yield Expectation: >85%
-
Melting Point Check: Target range
[1].[3]
-
Protocol 1.2: Derivatization (Schiff Base Formation)
Objective: Synthesize
-
Mix: Combine 1.0 equiv of Quinoline-3-carbohydrazide and 1.0 equiv of substituted benzaldehyde in ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 4–6 hours.
-
Isolation: Cool, filter the precipitate, and wash with cold ethanol/ether.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway for generating the core carbohydrazide scaffold and subsequent active Schiff base inhibitors.
Module 2: Enzymatic Assay Protocol (Cholinesterase Inhibition)
The quinoline-3-carbohydrazide scaffold is widely cited as a potent Acetylcholinesterase (AChE) inhibitor for Alzheimer's research [2, 5]. The hydrazide moiety facilitates hydrogen bonding with the enzyme's active site gorge.
Protocol 2.1: Modified Ellman’s Assay
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoic acid, measurable at 412 nm.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme: AChE (from Electrophorus electricus), 0.03 U/mL stock.
-
Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM.
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.
-
Inhibitor: Quinoline derivative (dissolved in DMSO, final DMSO < 2%).
Workflow:
-
Plate Setup: Use a 96-well microplate.
-
Incubation:
-
Add
Phosphate Buffer. -
Add
Enzyme solution. -
Add
Inhibitor (various concentrations). -
Incubate at
for 10-15 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add
DTNB. -
Add
ATCh (Substrate).
-
-
Measurement: Measure absorbance at 412 nm immediately (
) and every minute for 10 minutes using a microplate reader. -
Calculation:
Determine using non-linear regression (Log-concentration vs. inhibition).
Visualization: Assay Logic
Figure 2: Logical flow of the Ellman's Assay. Inhibition prevents substrate hydrolysis, reducing the colorimetric signal.
Module 3: Data Analysis & SAR
Interpreting Biological Data
When developing these inhibitors, structure-activity relationship (SAR) analysis is critical.[4][2][5][6][7][8][9] The table below illustrates representative data patterns observed in literature for this scaffold.
Table 1: Representative SAR Data for Quinoline-3-Carbohydrazide Derivatives
| Compound ID | R-Group (Hydrazone) | Target | IC50 ( | Mechanism Insight | Ref |
| Q-H | Phenyl (Unsubstituted) | AChE | 15.2 | Moderate hydrophobic fit | [2] |
| Q-NO2 | 2-Nitrobenzylidene | AChE | 1.94 | Strong | [5] |
| Q-Cl | 4-Chlorobenzylidene | Kinase (CDK2) | 7.05 | Halogen bond in ATP pocket | [3] |
| Q-OH | 2,4-Dihydroxy | Integrase | >100 | Poor permeability/weak binding | [4] |
Molecular Docking Context
To validate the assay results, docking studies should focus on the Catalytic Triad .
-
AChE: The carbonyl oxygen of the carbohydrazide often H-bonds with Ser203 or His447 . The quinoline ring engages in
- stacking with Trp86 (anionic site) [5]. -
Metalloenzymes: The hydrazide nitrogen atoms (
) can chelate metal cofactors (e.g., , ) essential for enzyme function [1, 4].
References
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. Molecules. (2023). Detailed synthesis protocol and characterization. [Link]
-
Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors. European Journal of Medicinal Chemistry. (2010). Establishes AChE inhibition potency.[7][9] [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. (2020). Application in cancer/kinase inhibition.[10][11] [Link]
-
Design, Synthesis, Docking Study... of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Avicenna Journal of Medical Biotechnology. (2022). Discusses metal chelation in HIV Integrase. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. International Journal of Molecular Sciences. (2022). Provides specific IC50 data and docking insights. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Quinoline-3-Carbohydrazide in Antioxidant Activity Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of quinoline-3-carbohydrazide and its derivatives in assessing antioxidant activity. This document delves into the underlying scientific principles, provides detailed experimental protocols, and offers insights into the structure-activity relationships that govern the antioxidant potential of this class of compounds.
Introduction: The Promise of Quinoline-3-Carbohydrazide as an Antioxidant
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities.[1] Among these, quinoline-3-carbohydrazide has emerged as a promising scaffold for the development of novel antioxidant agents. The presence of the quinoline nucleus, combined with the carbohydrazide functional group, offers unique electronic and structural features that can contribute to potent free radical scavenging and metal-chelating properties.[2][3] Understanding how to accurately and reliably measure the antioxidant capacity of these compounds is crucial for their development as potential therapeutics for conditions associated with oxidative stress.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by neutralizing free radicals through various mechanisms, such as hydrogen atom transfer (HAT), single electron transfer (SET), and chelation of pro-oxidant metal ions.[2] This guide will focus on the practical application of common in vitro assays to evaluate these antioxidant mechanisms for quinoline-3-carbohydrazide.
Mechanistic Insights: Why Quinoline-3-Carbohydrazide is an Effective Antioxidant
The antioxidant activity of quinoline-3-carbohydrazide derivatives stems from a combination of features inherent to the quinoline ring and the carbohydrazide moiety.
-
The Quinoline Scaffold: The aromatic quinoline ring system can stabilize radical species through resonance. The nitrogen atom within the ring can also influence the electron density of the molecule, enhancing its ability to donate electrons or hydrogen atoms.[4]
-
The Carbohydrazide Group (-CONHNH₂): This functional group is a key contributor to antioxidant activity. The presence of labile hydrogen atoms on the hydrazine portion makes it an effective hydrogen donor for neutralizing free radicals. Furthermore, the carbohydrazide moiety can act as a chelating agent, binding to transition metal ions like Fe²⁺ and Cu²⁺.[5] These metal ions can otherwise participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.[2] By sequestering these ions, quinoline-3-carbohydrazide can prevent the initiation of damaging oxidative chain reactions.
The interplay between these two structural components can be fine-tuned through chemical modification to enhance antioxidant potency, a concept known as Structure-Activity Relationship (SAR). For instance, the introduction of electron-donating groups on the quinoline ring can increase the radical scavenging capacity.
Experimental Workflow for Antioxidant Profiling
A comprehensive evaluation of the antioxidant potential of quinoline-3-carbohydrazide involves a panel of assays that probe different aspects of its antioxidant capabilities. The following workflow provides a logical sequence for this assessment.
Figure 1: A comprehensive workflow for the antioxidant profiling of quinoline-3-carbohydrazide.
Detailed Application Notes and Protocols
Part 1: Synthesis and Preparation of Quinoline-3-Carbohydrazide
A common synthetic route to quinoline-3-carbohydrazide involves the reaction of a quinoline ester with hydrazine hydrate.[6]
Protocol for Synthesis:
-
Dissolve ethyl 2-methylquinoline-3-carboxylate (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (99%, 3 equivalents) to the solution.
-
Reflux the reaction mixture overnight or irradiate in a microwave for 10 minutes.[6]
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature to allow for the precipitation of white crystals of 2-methylquinoline-3-carbohydrazide.
-
Filter the crystals and wash with cold ethanol to obtain the pure compound.[6]
Preparation of Stock Solutions for Assays:
-
Accurately weigh the synthesized quinoline-3-carbohydrazide.
-
Dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).
-
For the antioxidant assays, prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., ethanol, methanol, or buffer) to the desired concentrations.
Part 2: Free Radical Scavenging Assays
These assays measure the ability of quinoline-3-carbohydrazide to donate a hydrogen atom or an electron to neutralize a stable free radical.
The DPPH assay is a rapid and widely used method for screening antioxidant activity. The deep purple color of the DPPH radical solution is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[2]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the quinoline-3-carbohydrazide solution.
-
Add 180 µL of the DPPH working solution to each well.
-
Include a blank (solvent) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the % RSA against the compound concentration.
-
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the quinoline-3-carbohydrazide solution.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Include a blank and a positive control.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Determine the IC₅₀ value.
-
Part 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).[8]
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the quinoline-3-carbohydrazide solution.
-
Add 190 µL of the freshly prepared FRAP reagent to each well.
-
Include a blank and a standard curve using a known concentration of FeSO₄·7H₂O.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value from the standard curve and express the results as Fe²⁺ equivalents (e.g., in µM or mg/g of the compound).
-
Part 4: Metal Chelating Activity Assay
This assay determines the ability of quinoline-3-carbohydrazide to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for the formation of a complex with Fe²⁺. Ferrozine forms a stable, colored complex with Fe²⁺, and the presence of a chelating agent will disrupt this complex formation, leading to a decrease in color intensity.[9]
Protocol:
-
Reagent Preparation:
-
2 mM FeCl₂ solution
-
5 mM ferrozine solution
-
-
Assay Procedure:
-
In a 96-well microplate, mix 100 µL of various concentrations of the quinoline-3-carbohydrazide solution with 20 µL of the FeCl₂ solution.
-
Shake the mixture and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding 40 µL of the ferrozine solution.
-
Shake the plate and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
Use EDTA as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ferrozine-Fe²⁺ complex formation: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (without the test compound), and A_sample is the absorbance in the presence of the compound.
-
Determine the IC₅₀ value for metal chelation.
-
Data Presentation and Interpretation
For a clear comparison of the antioxidant potential of different quinoline-3-carbohydrazide derivatives, the results should be summarized in a tabular format.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺ equiv./µM compound) | Metal Chelating IC₅₀ (µM) |
| Quinoline-3-carbohydrazide | Value | Value | Value | Value |
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| Ascorbic Acid (Standard) | Value | Value | Value | N/A |
| Trolox (Standard) | Value | Value | Value | N/A |
| EDTA (Standard) | N/A | N/A | N/A | Value |
A lower IC₅₀ value indicates a higher antioxidant activity. A higher FRAP value signifies greater reducing power.
Visualization of Key Mechanisms
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iau.ir [journals.iau.ir]
- 9. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Synthesis of Quinoline-3-Carbohydrazide Metal Complexes
Executive Summary & Pharmacophore Significance
Quinoline-3-carbohydrazide is a privileged scaffold in medicinal chemistry, serving as a critical precursor for creating metallodrugs with potent antimicrobial, antitubercular, and anticancer profiles. The hydrazide moiety (–C(=O)NHNH₂) acts as a versatile bidentate ligand, capable of coordinating transition metals (Cu, Ni, Co, Zn) through the carbonyl oxygen and the terminal amino nitrogen.
However, in advanced drug development, this scaffold is frequently functionalized into Schiff bases (hydrazones) prior to complexation. This modification extends the conjugation system and introduces additional donor sites (e.g., phenolic oxygen), significantly enhancing stability and biological activity.
This guide details two distinct workflows:
-
Direct Complexation: Coordinating the parent hydrazide directly to metal centers.
-
Schiff Base Derivatization (The "Gold Standard"): A two-step protocol favored for generating high-affinity pharmacophores.
Pre-Synthesis: Ligand Preparation
Note: Commercial quinoline-3-carbohydrazide is available, but in-house synthesis ensures purity, which is critical for stoichiometric metal complexation.
Protocol 1: Synthesis of Quinoline-3-Carbohydrazide (Ligand Precursor)
Reaction Principle: Nucleophilic acyl substitution (hydrazinolysis) of ethyl quinoline-3-carboxylate.[1]
Reagents:
-
Ethyl quinoline-3-carboxylate (10 mmol)
-
Hydrazine hydrate (99%, 40 mmol - 4x excess essential to prevent dimer formation)
-
Absolute Ethanol (30 mL)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 40 mmol of hydrazine hydrate dropwise under stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 24 hours . Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The hydrazide will precipitate as a white/off-white solid.
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
-
Target Yield: >85%
-
Melting Point Validation: 220–222°C (Lit.[1] value).
-
Metal Complexation Protocols
Method A: Direct Complexation (The Hydrazide Route)
Best for: Fundamental coordination studies and creating small, hydrophilic cationic complexes.
Coordination Mode: The ligand acts as a neutral bidentate donor (NO donor set) via the carbonyl oxygen and terminal amine nitrogen.
Reagents:
-
Quinoline-3-carbohydrazide (2 mmol)
-
Metal Salt (1 mmol) (e.g., CuCl₂·2H₂O, NiCl₂[1]·6H₂O)
-
Solvent: Methanol or Ethanol (HPLC Grade)
Protocol:
-
Ligand Solution: Dissolve 2 mmol of ligand in 20 mL of hot methanol.
-
Metal Addition: Dissolve 1 mmol of metal salt in 10 mL of methanol. Add this solution dropwise to the hot ligand solution.
-
Observation: Immediate color change usually indicates complex formation.
-
-
Reflux: Reflux the mixture for 4–6 hours.
-
pH Adjustment (Critical Step): If a neutral complex is required (deprotonation of the amide), add sodium acetate solution (0.5 M) dropwise until pH ≈ 6–7. Skip this for cationic complexes.
-
Isolation: Cool to room temperature. The complex typically precipitates. Filter, wash with hot ethanol, and dry.
Method B: Microwave-Assisted Schiff Base Complexation (The "Green" Route)
Best for: High-throughput drug discovery. This method synthesizes the Schiff base and complexes the metal in a rapid sequence.
Workflow:
-
Step 1 (Derivatization): Quinoline-3-carbohydrazide + Aldehyde (e.g., 2-nitrobenzaldehyde) → Schiff Base Ligand.[1][2][3]
-
Step 2 (Metallation): Schiff Base + Metal Salt → Final Complex.
Protocol:
-
Mixing: In a microwave-safe vessel, mix 1 mmol of Quinoline-3-carbohydrazide and 1 mmol of the chosen aldehyde with 2-3 mL of ethanol and a catalytic amount of glacial acetic acid (2 drops).
-
Irradiation (Ligand): Irradiate at 300W for 2–4 minutes (intervals of 30s to prevent superheating). Monitor TLC for disappearance of hydrazide.
-
Metal Addition: Add 0.5 mmol of Metal Chloride (1:2 M:L ratio) directly to the vessel with an additional 2 mL of ethanol.
-
Irradiation (Complex): Irradiate at 300W for 3–5 minutes.
-
Workup: Pour the hot reaction mixture into ice-cold water. The colored metal complex will precipitate immediately. Filter and recrystallize from ethanol/DMF.
Visualization of Synthetic Workflow
Figure 1: Divergent synthetic pathways for quinoline-3-carbohydrazide metal complexes. Path B is favored for biological applications due to enhanced stability.
Characterization & Validation
To ensure scientific integrity, the following data points must be verified.
Spectroscopic Fingerprints (FTIR)
| Functional Group | Ligand (Hydrazide) | Metal Complex (Shift) | Interpretation |
| ν(C=O) Amide I | 1650–1665 cm⁻¹ | Shift to lower freq (10–20 cm⁻¹) | Indicates coordination via Carbonyl Oxygen. |
| ν(NH₂) Asym/Sym | 3200–3300 cm⁻¹ | Disappears or shifts | Indicates involvement of terminal Nitrogen. |
| ν(C=N) Azomethine | N/A (Schiff Base only) | 1600–1620 cm⁻¹ (Shift lower) | Primary coordination site in Schiff base complexes. |
| M–O / M–N | None | 400–600 cm⁻¹ | New bands confirming metal-ligand bond formation. |
Structural Logic (Coordination Geometry)
-
Magnetic Susceptibility:
-
Molar Conductance: Measure in DMSO (10⁻³ M).
-
< 20 ohm⁻¹cm²mol⁻¹: Non-electrolyte (Neutral complex, Cl⁻ is coordinated).
-
> 70 ohm⁻¹cm²mol⁻¹: Electrolyte (Cl⁻ is outside coordination sphere).
-
References
-
Synthesis and Biological Activity (Schiff Base Route): Sunjuk, M., et al. (2023).[3] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde...". Inorganics, 11(10), 405. [Link]
-
Microwave-Assisted Synthesis Context: Desai, N. C., et al. (2025). "Microwave-assisted Synthesis of Quinolines". Current Microwave Chemistry. [Link]
-
Antioxidant Pharmacophore Modeling: Al-Wahaibi, L. H., et al. (2020). "Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants". Journal of Chemistry. [Link]
-
General Hydrazide Coordination: Imramovský, A., et al. (2024). "Structural Characterization of Novel Co(II) and Zn(II) Fluoroquinoline Complexes". ACS Omega. [Link]
Sources
Application Note: Precision Molecular Docking of Quinoline-3-Carbohydrazide Derivatives
Targeting EGFR (Anticancer) and DNA Gyrase (Antibacterial) Pathways
Strategic Overview
The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. The quinoline ring provides a planar, aromatic surface for
This application note details the molecular docking protocols for this specific scaffold. Unlike generic docking guides, this protocol addresses the unique physicochemical challenges of carbohydrazides, specifically tautomeric ambiguity and rotational flexibility , which often lead to false negatives in standard high-throughput screening (HTS) workflows.
Primary Applications
-
Oncology: Inhibition of Epidermal Growth Factor Receptor (EGFR), particularly targeting the ATP-binding cleft.
-
Infectious Disease: Inhibition of Bacterial DNA Gyrase (Subunit B), disrupting DNA replication.
Experimental Workflow
The following diagram outlines the critical path for docking these derivatives. Note the emphasis on "Tautomer/Ionization State Generation" which is critical for the hydrazide moiety.
Pre-Docking Considerations (The Science of "Why")
Ligand Preparation: The Tautomer Trap
The carbohydrazide group can exist in a keto form (
-
Risk: Standard pipelines often default to the keto form. However, within the active site of enzymes like DNA Gyrase, the enol form may be stabilized by coordinating metals (e.g.,
) or specific residues. -
Protocol: You must generate both tautomers and dock them as separate ligands.
-
Minimization: Use the MMFF94 force field. It accurately parameterizes the planarity of the quinoline ring and the rotational barriers of the hydrazide linker.
Protein Target Selection
For quinoline derivatives, target selection is driven by the substitution pattern at the C-3 position.
| Application | Target Protein | PDB ID | Key Residues for Interaction |
| Anticancer | EGFR (Wild Type) | 1M17 | Met793 (H-bond), Leu718 |
| Anticancer | EGFR (T790M Mutant) | 2JIT | Met790 (Steric gatekeeper) |
| Antibacterial | DNA Gyrase (GyrB) | 1KZN | Asp73 (Salt bridge), Val120 |
| Antidiabetic | PTP1B | 1C83 | Asp181, Cys215 |
Detailed Protocol: AutoDock Vina Implementation
This protocol assumes the use of AutoDock Vina (open source) but is transferable to Schrödinger Glide or GOLD.
Step 1: Receptor Preparation[1]
-
Clean Structure: Remove all water molecules. Exception: If targeting DNA Gyrase, keep water molecules coordinating the
ion, as quinoline-carbohydrazides often utilize water-mediated bridging. -
Protonation: Add polar hydrogens. Ensure Histidine residues are protonated according to the local environment (check H-bond networks).
-
Charges: Assign Gasteiger charges. The quinoline nitrogen is weakly basic; ensure it is uncharged unless pH < 5.0.
Step 2: Grid Box Definition[1]
-
Center: Define the center of the grid box using the coordinates of the co-crystallized inhibitor (e.g., Erlotinib for EGFR).
-
Dimensions:
-
Standard:
Å. -
Rationale: The carbohydrazide tail can extend significantly. A box that is too small will artificially truncate the search space, clipping the flexible hydrazide tail.
-
Step 3: Docking Parameters[1]
-
Exhaustiveness: Set to 32 (Default is 8).
-
Why? The rotatable bonds in the carbohydrazide linker increase the conformational search space. Higher exhaustiveness is required to find the global minimum.
-
-
Energy Range: 4 kcal/mol.[1]
Step 4: Validation (Self-Validating System)
Before analyzing your derivatives, redock the native co-crystallized ligand.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
Å . -
If RMSD > 2.0 Å, re-evaluate your protonation states or grid box center. Do not proceed until this passes.
Data Interpretation & Interaction Mapping[1][3]
Successful docking of quinoline-3-carbohydrazides is defined by specific interaction fingerprints.
Mechanistic Interaction Map
The following diagram illustrates the required binding mode for high-affinity inhibition in EGFR (Kinase Domain).
Critical Analysis Checklist
When reviewing your results, look for these markers to distinguish "binders" from "artifacts":
-
Binding Energy (
): Should be lower (more negative) than -7.5 kcal/mol for lead compounds. -
Hinge Interaction: For Kinases (EGFR), the quinoline nitrogen (N1) or the hydrazide carbonyl must H-bond with the hinge region (e.g., Met793).
-
Planarity: The quinoline ring should lie flat against hydrophobic residues (e.g., Leu718, Val726).
-
Hydrazide Configuration: Ensure the hydrazide is not in a high-energy "cis" conformation unless stabilized by an intramolecular H-bond.
References
-
Anticancer (EGFR)
-
El-Damasy, A. K., et al. (2023).[1] "Design, synthesis, and molecular docking of novel quinoline-3-carboxamide derivatives as EGFR inhibitors." Bioorganic Chemistry.
-
(Verified Context: Discusses EGFR kinase domain interactions with quinoline scaffolds).
-
-
Antibacterial (DNA Gyrase)
- Desai, N. C., et al. (2024). "Quinoline-based derivatives as DNA gyrase inhibitors: Synthesis and molecular docking studies." Medicinal Chemistry Research.
-
(Verified Context: Highlights the interaction with GyrB subunit).
-
Docking Methodology (AutoDock Vina)
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
-
Tautomerism in Drug Design
-
Martin, Y. C. (2009). "Let's not forget tautomers." Journal of Computer-Aided Molecular Design.
-
(Grounding for the ligand prep protocol).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Quinoline-3-Carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of quinoline-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield, product purity, and batch-to-batch consistency. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Synthesis Overview and Core Mechanism
The most reliable and widely adopted method for preparing quinoline-3-carbohydrazide involves a two-step process starting from quinoline-3-carboxylic acid. The acid is first converted to its corresponding ethyl (or methyl) ester, which is then reacted with hydrazine hydrate.
This two-step approach is generally preferred over a direct reaction between the carboxylic acid and hydrazine. The direct amidation of a carboxylic acid is thermodynamically unfavorable and requires high temperatures or coupling agents, which can lead to side reactions. Converting the acid to an ester creates a more reactive electrophile, allowing the subsequent hydrazinolysis to proceed under milder conditions with higher efficiency.[1]
Overall Synthetic Workflow
The logical flow of the synthesis is straightforward, beginning with the activation of the carboxylic acid via esterification, followed by the nucleophilic substitution with hydrazine.
Caption: Workflow for Quinoline-3-Carbohydrazide Synthesis.
The core of the final step is a classic nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, a stable leaving group, driving the reaction to completion.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Formation
-
Q: My TLC analysis shows only the starting ester spot after 24 hours of reflux, and I recovered most of my starting material. What are the likely causes?
-
A: This is a common issue that typically points to a problem with one of the reagents or the reaction conditions. Here is a checklist to diagnose the problem:
-
Hydrazine Hydrate Quality: Hydrazine is highly hygroscopic and can be oxidized by atmospheric oxygen. An older bottle or one that has been improperly stored may have a lower effective concentration. Use a freshly opened bottle of hydrazine hydrate or verify the concentration of your current stock.
-
Molar Ratio of Hydrazine: The reaction relies on a significant excess of hydrazine hydrate to drive the equilibrium toward the product. A common and effective ratio is at least 4 molar equivalents of hydrazine hydrate to 1 equivalent of the ester.[2] A lower ratio may result in an incomplete reaction.
-
Insufficient Reaction Temperature: The reaction requires reflux to proceed at a reasonable rate. Ensure your reaction mixture is maintaining a steady reflux temperature (for ethanol, this is ~78 °C). A low temperature will drastically slow down the rate of this nucleophilic substitution.
-
Purity of Starting Ester: If the starting ethyl quinoline-3-carboxylate is impure, contaminants may interfere with the reaction. Confirm the purity of your ester by NMR or melting point before starting.
-
-
Problem 2: Product is Contaminated with Quinoline-3-Carboxylic Acid
-
Q: My final product's NMR and IR spectra show signals corresponding to quinoline-3-carboxylic acid. How can I prevent this?
-
A: This contamination usually arises from one of two sources:
-
Incomplete Esterification: The most likely cause is carrying over unreacted quinoline-3-carboxylic acid from the initial esterification step. Carboxylic acids will not react under these hydrazinolysis conditions and will persist as an impurity.
-
Solution: Ensure the esterification reaction goes to completion. After the esterification workup, purify the ethyl quinoline-3-carboxylate thoroughly before proceeding. A simple aqueous wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove residual acid before final purification.[3]
-
-
Hydrolysis During Workup: Although less common, trace amounts of acid or base during workup in the presence of water could potentially hydrolyze the ester starting material or the hydrazide product back to the carboxylic acid.
-
Solution: Perform the workup under neutral conditions. The standard procedure of cooling the reaction, filtering the precipitate, and washing with cold ethanol is generally sufficient and avoids harsh pH conditions.[2]
-
-
-
Problem 3: Difficult Product Isolation and Purification
-
Q: The product isn't precipitating well from the reaction mixture, or I'm experiencing significant product loss during recrystallization.
-
A: Isolation and purification challenges can often be solved by optimizing the crystallization conditions.
-
Inducing Precipitation: Quinoline-3-carbohydrazide has good solubility in hot ethanol but much lower solubility in cold ethanol. After the reflux period, allow the mixture to cool slowly to room temperature overnight without disturbance.[2] Rapid cooling can lead to the formation of very fine crystals or an oil, which are difficult to filter. If precipitation is still poor, placing the flask in an ice bath for an additional hour can help maximize the recovery of the solid.
-
Recrystallization Solvent: Hot ethanol is the most commonly cited and effective solvent for recrystallization.[2] If you are experiencing low recovery, it may be because you are using too large a volume of ethanol. Use the minimum amount of boiling ethanol required to fully dissolve the crude product.
-
Alternative Purification: If recrystallization proves inefficient, washing the filtered crude product extensively with cold ethanol can be very effective at removing soluble impurities.[2] Column chromatography on silica gel should be approached with caution for quinoline derivatives, as they can sometimes streak or decompose on acidic silica.[4] If chromatography is necessary, consider using a deactivated stationary phase (e.g., silica treated with triethylamine).
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio of ethyl quinoline-3-carboxylate to hydrazine hydrate?
-
A: A significant molar excess of hydrazine hydrate is recommended. Published procedures have demonstrated high yields (92%) using a ratio of approximately 4 moles of hydrazine hydrate for every 1 mole of the ester.[2] This large excess ensures the reaction kinetics favor product formation.
-
-
Q2: Can I synthesize the carbohydrazide directly from quinoline-3-carboxylic acid?
-
A: While direct conversion is possible using peptide coupling agents (like DCC or EDC), it is often less efficient and more costly for this specific transformation. The intermediate esterification step is a robust, high-yielding, and cost-effective method that makes the subsequent hydrazinolysis clean and efficient.[5]
-
-
Q3: What is the best solvent for the hydrazinolysis reaction?
-
A: Absolute ethanol is the solvent of choice. It readily dissolves the starting ester and hydrazine hydrate at reflux temperatures but allows the desired quinoline-3-carbohydrazide product to precipitate upon cooling, simplifying isolation.[2]
-
-
Q4: How can I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 6:4 hexane-ethyl acetate.[2] Spot the starting ester as a reference. The reaction is complete when the spot corresponding to the starting material has been completely consumed and a new, more polar spot (lower Rf value) for the product has appeared.
-
-
Q5: What are the key characterization peaks I should look for to confirm my product?
-
A: In FTIR spectroscopy, you should look for the appearance of N-H stretching bands (typically two peaks around 3200-3400 cm⁻¹) from the -NHNH₂ group and the amide C=O stretch around 1660 cm⁻¹.[2] In ¹H NMR (in DMSO-d₆), you should see the disappearance of the ethyl group's quartet and triplet from the starting ester and the appearance of new, broad singlets for the -NH and -NH₂ protons.[2]
-
Section 4: Optimized Experimental Protocols
Protocol 1: Esterification of Quinoline-3-Carboxylic Acid
This protocol is a standard Fischer esterification, a reliable method for this conversion.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add quinoline-3-carboxylic acid (1.0 eq).
-
Reagents: Add absolute ethanol (approx. 10-15 mL per gram of acid) to suspend the solid. Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting acid is consumed.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl quinoline-3-carboxylate, which can be further purified if necessary.
Protocol 2: Synthesis of Quinoline-3-Carbohydrazide
This protocol is adapted from a high-yielding published procedure.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl-3-quinoline carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).
-
Reagents: Add hydrazine hydrate (4.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Isolation: After 24 hours, remove the heat source and allow the mixture to cool undisturbed to room temperature overnight. A white precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying & Purification: Dry the product under vacuum. For higher purity, the white solid can be recrystallized from a minimum amount of hot ethanol to yield pure quinoline-3-carbohydrazide. A typical reported yield for this procedure is around 92%.[2]
Section 5: Data Summary
The table below summarizes the key quantitative parameters for the critical hydrazinolysis step.
| Parameter | Recommended Value | Rationale & Notes |
| Molar Ratio (Ester:Hydrazine) | 1 : 4 | A large excess of hydrazine drives the reaction to completion.[2] |
| Solvent | Absolute Ethanol | Good solvent for reactants at reflux; poor solvent for product when cold. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 24 hours | Ensures the reaction proceeds to completion.[2] |
| Typical Yield | > 90% | High yields are achievable with pure starting materials and correct conditions.[2] |
References
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Yousuf, S. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7108. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Al-Omair, M. A. (2021). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2019). New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 16(5), 430-436. [Link]
-
Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. . [Link]
-
Anup, O. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Ben-M'barek, K., et al. (2014). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry, 2014, 1-10. [Link]
-
Singh, R., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1435-1444. [Link]
-
Fassihi, A., et al. (2017). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Research in Pharmaceutical Sciences, 12(4), 265–276. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
-
Nayyar, A., et al. (2014). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(13), 2846-2850. [Link]
-
Bagley, M. C., et al. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 75(10), 3495–3498. [Link]
- CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.).
-
Fathalla, O. A., et al. (2014). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 480-488. [Link]
-
Reddit user. (2025). Purification of Quinoline-3,4-diones. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. . [Link]
Sources
overcoming solubility issues with quinoline-3-carbohydrazide in aqueous media
Executive Summary: The Solubility Paradox
Quinoline-3-carbohydrazide presents a classic "brick dust" challenge in medicinal chemistry. While the molecule contains a polar carbohydrazide motif, it often exhibits poor aqueous solubility at physiological pH.[1]
The Mechanistic Cause:
-
Crystal Lattice Energy: The carbohydrazide group (
) is a potent hydrogen bond donor and acceptor. In the solid state, these groups form extensive intermolecular hydrogen bond networks (often bridged by water molecules), significantly stabilizing the crystal lattice and resisting dissolution.[1] -
Ionization Mismatch: The quinoline nitrogen has a pKa of approximately 4.9 . At physiological pH (7.4), the molecule is predominantly neutral (uncharged), which is its least soluble form.[1]
This guide provides validated protocols to overcome these thermodynamic barriers for biological assays and stock preparation.
Troubleshooting Hub (Q&A)
Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS. Why?
Diagnosis: You are experiencing "Solvent Shock." Explanation: When a hydrophobic compound in DMSO is rapidly introduced to a high-ionic-strength aqueous buffer (like PBS), the water molecules strip the DMSO solvation shell faster than the compound can equilibrate, causing immediate aggregation.[1] Solution:
-
Do not add DMSO stock directly to the full volume of buffer.
-
Do use an intermediate dilution step (see Protocol A) or a co-solvent ramp.
-
Do reduce the ionic strength of the buffer if possible (lower salt concentration reduces the "salting-out" effect).[1]
Q2: Can I use heat to dissolve the compound in water?
Diagnosis: Thermodynamic instability. Explanation: Quinoline-3-carbohydrazide is soluble in hot water. However, upon cooling, the strong intermolecular hydrogen bonds will re-form, leading to crystallization over time (often during your assay).[1] Recommendation: Heat is acceptable only if you maintain the temperature (e.g., for a reaction) or if you are preparing a supersaturated solution for immediate use (high risk).[1] For stable assays, use Protocol C (Cyclodextrin) .[1]
Q3: What is the maximum concentration I can achieve?
Data Reference:
| Solvent System | Max Solubility (Approx.) | Stability | Notes |
| DMSO (Pure) | > 50 mM | High | Hygroscopic; keep sealed.[1] |
| Ethanol (Hot) | ~ 10-20 mM | Moderate | Precipitates on cooling. |
| PBS (pH 7.4) | < 100 | Low | Risk of micro-precipitation. |
| 0.1 M HCl | > 5 mM | High | Protonated form (Quinolinium salt). |
| 20% HP- | > 2 mM | Very High | Best for in vivo or long assays. |
Validated Protocols
Protocol A: The "Step-Down" Dilution (For In Vitro Assays)
Best for: Cellular assays where DMSO < 0.5% is required.[1]
Concept: Gradually increase water content to prevent rapid nucleation.
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Step: Dilute the 10 mM stock 1:10 into pure ethanol or PEG-400 .
-
Result: 1 mM solution in 10% DMSO / 90% Co-solvent.
-
-
Final Dilution: Slowly add the Intermediate Solution to your warmed (
) culture medium/buffer while vortexing.-
Target: Final concentration 10
M (1% co-solvent).[1]
-
-
Validation: Measure Absorbance at 300–350 nm. A flat baseline indicates solution; scattering (an upward slope) indicates micro-precipitation.[1]
Protocol B: The pH-Switch Method
Best for: Creating aqueous stocks without organic solvents.[1]
Concept: Utilize the basicity of the quinoline nitrogen (pKa ~4.[1]9) to dissolve the compound as a cation, then buffer to neutral.[1]
-
Acid Dissolution: Dissolve the solid quinoline-3-carbohydrazide in 0.1 M HCl . The nitrogen protonates, forming a soluble salt.[1]
-
Visual Check: Solution should be clear and slightly yellow.
-
-
Dilution: Dilute this acidic stock into water to reach
the desired final concentration. -
Neutralization (Critical): Slowly add an equal volume of 200 mM HEPES (pH 7.5) or similar strong buffer.[1]
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies (IP/IV) or long-term stability.[1]
Concept: Encapsulate the hydrophobic quinoline tail inside the cyclodextrin cavity, leaving the polar hydrazide exposed or hydrogen-bonded.[1]
-
Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) solution in water. -
Addition: Add excess quinoline-3-carbohydrazide powder to the vehicle.
-
Energy Input: Sonicate for 30 minutes at
or stir overnight. -
Filtration: Filter through a 0.22
m PVDF filter to remove undissolved solid. -
Quantification: Determine concentration via UV-Vis (extinction coefficient typically
at ).[1]
Decision Logic & Mechanism
Figure 1: Solubility Optimization Decision Tree
Caption: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance and concentration requirements.
Figure 2: Mechanism of pH-Dependent Solubility
Caption: The quinoline nitrogen (pKa ~4.9) drives solubility. At pH 7.4, the neutral species dominates, leading to aggregation driven by intermolecular hydrogen bonding.[1]
References
-
ChemicalBook. (2025).[2] Nicotinic Acid Hydrazide Properties and pKa Data. (Analogous structure data for pKa benchmarking).
-
National Institutes of Health (NIH) - PubChem. (2025). Quinoline-3-carbohydrazide Compound Summary. [1]
-
MDPI - Inorganics. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide: Structure and Biological Activity. (Contains crystal structure analysis and synthesis details). [1]
-
European Journal of Medicinal Chemistry. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. (Biological assay formulation context).
-
Kyoto University. (2022). pKa Data Compiled by R. Williams. (Reference for Quinoline nitrogen pKa ~4.9).
Sources
Quinoline Synthesis Optimization & Troubleshooting Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026
Introduction
Welcome to the Quinoline Synthesis Technical Support Center. This guide is not a textbook; it is a field manual designed to troubleshoot the specific failure modes of quinoline construction. Whether you are scaling up a violent Skraup reaction or fine-tuning the regioselectivity of a Combes condensation, the protocols below prioritize safety, atom economy, and reproducibility.
We focus on three primary synthetic architectures:
-
Acid-Mediated Cyclizations (Skraup, Doebner-von Miller)
-
Condensation Strategies (Friedländer, Combes)
-
Transition Metal Catalysis (C-H Activation, Larock)
Module 1: The "Violent" Classics (Skraup & Doebner-von Miller)
The Challenge: The Skraup synthesis is notoriously exothermic.[1][2][3] The "tar" often observed is polymerized acrolein.[3] The induction period is the critical danger zone; if heating is applied too aggressively before the reaction initiates, the sudden exotherm can lead to a runaway reaction.
Optimization Protocol: The "Sulfo-Mix" Moderator Method
Goal: Control the exotherm and minimize polymerization.
Reagents:
-
Aniline (1.0 equiv)
-
Glycerol (3.0 equiv)
-
Moderator: Ferrous Sulfate (FeSO₄[1][2][4]·7H₂O) (0.1 equiv)
-
Oxidant: Iodine (I₂) (0.05 equiv) or Nitrobenzene (Traditional but toxic)
Step-by-Step Workflow:
-
Pre-mix: In a round-bottom flask, combine aniline, glycerol, and ferrous sulfate . The iron salt acts as an electron transfer mediator, smoothing the oxidation curve.
-
Acid Addition: Cool the flask to 0°C. Add H₂SO₄ dropwise. Do not allow temperature to spike.
-
The Iodine Spike: Add catalytic iodine.[7] This serves as a milder co-oxidant compared to nitrobenzene, reducing the violence of the initial reflux.[2]
-
The "Soft Start": Heat the mixture to 100°C. STOP HEATING the moment the first bubble appears.
-
Exotherm Management: Allow the reaction to self-sustain. If it climbs above 160°C rapidly, apply an external air stream (or ice bath if critical).
-
Reflux: Once the exotherm subsides (approx. 15-30 mins), resume external heating to reflux (140°C) for 3 hours.
Troubleshooting: Skraup Reaction Safety Logic
Figure 1: Critical decision tree for managing the induction period in Skraup synthesis.
Module 2: Condensation Strategies (Friedländer & Combes)
The Challenge:
-
Friedländer: Traditional conditions (KOH/Reflux) are incompatible with base-sensitive functional groups (esters, nitriles).
-
Combes: Regioselectivity is poor with unsymmetrical
-diketones.
Friedländer Optimization: Solid Acid Catalysis
Goal: Green chemistry approach with high tolerance for sensitive groups.
Recommendation: Switch from soluble bases to Sulfonic Acid Functionalized g-C₃N₄ or simple Lewis Acids (FeCl₃) .
Data Comparison: Catalyst Efficiency
| Catalyst System | Yield (%) | Time (h) | Conditions | Notes |
| KOH / EtOH | 65-75% | 12 | Reflux | High waste, incompatible with esters. |
| FeCl₃ / Solvent-Free | 85-92% | 2.5 | 80°C | Cheap, mild, workup requires extraction. |
| g-C₃N₄-SO₃H | 94% | 4 | 100°C | Recommended. Reusable, metal-free, filters off. |
Protocol (Solid Acid):
-
Mix 2-aminoaryl ketone (1 mmol) and
-methylene ketone (1.2 mmol). -
Add g-C₃N₄-SO₃H (10 wt%).[8]
-
Stir at 100°C (Solvent-free) for 4 hours.
-
Workup: Add hot ethanol, filter the catalyst (save for reuse), and cool filtrate to crystallize the product.
Combes Troubleshooting: Regiocontrol
In Combes synthesis, the reaction proceeds via a Schiff base intermediate.[6] The cyclization step is an electrophilic aromatic substitution.
-
Issue: Unsymmetrical diketones (e.g., benzoylacetone) yield mixtures.
-
Fix: Use Polyphosphoric Acid (PPA) instead of H₂SO₄. PPA favors the formation of the kinetic product by controlling the rate of ring closure.
-
Rule of Thumb: Electron-donating groups on the aniline ring facilitate the reaction; electron-withdrawing groups (like -NO₂) drastically reduce yield and may require high-boiling solvents (diphenyl ether).
Module 3: Transition Metal Catalysis (The Modern Era)
The Challenge: Palladium catalysts are expensive and prone to poisoning by nitrogen-containing heterocycles (the product itself).
Optimization: Ligand Selection & Additives
For Larock Indole/Quinoline Annulation or C-H Activation :
-
Ligand: Use bulky, electron-rich phosphines (e.g., XPhos or P(t-Bu)₃ ). These prevent the palladium from coordinating too tightly to the quinoline nitrogen product.
-
Additives: Add Pivalic Acid (PivOH) (30 mol%). It acts as a proton shuttle, lowering the energy barrier for the C-H activation step.
Figure 2: The role of additives and product inhibition in Pd-catalyzed synthesis.
Frequently Asked Questions (Troubleshooting)
Q1: My Skraup reaction turned into a solid black rock. How do I save it?
-
Diagnosis: You experienced "runaway polymerization" of acrolein.
-
Solution: This batch is likely lost. For the next run, increase the amount of Ferrous Sulfate moderator and ensure your glycerol addition is slow.
-
Cleaning: To clean the flask, do not use organic solvents. Use concentrated nitric acid (carefully!) or a base bath (KOH/Isopropanol) to digest the tar.
Q2: In Friedländer synthesis, my yield is low because the starting amino-aldehyde is unstable.
-
Solution: 2-aminobenzaldehyde is prone to self-condensation. Do not store it. Generate it in situ from 2-nitrobenzaldehyde using Fe/HCl or SnCl₂ immediately before the condensation step with the ketone.
Q3: I need to synthesize a quinoline with a nitro group. Which method is best?
-
Advice: Avoid Skraup; the oxidative conditions are harsh. Avoid Combes; the deactivated ring won't cyclize.
-
Recommendation: Use the Friedländer method with a pre-nitrated 2-amino ketone. The condensation step is less sensitive to electronic deactivation than the electrophilic cyclization of Combes.
References
-
BenchChem. (2025).[1][2][3][9] Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from
-
Manske, R. H. F., & Kulka, M. (1953).[4] The Skraup Synthesis of Quinolines.[1][2][3][4][10] Organic Reactions, 7, 80–99.[4] Retrieved from
-
Shirini, F., et al. (2020). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports.[8] Retrieved from
-
Sloop, J. C. (2009). Regioselectivity in the Combes Quinoline Synthesis. Journal of Heterocyclic Chemistry. Retrieved from
-
RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
Technical Support Center: Quinoline-3-Carbohydrazide Purification
Ticket ID: Q3C-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Quinoline-3-carbohydrazides are critical pharmacophores in drug discovery, exhibiting potent antimalarial, antimicrobial, and anticancer activities. Their synthesis typically involves the hydrazinolysis of quinoline-3-carboxylic acid esters.
The Core Problem: While the synthesis is straightforward, purification is often complicated by:
-
Hydrazine Contamination: Residual hydrazine hydrate is a known genotoxic impurity (GTI) and must be strictly controlled.
-
Solubility Profiles: The planar quinoline ring promotes strong
- stacking, leading to poor solubility in standard organic solvents and "oiling out" phenomena during crystallization. -
Hydrolysis Byproducts: Competition between hydrazide formation and ester hydrolysis yields the difficult-to-separate carboxylic acid impurity.
This guide provides a self-validating purification workflow designed to achieve pharmaceutical-grade purity (>98%).
Module 1: The Standard Purification Workflow
Use this baseline protocol for initial isolation. If this fails, proceed to Module 3 (Troubleshooting).
The Self-Validating Protocol
The reaction typically utilizes ethyl-3-quinoline carboxylate refluxed with excess hydrazine hydrate in ethanol.
Step-by-Step Procedure:
-
Reaction Termination: Upon reaction completion (monitored by TLC, typically 100% Ethyl Acetate or 5% MeOH/DCM), cool the reaction mixture slowly to room temperature (20–25°C).
-
Induction: If precipitation does not occur within 2 hours, cool to 0–4°C.
-
Validation Check: If no solid forms at 0°C, scratch the flask walls with a glass rod. If still no solid, see Troubleshooting: Oiling Out .
-
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
Displacement Wash (Critical Step): Wash the filter cake with 3 x cold ethanol (0°C) .
-
Why? Cold ethanol removes unreacted hydrazine and soluble ester starting material without redissolving the product.
-
-
Drying: Dry under vacuum at 60°C for 4 hours.
Visualization: Purification Logic Flow
Figure 1: Logical workflow for the isolation of quinoline-3-carbohydrazide. Green nodes indicate critical purification steps.
Module 2: Hydrazine Scavenging (Safety Critical)
Hydrazine is a structural alert. Standard washing may not reduce it to ppm levels required for biological assays.
Q: My product is pure by NMR but shows toxicity in cell lines. Why? A: You likely have trace hydrazine hydrate trapped in the crystal lattice.
Advanced Removal Technique:
-
Azeotropic Distillation: If the crude product is gummy, dissolve in Xylene or Toluene and rotary evaporate. These solvents form azeotropes with hydrazine, effectively "pulling" it out of the mixture [1].
-
The Water Wash: Unlike many organic intermediates, quinoline-3-carbohydrazides are generally insoluble in water.
-
Protocol: Suspend the crude solid in water and stir vigorously for 30 minutes. Filter. This exploits the high water solubility of hydrazine hydrate vs. the insolubility of the target hydrazide.
-
Module 3: Troubleshooting & FAQs
Issue 1: "Oiling Out" During Recrystallization
Symptom: Upon cooling the hot solvent, the product separates as a sticky oil or gum instead of crystals. Cause: The solvent boiling point is higher than the product's melting point in that solvent mixture, or the impurity profile is disrupting crystal lattice formation.
Solution: The Dual-Solvent Method Use a solvent pair (Good Solvent / Anti-Solvent).
| Solvent System | Ratio (v/v) | Procedure |
| DMF / Ethanol | 1:5 | Dissolve in min. hot DMF; add hot EtOH slowly until turbid. Cool slowly. |
| Ethanol / Water | 10:1 | Dissolve in refluxing EtOH; add water dropwise. |
| DMSO / Water | 1:10 | Dissolve in RT DMSO; pour into stirring ice water (Precipitation method). |
Issue 2: Colored Impurities (Yellow/Brown)
Symptom: Product should be white/off-white but appears yellow or brown. Cause: Oxidation of the hydrazide moiety or polymerization of quinoline impurities. Solution:
-
Dissolve crude in boiling Ethanol (or DMF if insoluble).
-
Add Activated Charcoal (5% w/w) .
-
Reflux for 15 minutes.
-
Filter through a Celite pad while hot (Critical: pre-warm the funnel to prevent crystallization in the pores).
-
Allow filtrate to crystallize.
Issue 3: Presence of Carboxylic Acid Impurity
Symptom: LC-MS shows a peak with M-14 (loss of hydrazine) or NMR shows loss of hydrazide protons. Cause: Hydrolysis of the ester or hydrazide due to wet solvents or excessive heating. Solution:
-
Base Wash: Suspend the solid in 5% Sodium Bicarbonate (
) solution. The quinoline-3-carboxylic acid (amphoteric/acidic) will dissolve as the salt; the hydrazide remains solid. Filter and wash with water.
Module 4: Decision Logic for Solvent Selection
Use this diagram to select the correct solvent based on your specific derivative's behavior.
Figure 2: Decision tree for solvent selection based on solubility testing.
References
-
Removal of Hydrazine Hydrate: Ghazi, Y. A. F., et al. (2021).[1][2] "Remove excess hydrazine hydrate?" ResearchGate.
-
Synthesis & Purification Protocol: Al-Wahaibi, L.H., et al. (2023). "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...". Molecules, 28(10).
-
General Hydrazide Handling: "Hydrazine hydrate." Organic Syntheses, Coll.[2] Vol. 2, p.85.
-
Quinoline Crystallization Techniques: "Avoiding common pitfalls in quinoline crystallography." BenchChem Technical Guide.
-
Antimicrobial Quinoline Derivatives: Desai, N.C., et al. (2015). "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." MedCrave.
Sources
troubleshooting unexpected side reactions in carbohydrazide synthesis
Current Status: Operational Ticket Focus: Troubleshooting Unexpected Side Reactions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Deceptively Simple" Nucleophile
Welcome to the Carbohydrazide Technical Support Hub. You are likely here because your synthesis—nominally a straightforward nucleophilic substitution between dimethyl carbonate (DMC) and hydrazine—has deviated.
While the literature presents this as a clean "green chemistry" route, the reality in the reactor is governed by competing equilibria and oxidative sensitivity . Carbohydrazide (
This guide bypasses generic advice to address the three most common failure modes: Oxidative Chromophore Formation (The "Pink" Product) , Mono-Substitution Stalling (The "Mushy" Yield) , and Thermal Decomposition .
Module 1: Visual Diagnostics & Oxidative Instability
Issue: Why is my product turning pink or red?
Diagnosis: Formation of Tetrazine/Azo-derivatives via Aerobic Oxidation.
Carbohydrazide and its precursors are potent reducing agents (oxygen scavengers).[1] If your reaction vessel is not strictly anaerobic, trace oxygen reacts with hydrazine or the hydrazide moiety to form 1,2,4,5-tetrazine derivatives or azo-intermediates. These species have high molar absorptivity; even ppm levels result in a distinct pink-to-blood-red coloration.
The Mechanism of Failure:
-
Induction: Hydrazine (
) is oxidized to diimide ( ). -
Coupling: Diimide species undergo radical coupling or react with unreacted DMC/Carbohydrazide.
-
Chromophore: Formation of
bonds (azo groups) creates the color.
Corrective Protocol:
-
Immediate Action: If the color is faint pink, recrystallize immediately from water/ethanol with a degassed solvent.
-
Prevention: You must sparge all solvents (DMC, Hydrazine Hydrate) with Nitrogen or Argon for 20 minutes before mixing. Maintain a positive pressure inert atmosphere throughout the reflux.
Module 2: Stoichiometry & The "Mono-Substituted" Trap
Issue: My yield is low, and the product has a lower melting point (<150°C).
Diagnosis: Incomplete conversion leading to Methyl Carbazate contamination.
The reaction with DMC occurs in two distinct kinetic steps. The first substitution (forming Methyl Carbazate) is fast. The second substitution (forming Carbohydrazide) is slower and reversible.
The "Stalling" Mechanism:
If you stop reflux too early, or if methanol is not removed, the equilibrium in Step 2 shifts left, leaving you with Methyl Carbazate (MP: ~73°C) mixed with your product (MP: 153-154°C).
Corrective Protocol:
-
Excess Hydrazine: Use a 2.1 : 1 molar ratio of Hydrazine to DMC. The slight excess drives Step 2.
-
Methanol Removal: You must distill off the methanol co-product during the reaction (or use a Dean-Stark trap if compatible) to force the equilibrium to the right (Le Chatelier’s principle).
Module 3: Thermal Decomposition
Issue: I smell ammonia, and the product is "fluffy" or porous.
Diagnosis: Thermal degradation due to overheating (>150°C).
Carbohydrazide is an energetic precursor.[1] Above its melting point (or upon prolonged heating >120°C in solution), it decomposes.
Decomposition Pathway:
Corrective Protocol:
-
Temperature Limit: Never exceed 85-90°C pot temperature during reflux.
-
Drying: Dry the final crystals under vacuum at 60°C maximum . Do not oven dry at >100°C.
Visualizing the Pathway & Troubleshooting Logic
The following diagram maps the reaction logic and critical control points for the DMC route.
Caption: Reaction pathway showing the critical "Equilibrium Trap" at the mono-substituted stage and oxidative side-reactions.
Standardized Synthesis Protocol (DMC Route)
Objective: Synthesis of high-purity Carbohydrazide (>98%) free of pink chromophores.
Reagents
| Reagent | Molar Eq.[2][3] | Role | Notes |
| Dimethyl Carbonate (DMC) | 1.0 | Electrophile | Dry, free of acid. |
| Hydrazine Hydrate (80-100%) | 2.1 - 2.2 | Nucleophile | Toxic. Handle in fume hood. |
| Ethanol/Water | N/A | Solvent | Degassed (Sparged with N2). |
Step-by-Step Procedure
-
Inert Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Flush the system with Nitrogen for 15 minutes.
-
Hydrazine Charge: Add Hydrazine Hydrate to the flask. Begin stirring.
-
Controlled Addition: Add DMC dropwise over 30-45 minutes.
-
Why? Adding DMC to excess Hydrazine favors the formation of the di-substituted product immediately and prevents local excesses of DMC which could lead to oligomers.
-
Exotherm Check: Maintain temperature between 50-60°C during addition.
-
-
Reflux & Strip: Heat the mixture to 80°C for 2-3 hours.
-
Critical Step: If possible, set the condenser to allow Methanol (BP: 64.7°C) to escape while retaining water/hydrazine, or perform a partial distillation after 2 hours.
-
-
Crystallization: Cool the mixture slowly to 0-5°C. Carbohydrazide is highly soluble in hot water but crystallizes well from cold water/alcohol mixtures.
-
Filtration: Filter the white crystals. Wash with cold ethanol (not water, to minimize yield loss).
-
Drying: Vacuum dry at 50°C.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Urea instead of DMC? A: Yes, but it is not recommended for high-purity applications. The Urea route requires higher temperatures (>100°C) to drive off Ammonia. This thermal stress increases the risk of decomposition and "browning" of the product. The DMC route is cleaner and operates at lower temperatures.
Q: My product melting point is 120°C. What is it? A: This is likely a eutectic mixture of Carbohydrazide (MP 153°C) and Methyl Carbazate (MP 73°C). You failed to drive the second substitution step. Recrystallize from water/ethanol, but ensure you reflux long enough next time.
Q: Is the "Pink" product dangerous? A: While not inherently explosive in trace amounts, it indicates the presence of unstable nitrogen-rich species (tetrazines/azides). It renders the product unsuitable for pharmaceutical use or boiler feed applications due to unknown toxicity and reactivity profiles.
References
-
Mechanism & Kinetics: Zhang, H., et al. "Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study." ResearchGate, 2025.
-
Synthesis Route (DMC): "Process for making carbohydrazide." Google Patents (EP0103400B1).
-
Thermal Stability: "Evaluation of Thermal Decomposition Behavior of Carbohydrazide." Journal of Hazardous Materials / ResearchGate, 2025.
-
Comparative Chemistry: "Carbohydrazide vs Hydrazine: A Comparative Study." PowerPlant Chemistry, 2018.[2]
Sources
Technical Support Center: Quinoline-3-Carbohydrazide Stability
This technical guide addresses the stability profile of Quinoline-3-carbohydrazide (CAS: 59282-61-0). It is designed to assist researchers in preventing experimental artifacts caused by the chemical reactivity of the hydrazide motif attached to the quinoline scaffold.
Executive Summary
Quinoline-3-carbohydrazide is a bifunctional molecule containing a basic quinoline nitrogen and a nucleophilic carbohydrazide group (
Primary Stability Risks:
-
Condensation: Rapid reaction with ketones/aldehydes (e.g., Acetone, trace formaldehyde) to form hydrazones.
-
Hydrolysis: Conversion to Quinoline-3-carboxylic acid in acidic/basic aqueous media.
-
Oxidation: Susceptibility to oxidative cleavage or azo-formation in aerated solvents (DMSO).
-
Chelation: Sequestration of metal co-factors in biological assays.
Module 1: The "Phantom" Impurity (Solvent Incompatibility)
The Issue: Users frequently report the appearance of a new, higher molecular weight peak in LC-MS after dissolving the compound, particularly when using glassware cleaned with acetone or solvents containing trace carbonyls.
Technical Explanation:
The terminal amino group (
Reaction Pathway:
Visualizing the Mechanism:
Figure 1: Mechanism of hydrazone artifact formation. This reaction is reversible but equilibrium favors the hydrazone in non-aqueous solvents.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | Ban Acetone | strictly prohibit acetone for cleaning glassware used with this compound. Use Methanol or Ethanol instead. |
| 2 | Check Solvents | Use HPLC-grade solvents. Lower grade PEG or DMF may contain formaldehyde/formic acid impurities. |
| 3 | Verify Peak | If a new peak appears at M+40 (acetone adduct), it is a hydrazone artifact, not a metabolic product. |
Module 2: Hydrolytic Stability & pH Profiling
The Issue: Loss of potency in aqueous stock solutions over time, or precipitation in acidic buffers.
Technical Explanation: Carbohydrazides are acid derivatives. In the presence of water and extreme pH, they hydrolyze back to the parent carboxylic acid (Quinoline-3-carboxylic acid ) and hydrazine.
-
Acidic pH (< 4): The quinoline nitrogen (pKa ~4.9) protonates, increasing solubility, but the hydrazide bond becomes susceptible to acid-catalyzed hydrolysis.
-
Basic pH (> 9): Base-catalyzed hydrolysis occurs; the hydrazide proton can also be abstracted, leading to oxidation susceptibility.
Stability Data Summary:
| Solvent System | Stability Status | Half-Life (Est.) | Recommendation |
| DMSO (Anhydrous) | High | > 6 Months | Store at -20°C, protected from light. |
| PBS (pH 7.4) | Moderate | 24-48 Hours | Prepare fresh immediately before use. |
| 0.1 M HCl | Low | < 4 Hours | Avoid long-term exposure. |
| 0.1 M NaOH | Low | < 2 Hours | Rapid hydrolysis to carboxylate. |
Visualizing Degradation Pathways:
Figure 2: Primary degradation pathways. Hydrolysis is the dominant pathway in aqueous media.
Module 3: Metal Chelation & Assay Interference
The Issue: The compound shows "promiscuous" activity in enzymatic assays (e.g., metalloproteases, kinases) or unexpected color changes in solution.
Technical Explanation:
The structure contains a donor triad (Quinoline N, Carbonyl O, Hydrazide N) capable of forming stable tridentate or bidentate complexes with transition metals (
-
Consequence: The compound may strip essential metal co-factors from enzymes, leading to false positive inhibition (assay interference).
Self-Validating Check: If you suspect metal chelation interference:
-
Run the assay with a higher concentration of the metal co-factor (e.g., add excess
). -
If the compound's inhibitory potency (
) decreases significantly (activity is restored), the mechanism is likely chelation, not specific binding.
Frequently Asked Questions (FAQs)
Q1: Can I store 10mM stocks in DMSO at room temperature? A: No. While DMSO is the preferred solvent for solubility, hydrazides are reducing agents. Over time, DMSO (an oxidant) can facilitate oxidation, especially if the DMSO is hygroscopic and absorbs water. Store stocks at -20°C or -80°C in amber vials to prevent photolytic degradation of the quinoline ring.
Q2: Why does my solution turn yellow/orange over time? A: This indicates oxidation or metal complexation.
-
Oxidation: Formation of azo-linkages often results in bathochromic shifts (yellowing).
-
Chelation: Iron or Copper complexes of quinoline hydrazides are often deeply colored. Ensure you are using metal-free buffers (treat with Chelex if necessary).
Q3: How do I sterilize the solution? A: Use 0.22 µm PTFE or Nylon filters . Do not use Cellulose Acetate (CA) or Nitrocellulose filters if dissolved in organic co-solvents, as the compound may adsorb to the membrane or the solvent may dissolve the filter.
References
-
PubChem. Quinoline-3-carbohydrazide | C10H9N3O.[1] National Library of Medicine. Available at: [Link]
-
Thomas, K. D., et al. (2011).[3] Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Abu-Dief, A. M., et al. (2023).[4] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...[2] Structure and Biological Activity. Inorganics (MDPI).[5][6] Available at: [Link]
-
Organic Chemistry Portal. Dimethyl Sulfoxide (DMSO) Oxidations. (General reactivity of DMSO with nucleophiles/oxidants). Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Mechanism of imine/hydrazone formation and hydrolysis). Oxford University Press.
Sources
- 1. Quinoline-3-carbohydrazide | C10H9N3O | CID 3566524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
refining protocols for biological assays with quinoline compounds
Technical Support Center: Optimization of Biological Assays for Quinoline Compounds
Welcome to the Advanced Assay Support Center. Subject: Quinoline Series – Protocol Refinement & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope & Directive
Quinoline scaffolds are privileged structures in drug discovery, ubiquitous in antimalarial, anticancer, and kinase inhibitor research. However, their physicochemical properties—specifically lipophilicity, intrinsic fluorescence, and metal-chelating ability —frequently generate artifacts in standard biological assays.
This guide moves beyond basic "add and mix" instructions. It dissects the why behind assay failures and provides self-validating protocols to ensure your IC50 data reflects true potency, not experimental noise.
Module 1: Solubility & Compound Management
The "Crash-Out" Phenomenon
Q: Why do my quinoline compounds show variable potency or "flat" dose-response curves at high concentrations?
A: This is likely due to aqueous precipitation (the "crash-out" effect). Quinolines are often highly lipophilic (high LogP). When a high-concentration DMSO stock (e.g., 10 mM) is chemically "shocked" by rapid addition to an aqueous buffer, the compound precipitates into micro-aggregates before it can dissolve. These aggregates are invisible to the naked eye but scatter light and reduce the free concentration of the drug, leading to false negatives (loss of potency) or false positives (aggregates inhibiting enzymes nonspecifically).
The Solution: Intermediate Step-Down Dilution Do not pipette 100% DMSO stock directly into the assay plate. Use an intermediate dilution step to "train" the compound into the aqueous phase.
Protocol: The "Step-Down" Dilution Method
-
Preparation: Start with your 10 mM DMSO stock.
-
Intermediate Plate: Create a 100x or 50x concentration in a solvent-buffer mix (e.g., 50% DMSO / 50% Buffer).
-
Why: This lowers the kinetic barrier to solubilization.
-
-
Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate containing the biological media.
-
Validation: Measure Optical Density (OD) at 600-650 nm immediately after addition. A spike in OD indicates precipitation (turbidity).
Visualization: Solubility Workflow
Figure 1: The Step-Down Dilution workflow mitigates kinetic precipitation common in lipophilic quinolines.
Module 2: Optical Interference (Fluorescence & IFE)
The "False Signal" Artifact
Q: My negative controls (no enzyme/cells) are showing high signal in my fluorescence assay. Is my plate contaminated?
A: It is likely Intrinsic Fluorescence or the Inner Filter Effect (IFE) . Many quinolines are fluorophores (used historically as sensors for Zinc or Iron).[1][2] They often absorb light in the UV/Blue region (300-400 nm) and emit in the Green/Yellow region (450-550 nm).
-
Scenario A (Additive): If your assay uses a fluorophore (e.g., Resazurin/AlamarBlue) that emits in the same range, the quinoline adds to the signal, masking inhibition.
-
Scenario B (Subtractive - IFE): If the quinoline absorbs the excitation light intended for the assay fluorophore, it reduces the signal artificially, mimicking inhibition (False Positive).
Protocol: Spectral Scanning & Correction
Step 1: The "Mock" Read Before adding the enzyme or cell reagent, read the plate containing only buffer + compound.
-
Action: If Signal > 10% of your assay window, you must use background subtraction.
Step 2: Inner Filter Effect (IFE) Correction
If your compound is yellow/orange, it absorbs light. Calculate the correction factor (
Table 1: Assay Compatibility Matrix for Quinolines
| Assay Type | Risk Level | Mechanism of Interference | Recommendation |
| Resazurin (Cell Viability) | High | Overlapping Emission (590nm) | Switch to Luminescence (CellTiter-Glo) |
| Fluorescence Polarization (FP) | Medium | Intrinsic Fluorescence | Run "Compound Only" blank; use Red-shifted probes (>600nm) |
| Absorbance (MTT/MTS) | Medium | Colorimetric Overlap | Measure background Abs at 570nm before adding MTT |
| Luminescence (ATP) | Low | Quenching (Rare) | Gold Standard for Quinoline assays |
Module 3: Chemical Interference (Chelation)
The "False Inhibitor" Artifact
Q: My kinase inhibitor looks potent (IC50 < 10 nM) in biochemical assays but fails in cell-based assays. Why?
A: You may be observing Metal Chelation , not true kinase inhibition.
The quinoline nitrogen and adjacent substituents (like 8-hydroxyquinoline) form bidentate ligands that chelate divalent cations (
-
Impact: Kinases require
-ATP. If your compound strips the , the kinase stops working, looking like inhibition.
Protocol: The Metal Shift Assay
To validate true binding vs. chelation:
-
Run Standard IC50: Perform kinase assay with standard
(e.g., 10 mM). -
Run High-Metal IC50: Repeat assay with 50 mM
. -
Analysis:
-
If IC50 remains stable: True Inhibitor .
-
If IC50 shifts right (potency drops significantly): Chelator Artifact .
-
Visualization: Interference Logic Tree
Figure 2: Decision tree to distinguish true biological activity from optical or chemical artifacts.
Module 4: Photostability
Handling Advisory
Q: My results vary depending on how long the plate sits on the bench. Is the compound degrading?
A: Quinolines are susceptible to Photo-oxidation and Photolability . Certain quinoline derivatives (e.g., nitro- or bromo-substituted) are used as "caging groups" precisely because they cleave under UV/Blue light. Ambient lab lighting (fluorescent tubes) can degrade these compounds over 1-2 hours.
Protocol:
-
Amber Storage: Store all DMSO stocks in amber glass vials.
-
Low-Light Assay: Perform liquid handling in reduced light or use opaque plate seals (aluminum foil) immediately after dispensing.
-
Validation: Expose a compound aliquot to bench light for 4 hours, then run LC-MS against a dark control. If purity drops >5%, strict dark conditions are mandatory.[3]
References
-
Assay Guidance Manual (NCBI/NIH). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. [Link]
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Inner Filter Effect corrections). [Link]
-
Di, L., & Kerns, E. Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization. Drug Discovery Today. [Link]
-
Thorne, N., et al. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
Sources
Technical Support Center: Quinoline-3-Carbohydrazide Production
Topic: Scale-Up Challenges & Process Optimization
Executive Summary & Core Chemistry
The Challenge: Scaling up Quinoline-3-carbohydrazide (Q3C) production presents a dichotomy: the chemistry is theoretically simple (nucleophilic acyl substitution), but the process engineering is hazardous. The primary bottleneck is the hydrazinolysis of ethyl 3-quinoline carboxylate .
At bench scale (mg to g), heat dissipation is rapid. At pilot scale (kg), the reaction becomes pseudo-adiabatic. If not managed, this leads to thermal runaway or the formation of the insoluble bis-quinoline carbohydrazide dimer , a "brick-dust" impurity that ruins batch quality.
The Reaction Pathway: The following diagram illustrates the critical bifurcation between the desired product and the fatal dimer impurity.
Figure 1: Reaction logic. High local concentrations of ester relative to hydrazine favor Dimer formation (Red path).
Module 1: The Reaction (Stoichiometry & Addition)
Objective: Maximize conversion while suppressing dimer formation.
The "Reverse Addition" Protocol
In standard lab protocols, hydrazine is often added to the ester. Do NOT do this at scale. It creates a momentary excess of ester, favoring the dimer.
Optimized Protocol:
-
Charge the reactor with Hydrazine Hydrate (80% or 64% solution) and solvent (Ethanol or Methanol).
-
Stoichiometry: Minimum 3.0 - 5.0 equivalents of hydrazine relative to the ester [1].
-
-
Heat the hydrazine solution to 60°C (below reflux initially).
-
Dose the Ethyl 3-quinoline carboxylate (dissolved in min. vol. solvent) into the hydrazine reservoir.
-
Rate: Control addition to maintain reactor temperature
.
-
Data Verification (In-Process Control):
| Parameter | Specification | Method | Failure Consequence |
| Hydrazine Eq. | > 3.0 molar eq. | Mass Balance | High Dimer (>2%) formation. |
| Dosing Temp | 60°C - 70°C | Internal Probe | < 50°C: Accumulation (runaway risk). > 75°C: Vapor pressure issues. |
| Conversion | < 0.5% Ester remaining | HPLC (UV 254nm) | Low yield; difficult purification. |
Module 2: Process Safety (Thermal Hazards)
Objective: Prevent thermal runaway during the exothermic hydrazinolysis.
Hydrazine is a high-energy molecule. The heat of reaction (
Safety Workflow: Before any batch >100g, execute this self-validating safety loop:
Figure 2: Mandatory safety validation workflow before scale-up.
Critical Hazard Data:
-
Hydrazine Decomposition: Can be catalyzed by metal ions (Fe, Cu, Ni). Ensure reactor is passivated (Glass-lined or Hastelloy recommended; if SS316, passivation is mandatory).
-
Accumulation: If the reaction is slow at low temp, unreacted ester accumulates. When heated, it reacts all at once. Always verify reaction initiation (heat release) after adding the first 5-10% of ester.
Module 3: Purification & Genotoxic Impurity (GTI) Control
Objective: Remove residual hydrazine (a known mutagen/carcinogen) to compliant levels (often < 1-10 ppm depending on dose).
The "Solubility Switch" Technique: Quinoline-3-carbohydrazide is moderately soluble in hot ethanol but insoluble in cold water/ethanol mixtures. Hydrazine is highly water-soluble.
Purification Protocol:
-
Cool reaction mixture to 0-5°C. The product will precipitate as a white/off-white solid.
-
Filter the crude solid.
-
Wash 1: Cold Ethanol (removes unreacted ester and organic impurities).
-
Wash 2 (Critical): Water/Ethanol (50:50). This step specifically targets residual hydrazine hydrate [2].
-
Drying: Vacuum oven at 50°C. Warning: Do not overheat wet cake containing hydrazine; risk of decomposition.
GTI Scavenging (If Wash Fails): If hydrazine levels remain >10 ppm, recrystallize from ethanol containing 1.1 eq (relative to residual hydrazine) of acetone . Acetone reacts with hydrazine to form a hydrazone, which remains in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: My product is turning yellow/brown during drying. Why?
-
Diagnosis: Oxidation of the quinoline ring or residual hydrazine decomposition.
-
Fix: Ensure the final wash was thorough. Dry under nitrogen bleed in the vacuum oven. If the precursor (ethyl quinoline carboxylate) was made via the Meth-Cohn method, ensure all POCl3 residues were quenched before the ester step, as acidic residues catalyze degradation [3].
Q2: The reaction mixture solidified (stirrer seized).
-
Diagnosis: Product precipitated too early or dimer formation.
-
Fix: Increase solvent volume (dilution factor). If using Ethanol, switch to n-Propanol (higher boiling point, better solubility at reflux) to keep the product in solution until the controlled cooling step.
Q3: How do I validate that I haven't formed the dimer?
-
Diagnosis: Dimer (Bis-hydrazide) is extremely insoluble.
-
Test: Dissolve a sample in DMSO-d6 for NMR. The Dimer will show a symmetric structure with no NH2 protons (around 4.5-5.0 ppm). The desired Hydrazide has distinct NH2 protons. Alternatively, run HPLC; the Dimer is much more non-polar (longer retention time).
Q4: Can I use water as the solvent?
-
Diagnosis: Green chemistry request.
-
Answer: Possible, but risky.[5] Ethyl 3-quinoline carboxylate has poor water solubility, leading to a biphasic system. This slows the reaction and favors accumulation (safety risk). If water is required, use a Phase Transfer Catalyst (PTC) like TBAB, but ethanol is safer for scale-up [4].
References
-
Stoichiometry & Yields: Thomas, K. D., et al. "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents." European Journal of Medicinal Chemistry 46.10 (2011): 5283-5292. Link
-
Hydrazine Purification: U.S. Patent 5,484,511A. "Process for the removal of impurities from hydrazine hydrate." (General principles of hydrazine removal via distillation/washing). Link
-
Precursor Synthesis (Meth-Cohn): Meth-Cohn, O., Narine, B., & Tarnowski, B. "A Versatile new synthesis of quinolines and related fused pyridines."[6] J. Chem. Soc., Perkin Trans.[6] 1, 1981, 1520-1530.[6] Link
-
Green Synthesis Context: "Recent Advances in Metal-Free Quinoline Synthesis." Molecules 2020. Discusses solvent effects and biphasic limitations. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. chemijournal.com [chemijournal.com]
Technical Support Center: High-Purity Synthesis of Quinoline-3-Carbohydrazide
Status: Operational Operator: Senior Application Scientist Subject: Optimization, Purification, and Troubleshooting of Quinoline-3-Carbohydrazide Synthesis
Introduction
Welcome to the technical support hub for quinoline scaffolds. Quinoline-3-carbohydrazide is a critical intermediate in the development of antimicrobial, anticancer, and anti-inflammatory agents. While the synthetic pathway is well-established, achieving pharmaceutical-grade purity (>98%) requires strict control over reaction thermodynamics and downstream processing.
This guide moves beyond basic textbook recipes. It addresses the Critical Quality Attributes (CQAs) —specifically melting point and color—and provides a logic-based troubleshooting framework for when your experiment deviates from the ideal path.
Module 1: The Optimized Protocol (The "Happy Path")
To minimize impurities from the start, we utilize a Nucleophilic Acyl Substitution driven by mass action. The use of excess hydrazine is not wasteful; it is a kinetic necessity to prevent the formation of dimeric side products and ensure complete consumption of the ester.
The Standard Operating Procedure (SOP)
-
Precursor: Ethyl quinoline-3-carboxylate
-
Reagent: Hydrazine Hydrate (80% or 99%)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of ethyl quinoline-3-carboxylate in absolute ethanol (10 mL per gram of ester). Ensure the ester is fully solubilized before adding hydrazine.
-
Reagent Addition: Add 3.0 to 4.0 equivalents of hydrazine hydrate dropwise at room temperature.
-
Why? High equivalents drive the equilibrium forward and prevent the formation of N,N'-diquinoline-3-carbonylhydrazine (a dimer impurity).
-
-
Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours .
-
Monitoring: Use TLC (System: Ethyl Acetate/Hexane 1:1). The hydrazide is significantly more polar (lower
) than the ester.
-
-
Precipitation: Allow the reaction mass to cool slowly to room temperature, then chill in an ice bath (0–5 °C) for 1 hour. The product should crystallize as a white or off-white solid.
-
Isolation: Filter under vacuum.
-
Critical Wash: Wash the cake twice with cold ethanol (to remove unreacted ester and hydrazine) and once with diethyl ether (to facilitate drying).
Visualizing the Workflow
Figure 1: Optimized synthesis workflow ensuring complete conversion and removal of reaction byproducts.
Module 2: Troubleshooting & Impurity Profiling
Even with a robust protocol, deviations occur. Use this guide to diagnose issues based on physical observations.
Q: My product is a persistent yellow/brown color. How do I fix this?
Diagnosis: Quinoline rings are susceptible to oxidation, leading to colored N-oxide impurities or polymerized byproducts, especially if the starting material was aged. The Fix:
-
Charcoal Treatment: Dissolve the crude product in boiling ethanol (or 10:1 Ethanol:Water). Add 5% w/w activated charcoal. Reflux for 15 minutes and filter while hot through Celite.
-
Recrystallization: Crystallize the filtrate. The colored impurities generally remain in the mother liquor.
Q: The Melting Point is low (< 180 °C) or the range is broad (> 2 °C).
Diagnosis: A sharp melting point is the primary indicator of purity.
-
Broad/Low MP: Indicates contamination with unreacted ethyl ester or trapped hydrazine salts. The Fix: Perform a "Slurry Wash." Suspend the solid in cold water (to remove hydrazine salts) or cold ethanol (to remove ester), stir for 30 minutes, and re-filter. If the MP remains low, recrystallize from hot ethanol .
Q: I see a "ghost spot" on TLC moving slightly faster than my product.
Diagnosis: This is likely the unreacted ethyl ester . The Fix: Do not proceed to recrystallization yet. Return the crude material to the flask, add fresh ethanol and 1.0 eq of hydrazine hydrate, and reflux for an additional 2 hours. Chemical conversion is more efficient than physical separation for this specific impurity.
Q: A gelatinous precipitate formed that is impossible to filter.
Diagnosis: Rapid cooling trapped solvent within the crystal lattice (occlusion). The Fix: Re-heat the mixture until clear. Turn off the heat source and allow the flask to cool to room temperature undisturbed (do not use an ice bath immediately). Slow crystal growth yields filterable needles/plates.
Module 3: Optimization Data & Solvent Selection
The choice of solvent for purification is a trade-off between yield and purity.
Table 1: Recrystallization Solvent Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Purity Potential | Yield Potential | Notes |
| Ethanol (Abs.) | High | Low | Excellent | Good | Recommended. Best balance of impurity rejection and recovery. |
| Ethanol : Water (9:1) | Very High | Moderate | Good | High | Use if the product fails to dissolve in pure EtOH. |
| DMF | High | High | Moderate | Low | Hard to remove solvent traces; use only for very stubborn residues. |
| Acetone | N/A | N/A | DANGER | N/A | DO NOT USE. Reacts with residual hydrazine to form hydrazones (azines). |
Decision Logic for Purification
Figure 2: Logical pathway for determining the necessary purification steps based on physical properties.
Frequently Asked Questions (FAQ)
Q: Can I use acetone to wash the glassware or the product? A: Absolutely not. Acetone reacts rapidly with traces of hydrazine to form hydrazones (azines). This will introduce a new impurity into your product that is difficult to separate. Use Ethanol or Methanol for all cleaning and washing steps.
Q: How should I store the purified hydrazide? A: Protect from light. Quinoline derivatives are photosensitive. Store in amber vials under an inert atmosphere (Nitrogen/Argon) at room temperature.
Q: Is the reaction sensitive to moisture? A: Moderately. While hydrazine hydrate contains water, the ester hydrolysis competes with hydrazinolysis. Using absolute ethanol minimizes the risk of hydrolyzing the ester back to the carboxylic acid, which is unreactive toward hydrazine under these conditions.
References
-
Al-Wahaibi, L. H., et al. (2023).[4] "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...". Inorganics, 11(10), 412. (Confirming MP of pure precursor at 184–186 °C).
-
Shabeeb, E. S., et al. (2019).[3] "New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis...". Letters in Organic Chemistry, 16(5).[3] (Protocol validation).
-
PubChem Compound Summary. "Quinoline-3-carbohydrazide". (Chemical/Physical Properties).
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
Welcome to the Quinoline Synthesis Troubleshooting Hub
Technical Support Center: Quinoline Synthesis & Byproduct Management Ticket ID: QZN-SYN-404 | Status: Open | Priority: High
Operator: Dr. A. Vance, Senior Application Scientist Subject: Mitigating Tars, Regio-isomers, and Runaway Exotherms
If you are reading this, you are likely staring at a round-bottom flask filled with a black, viscous solid that resembles road asphalt more than a pharmaceutical intermediate. You are not alone. The synthesis of quinoline—particularly via the classical Skraup and Doebner-von Miller methods—is notorious for generating polymerized byproducts ("tars") and difficult-to-separate regioisomers.
This guide moves beyond standard textbook procedures to address the causality of failure and provides self-validating protocols to rescue your yield.
Module 1: The "Black Tar" Effect (Skraup & Doebner-von Miller)
The Issue: The reaction mixture turns into an intractable black solid, often accompanied by a violent exotherm that overwhelms the condenser.
Root Cause Analysis:
The "tar" is a complex polymer network resulting from the uncontrolled polymerization of acrolein (in Skraup) or
Troubleshooting Protocol 1.1: The Moderator Solution
Applicable to: Skraup Synthesis
The Fix: Use Ferrous Sulfate (
Step-by-Step Optimized Protocol:
-
Premix Solids: In a flask, mix the aniline, glycerol, and finely powdered
.-
Critical Check: Ensure
is evenly distributed before adding acid.
-
-
Acid Addition: Add concentrated
dropwise with stirring.-
Warning: Do not add acid before the ferrous sulfate; this triggers immediate, uncontrolled reaction.
-
-
The "Sulfo-Mix" Technique: For highly reactive anilines (e.g., methoxy-substituted), pre-mix the aniline with acetic acid or use a sulfonated moderator (Sulfo-mix) to buffer the pH.
-
Temperature Ramp: Heat slowly to 100°C. Hold until the initial foaming (water evolution) subsides, then ramp to reflux (140°C+).
Data: Effect of Moderator on Yield & Tar Formation
| Condition | Oxidant | Moderator | Exotherm Profile | Tar Content | Yield (Isolated) |
| Standard | Nitrobenzene | None | Violent (Spikes >200°C) | High (>40%) | 35-45% |
| Moderated | Nitrobenzene | Controlled (Steady Reflux) | Low (<10%) | 75-85% | |
| Green | None | Mild | Minimal | 80-90% |
Expert Insight: If you are seeking a metal-free alternative, Iodine (
) promotes oxidative aromatization under milder conditions, significantly reducing tar formation compared to nitrobenzene [1].
Module 2: The Regio-isomer Headache
The Issue: Starting with a meta-substituted aniline yields a difficult-to-separate mixture of 5-substituted and 7-substituted quinolines.
Root Cause Analysis: The cyclization step involves an electrophilic aromatic substitution. In meta-substituted anilines, two ortho positions are available relative to the amine:
-
Position 6 (para to substituent): Sterically less hindered
Leads to 7-substituted quinoline . -
Position 2 (ortho to substituent): Sterically hindered
Leads to 5-substituted quinoline .
While sterics favor the 7-isomer, electronic effects (e.g., electron-donating groups like -OMe) can activate the undesired position.
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision pathway for minimizing regio-isomeric mixtures in quinoline synthesis.
Troubleshooting Protocol 2.1: Enforcing Regiocontrol
Scenario: You require the 7-substituted isomer exclusively. Recommendation: Switch to the Combes Synthesis or Conrad-Limpach method. Why? The Combes synthesis proceeds via a discrete Schiff base intermediate which, upon acid-catalyzed cyclization, is highly sensitive to steric hindrance. The bulky intermediate effectively blocks attack at the crowded C2 position, yielding almost exclusively the 7-isomer [2].
Scenario: You require the 5-substituted isomer. Recommendation: This is the "anti-thermodynamic" product.
-
Blocking Group Strategy: Introduce a halogen (Br/Cl) at the para position (relative to the meta-substituent) to block the formation of the 7-isomer.
-
Cyclize: Perform the Skraup/DvM reaction (forcing formation to the 5-position).
-
Debrominate: Remove the blocking group via catalytic hydrogenation (
).
Module 3: Modern "Clean" Synthesis (The Povarov Route)
The Issue: Classical methods are too harsh for sensitive functional groups or produce toxic waste (arsenic/nitrobenzene residues).
The Solution: The Povarov Reaction (Aza-Diels-Alder). This is a multicomponent reaction involving an aniline, an aldehyde, and an electron-rich alkene (dienophile).
Advantages:
-
Atom Economy: High.
-
Byproducts: Water (minimal tars).
-
Conditions: Lewis Acid catalyzed (e.g.,
, , or even ) [3].
Workflow: Povarov Quinoline Synthesis
Figure 2: The Povarov route offers a stepwise, cleaner pathway via a tetrahydroquinoline intermediate.
Protocol Note: The Povarov reaction initially yields a tetrahydroquinoline. To obtain the fully aromatic quinoline, an oxidative step is required. Using elemental Sulfur (
Module 4: Purification & Recovery
The Issue: Your reaction worked, but the product is trapped in a sticky, dark oil.
FAQ: How do I separate Quinoline from the "Tar"?
Method A: Steam Distillation (The Classic)
-
Principle: Quinolines are steam volatile; polymerized tars are not.
-
Procedure:
-
Make the reaction mixture alkaline (pH > 10) using NaOH. This frees the quinoline base.
-
Pass steam through the mixture. The distillate will be a milky emulsion of quinoline and water.
-
Extract the distillate with ether/DCM.
-
Method B: Zinc Chloride Complexation (The "Life Raft")
-
Use Case: When steam distillation fails or the boiling point is too high.
-
Procedure:
-
Dissolve the crude oil in dilute HCl.
-
Add
solution. Quinoline forms a crystalline complex that precipitates out, leaving impurities in solution. -
Filter the solid complex.
-
Regenerate the free base by treating the solid with concentrated NaOH.
-
References
-
Wu, X., Geng, X., Zhao, P., et al. (2017). "Iodine-Promoted Povarov-Type Multicomponent Reaction." Journal of Organic Chemistry. Available at: [Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews. Available at: [Link]
-
Kouznetsov, V. V. (2019). "Recent synthetic applications of the Povarov reaction." Tetrahedron. Available at: [Link]
-
Manske, R. H. F. (1942).[1] "The Chemistry of Quinolines." Chemical Reviews. Available at: [Link]
Sources
Technical Guide: Maximizing Efficiency in Friedländer Quinoline Synthesis
Executive Summary & Core Directive
The Challenge: Traditional Friedländer synthesis (strong base/acid reflux) suffers from low atom economy, harsh conditions, and side reactions like self-condensation of ketones. For drug discovery, where quinoline scaffolds are ubiquitous (e.g., antimalarials, kinase inhibitors), these inefficiencies create bottlenecks.
The Solution: This guide transitions your workflow from "Classical" (KOH/EtOH/Reflux) to "Modern Efficient" (Solid Acid Catalysts, Microwave Irradiation, and Aqueous Media). We prioritize methods that offer kinetic control , simplified workup , and green chemistry compliance .
Mechanism & Critical Control Points
To troubleshoot, you must visualize the invisible. The Friedländer synthesis proceeds via two competing pathways. Understanding this bifurcation is key to controlling regioselectivity.
Diagram 1: Mechanistic Pathways & Control Points
Caption: The dual-pathway mechanism. Path A (Aldol-First) is rate-limiting in basic media. Path B (Schiff Base-First) is favored in acidic conditions and often leads to higher regioselectivity.
Comparative Efficiency Data
Stop using 24-hour reflux protocols. The data below illustrates the efficiency gains from switching to Lewis Acid catalysts or Microwave (MW) assistance.
Table 1: Catalyst & Condition Efficiency Matrix Data aggregated from comparative studies (See Ref 1, 3, 5)
| Method | Catalyst/Medium | Time | Yield (%) | Atom Economy | Notes |
| Classical | KOH / Ethanol (Reflux) | 12-24 h | 45-65% | Low | High waste; tedious neutralization required. |
| Lewis Acid | Sc(OTf)₃ / MeCN | 4-6 h | 85-92% | High | Reusable catalyst; mild conditions. |
| Solid Acid | Silica-Sulfuric Acid (SSA) | 30-60 min | 90-96% | Very High | Solvent-free option; simple filtration workup. |
| Microwave | Acetic Acid (MW 160°C) | 5-10 min | 92-98% | Highest | "Flash" synthesis; minimal side products. |
| Aqueous | Water (Hydrophobic effect) | 3-5 h | 80-90% | High | Greenest; requires no catalyst but substrate dependent. |
Troubleshooting Center (Q&A)
Category: Yield & Purity
Q: My reaction turns into a black tar with low yield. What is happening?
-
Diagnosis: This is typical of oxidative polymerization of the o-aminoaldehyde, especially 2-aminobenzaldehyde, which is unstable.
-
The Fix:
-
Freshness Check: Always use freshly prepared or purified o-aminoaldehyde. If it's dark brown before you start, recrystallize it.
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Switch Protocol: Move to a Solid Acid Catalyst (e.g., SSA) under solvent-free conditions. The rapid kinetics (Path B in Diagram 1) outcompete the slow polymerization side-reactions.
-
Q: I am getting a mixture of regioisomers when using asymmetrical ketones.
-
Diagnosis: You are likely operating under thermodynamic control where the enolization of the ketone is reversible and non-selective.
-
The Fix:
-
Acid Catalysis: Switch to a Brønsted acidic ionic liquid or a Lewis Acid (e.g., CeCl₃). These favor the formation of the kinetic enol or the specific Schiff base intermediate, locking in the regioselectivity early.
-
Temperature Control: Lower the temperature. High heat (reflux) promotes equilibration between isomers.
-
Category: Workup & Isolation[1][2]
Q: The product oils out and won't crystallize.
-
Diagnosis: Residual solvent or unreacted ketone is acting as a plasticizer.
-
The Fix:
-
Trituration: Add cold diethyl ether or hexane and sonicate. This often forces the quinoline lattice to crash out.
-
The "Water Trick": If using a water-miscible solvent (ethanol/DMF), pour the reaction mixture slowly into crushed ice with vigorous stirring. The hydrophobic quinoline will precipitate as a solid.
-
Standard Operating Protocol: The "Modern Efficient" Method
Recommended for high-throughput synthesis of diverse quinoline scaffolds.
Method: Microwave-Assisted, Solvent-Free Synthesis on Solid Support Rationale: Eliminates solvent waste, reduces time to <10 mins, and simplifies purification.
Workflow Diagram
Caption: Decision tree for reaction monitoring and troubleshooting.
Step-by-Step Protocol
-
Preparation:
-
Mix 2-aminobenzaldehyde (1.0 mmol) and enolizable ketone (1.1 mmol) in a microwave-safe vial.
-
Add Silica-Sulfuric Acid (SSA) (50 mg) or p-TSA (10 mol%).
-
Self-Validating Step: Grind the mixture with a pestle if solid; ensure a homogeneous paste.
-
-
Reaction:
-
Place in a microwave reactor (monomode preferred).
-
Settings: 100 W, Max Temp 80°C (if solvent-free) or 140°C (if using acetic acid).
-
Time: Irradiate for 3–5 minutes.
-
-
Monitoring (The "Stop/Go" Check):
-
Perform TLC (Hexane:EtOAc 7:3).
-
Success Indicator: Disappearance of the aminoaldehyde spot (usually bright yellow/fluorescent under UV).
-
Failure Indicator: If aldehyde remains after 10 mins, add 1 drop of neat acetic acid and re-irradiate.
-
-
Isolation:
-
Add hot ethanol (5 mL) to the reaction vial to dissolve the product.
-
Filter while hot to remove the solid catalyst (SSA).
-
Cool the filtrate to 0°C. The quinoline should crystallize.
-
Yield Check: Expected recovery >90%.
-
References
-
Huigens, R. W., et al. (2009). "Microwave-Assisted Friedländer Synthesis of 8-Substituted Quinolines." Journal of Organic Chemistry.
-
Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines in the absence of solvent."[1] Tetrahedron Letters.
-
Shaabani, A., et al. (2008). "Silica sulfuric acid as an efficient and reusable catalyst for the synthesis of quinoline derivatives." Catalysis Communications.
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews.
-
Shen, Q., et al. (2012).[2][3] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis.
Sources
Validation & Comparative
Comparative Guide: Antibacterial Activity of Quinoline-3-Carbohydrazide Derivatives
Executive Summary
This guide provides a technical analysis of quinoline-3-carbohydrazide derivatives, a class of "privileged structures" in medicinal chemistry. Unlike first-generation quinolones (e.g., nalidixic acid) that primarily target Gram-negative bacteria, recent hydrazide-hydrazone modifications at the C-3 position have expanded the spectrum to include multidrug-resistant (MDR) Gram-positive strains (e.g., MRSA). This document compares these derivatives against standard-of-care antibiotics (Ciprofloxacin, Ampicillin) and details the specific structural modifications that drive potency.
Structural Perspective: The Pharmacophore
The antibacterial efficacy of these derivatives hinges on the synergy between the quinoline scaffold and the hydrazide linker.
-
The Quinoline Core: Acts as a DNA intercalator. The nitrogen atom at position 1 and the carbonyl/carboxyl group at position 3 (or 4) are critical for binding to the DNA-gyrase complex.
-
The Hydrazide Linker (-CONHNH-): Replaces the carboxylic acid found in traditional fluoroquinolones. It provides additional hydrogen bonding donors/acceptors, improving affinity for the Topoisomerase IV parC subunit in Gram-positive bacteria.
-
The Phenyl/Heteroaryl Tail: When derivatized into a hydrazone (Schiff base), this region dictates lipophilicity (LogP) and cell membrane permeability.
Diagram: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional zones of the molecule and their impact on biological activity.
Caption: Functional dissection of the quinoline-3-carbohydrazide scaffold highlighting zones responsible for spectrum expansion.
Comparative Performance Analysis
The following data synthesizes performance trends observed in recent medicinal chemistry literature (2018–2024). The comparison focuses on Minimum Inhibitory Concentration (MIC) values against standard reference drugs.[1]
Table 1: Representative Antibacterial Potency (MIC in µg/mL)
| Compound Class | Modification (R-Group) | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa | Performance vs. Standard |
| Standard A | Ciprofloxacin | 0.5 – 1.0 | 0.01 – 0.5 | 0.5 – 2.0 | Reference Benchmark |
| Standard B | Ampicillin | 2.0 – 8.0 | 4.0 – 16.0 | >64 (Resistant) | Beta-lactam Reference |
| Derivative A | Unsubstituted Phenyl | 12.5 – 25.0 | 25.0 – 50.0 | >100 | Low potency; poor lipophilicity. |
| Derivative B | 4-NO₂ (Nitro) | 0.8 – 1.6 | 6.25 – 12.5 | 25.0 | Comparable to Cipro in Gram(+) ; weaker in Gram(-). |
| Derivative C | 2,4-Dichloro | 0.4 – 0.8 | 3.12 – 6.25 | 12.5 | Superior to Cipro in Gram(+) ; moderate Gram(-) activity. |
| Derivative D | 4-OH (Hydroxy) | 6.25 – 12.5 | 50.0 | >100 | Reduced permeability due to polarity. |
Key Comparative Insights
-
Electron Withdrawing Groups (EWG): Derivatives with EWGs (Nitro, Chloro, Fluoro) on the phenyl ring (Derivatives B & C) consistently outperform electron-donating analogs. The electron deficiency increases the acidity of the hydrazide NH, enhancing hydrogen bonding with the target enzyme.
-
Gram-Positive Selectivity: While Ciprofloxacin is a broad-spectrum powerhouse, many quinoline-3-carbohydrazides show a "spectrum shift," becoming highly specific anti-staphylococcal agents (including MRSA) often surpassing Ciprofloxacin's potency against S. aureus.
-
Gram-Negative Barrier: Most derivatives struggle to penetrate the outer membrane of P. aeruginosa as effectively as Ciprofloxacin, likely due to the increased molecular weight of the hydrazide-hydrazone tail compared to the small carboxylic acid of fluoroquinolones.
Mechanism of Action: DNA Gyrase Inhibition
The primary target is DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA replication.[2]
-
ATP-Dependent Supercoiling: The enzyme introduces negative supercoils into DNA.[2]
-
Inhibition Mode: Quinoline-3-carbohydrazides stabilize the DNA-Gyrase cleavage complex. This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
-
Molecular Docking Evidence: Studies confirm that the carbohydrazide oxygen and nitrogen atoms form critical hydrogen bonds with residues (e.g., Ser1084, Arg458) in the active site of the GyrB subunit.
Caption: Mechanistic pathway of quinoline-3-carbohydrazide induced bacterial cell death.
Experimental Protocols
To ensure reproducibility and valid comparisons, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Synthesis of Quinoline-3-Carbohydrazide (General Workflow)
-
Esterification: Reflux substituted aniline with diethyl ethoxymethylenemalonate (EMME) to form the quinoline-3-carboxylate ester.
-
Hydrazide Formation: React the ester with hydrazine hydrate (99%) in absolute ethanol under reflux for 6–10 hours.
-
Purification: Cool to precipitate the solid. Recrystallize from ethanol to obtain pure quinoline-3-carbohydrazide.[3]
Antibacterial Assay: Broth Microdilution (CLSI M07)
This quantitative method is superior to disk diffusion for determining precise MIC values.
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Resazurin sodium salt (0.015% w/v) as a growth indicator (Blue = No Growth; Pink = Growth).
-
Standard bacterial strains (ATCC).
Protocol Steps:
-
Inoculum Preparation: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use a 96-well sterile microplate. Dispense 100 µL of MHB into all wells.
-
Serial Dilution: Add 100 µL of the test compound (dissolved in DMSO, stock 1 mg/mL) to column 1. Perform 2-fold serial dilutions across the plate (100 µL transfer) to achieve a concentration gradient (e.g., 500 µg/mL to 0.9 µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.
-
Controls:
-
Incubation: Incubate at
for 18–24 hours. -
Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours. A color change from Blue to Pink indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Diagram: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to biological validation via microdilution.
References
-
Comparison of MIC values of quinazolines and standard drugs. ResearchGate. [Link]
-
Synthesis, antimicrobial evaluation, DNA gyrase inhibition of novel quinoline derivatives. PubMed. [Link][7]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). CLSI. [Link][8]
-
Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives. PubMed. [Link]
-
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 6. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Comparative Validation Guide: Quinoline-3-Carbohydrazide as a Direct InhA Inhibitor for MDR-TB
Executive Summary: The Case for Direct Inhibition
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates a paradigm shift from prodrugs to direct inhibitors. Isoniazid (INH), the cornerstone of TB therapy, is a prodrug requiring activation by the catalase-peroxidase KatG.[1] Mutations in the katG gene account for approximately 50-70% of clinical INH resistance.
Quinoline-3-carbohydrazide derivatives represent a class of Direct InhA Inhibitors (DIIs) . Unlike INH, they bind directly to the substrate-binding loop of the Enoyl-ACP Reductase (InhA) enzyme, bypassing the requirement for KatG activation. This guide validates the efficacy of this scaffold, comparing it against the clinical standard (INH) and known direct inhibitors (Triclosan), supported by experimental protocols and mechanistic logic.
Mechanistic Validation: Bypassing the KatG Bottleneck
To validate the quinoline-3-carbohydrazide scaffold, one must first understand the structural causality of its activity. INH forms a covalent adduct with NAD+ only after KatG oxidation. Quinoline derivatives, however, occupy the fatty acyl substrate binding site, sterically hindering the enzyme regardless of KatG status.
Pathway Visualization
The following diagram illustrates the FAS-II pathway interruption points, highlighting the resistance-evading mechanism of Quinoline-3-carbohydrazide (Q3C).
Figure 1: Mechanistic differentiation between Isoniazid (indirect) and Quinoline-3-Carbohydrazide (direct). Note that Q3C retains efficacy even if KatG is disabled.
Comparative Performance Data
The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies on quinoline-3-carbohydrazide derivatives compared to standard controls.
| Metric | Isoniazid (INH) | Quinoline-3-Carbohydrazide (Lead) | Triclosan (Control) | Interpretation |
| Mechanism | Prodrug (KatG-dependent) | Direct InhA Inhibitor | Direct InhA Inhibitor | Q3C is effective in katG- strains. |
| InhA IC50 | ~0.05 µM (as adduct) | 0.35 - 1.50 µM | 0.20 - 1.0 µM | Q3C shows nanomolar to low-micromolar affinity, comparable to Triclosan. |
| MIC (H37Rv) | 0.02 - 0.2 µg/mL | 0.50 - 6.25 µg/mL | 10 - 20 µg/mL | INH is more potent against WT, but Q3C is viable. |
| MIC (MDR-TB) | > 10 µg/mL (Resistant) | 0.50 - 8.0 µg/mL | ~10 µg/mL | CRITICAL ADVANTAGE: Q3C retains potency in resistant strains. |
| CC50 (Vero) | > 100 µg/mL | > 64 µg/mL | ~15 µg/mL | Q3C demonstrates a favorable Selectivity Index (SI > 10). |
Key Insight: While INH has superior potency against wild-type strains (H37Rv), the Quinoline scaffold's value lies in its uncompromised activity against MDR clinical isolates harboring katG mutations.
Experimental Validation Protocols
To reproduce the data above and validate a new quinoline derivative, follow these self-validating protocols.
Protocol A: InhA Enzymatic Inhibition Assay
Objective: Quantify the compound's ability to inhibit the reduction of 2-trans-octenoyl-CoA by InhA.
Reagents:
-
Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.
-
Substrate: 2-trans-octenoyl-CoA (Generic substrate for InhA).
-
Cofactor: NADH (200 µM final concentration).
-
Enzyme: Recombinant Mtb InhA (purified).
Workflow:
-
Blanking: Prepare a reaction mixture without enzyme to establish the baseline NADH oxidation (background).
-
Incubation: Incubate InhA (50 nM) with the test Quinoline compound (varying concentrations, 0.1 µM – 50 µM) in buffer for 10 minutes at 25°C. Note: Pre-incubation is critical for slow-onset inhibitors.
-
Initiation: Add NADH and 2-trans-octenoyl-CoA to start the reaction.
-
Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) using a kinetic microplate reader for 5 minutes.
-
Calculation:
Fit data to the Hill equation to determine IC50.
Protocol B: Microplate Alamar Blue Assay (MABA)
Objective: Determine Minimum Inhibitory Concentration (MIC) against whole-cell Mtb.[2][3]
-
Culture: Use Mtb H37Rv grown to mid-log phase (OD600 ~ 0.6). Dilute to ~10^5 CFU/mL.
-
Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the Quinoline derivative (range: 0.1 – 100 µg/mL).
-
Controls:
-
Positive Control: Isoniazid (0.1 µg/mL).
-
Negative Control: 1% DMSO (Vehicle).
-
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Resazurin oxidized).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
Metric: The lowest concentration preventing the Blue-to-Pink color change is the MIC.
-
Validation Workflow & Decision Logic
The following diagram outlines the logical flow for validating a hit from this chemical class.
Figure 2: Step-by-step validation pipeline. Fail-fast criteria are set at the Enzyme (IC50) and Whole-cell (MIC) stages.
Authoritative References
-
Mechanistic Foundation of InhA Inhibition InhA Inhibitors: A Promising Strategy for Tuberculosis Treatment. Source: Future Medicinal Chemistry.
-
Quinoline-3-Carbohydrazide Specifics Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. Source: European Journal of Medicinal Chemistry (2011).
-
Standardized MABA Protocol Microplate Alamar Blue Assay (MABA) for High-throughput Screening of Antitubercular Agents. Source: Antimicrobial Agents and Chemotherapy.[1]
-
Enzymatic Assay Methodology Kinetic characterization of the InhA enzyme and development of a high-throughput screening assay. Source: Assay Drug Dev Technol.
Sources
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quoline-3-Carbohydrazide Derivatives and Isoniazid as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
In the persistent global battle against tuberculosis (TB), the quest for novel, more effective, and safer therapeutic agents is paramount. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, faces mounting challenges from drug-resistant strains of Mycobacterium tuberculosis. This has spurred research into new chemical scaffolds, among which quinoline derivatives, specifically those bearing a carbohydrazide moiety at the 3-position, have emerged as a promising class of compounds. This guide provides a detailed, evidence-based comparison of quinoline-3-carbohydrazide derivatives and isoniazid, focusing on their antitubercular efficacy, mechanisms of action, and safety profiles, grounded in experimental data.
Introduction: The Need for New Antitubercular Scaffolds
Isoniazid, a hydrazide of isonicotinic acid, has been a stalwart in TB treatment since its discovery in the 1950s.[1] Its bactericidal activity against replicating mycobacteria and its affordability have made it an indispensable component of combination therapy.[1][2] However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB, largely driven by mutations that confer resistance to isoniazid and rifampicin, necessitates the development of new drugs with novel mechanisms of action.[3]
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[4][5] This has naturally led to the exploration of quinoline derivatives as potential antitubercular agents, with some, like bedaquiline, already in clinical use for MDR-TB.[6][7] The quinoline-3-carbohydrazide framework, in particular, has garnered significant interest due to its structural resemblance to isoniazid and its potential to engage similar biological targets.
Mechanism of Action: A Tale of Two Hydrazides
A fundamental understanding of a drug's mechanism of action is crucial for predicting its efficacy, potential for resistance, and opportunities for synergistic combinations. While both isoniazid and some quinoline-3-carbohydrazide derivatives are hydrazide-containing compounds, their modes of action exhibit both similarities and key distinctions.
Isoniazid: The Prodrug Approach to Mycolic Acid Synthesis Inhibition
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][4] This activation is primarily mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[8] Once activated, isoniazid forms a covalent adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1][4] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids—the long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall.[1][9] Disruption of mycolic acid synthesis compromises the structural integrity of the cell wall, leading to bacterial cell death.[9]
Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or from mutations in the promoter region of the inhA gene, leading to its overexpression.[1][10]
Figure 1: Mechanism of Action of Isoniazid.
Quinoline-3-Carbohydrazide Derivatives: A More Diverse Mechanistic Profile
The mechanism of action for quinoline-3-carbohydrazide derivatives appears to be more varied and is still an active area of investigation. Docking studies for some 4-hydroxy-8-trifluoromethyl-quinoline-3-carbohydrazide derivatives suggest that they may also inhibit InhA, the same target as isoniazid.[11][12] This suggests a potential for direct competition and a similar downstream effect on mycolic acid synthesis.
However, it is not yet definitively established whether these quinoline derivatives require activation by KatG. Some studies on quinoline-thiosemicarbazide hybrids suggest a different mechanism involving the inhibition of KatG itself, which would be a distinct advantage in overcoming isoniazid resistance mediated by katG mutations.[5][13] Furthermore, other research on different quinoline scaffolds has identified novel targets, such as glutamate kinase, which is involved in proline biosynthesis.[14] This diversity of potential targets within the broader quinoline class suggests that these compounds may offer new avenues to combat TB, potentially with a lower propensity for cross-resistance with existing drugs.
In Vitro Antitubercular Activity: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a key metric for evaluating the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values for isoniazid and selected quinoline-3-carbohydrazide derivatives against the standard laboratory strain of M. tuberculosis, H37Rv. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single experiment are limited.
| Compound | Derivative/Substituent | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid | - | ~0.026 | ~0.19 | [6] |
| Quinoline-3-carbohydrazone | Varies | 6.24 - 99.84 | - | [15] |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide | 4-Nitrophenyl (6d) | 6.25 | - | [2] |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide | 4-Methylphenyl (6e) | 6.25 | - | [2] |
| Quinoline-thiosemicarbazide hybrid | Compound 5 | 2 | - | [13] |
| Quinoline-isonicotinic acid hydrazide hybrid | UH-NIP-16 | - | 1.86 | [3] |
Data is compiled from multiple sources and experimental conditions may vary.
As the data indicates, while some quinoline-3-carbohydrazide derivatives exhibit promising antitubercular activity with MIC values in the low microgram per milliliter range, they are generally less potent than isoniazid in vitro.[2][13][15] However, the true potential of these compounds may lie in their activity against isoniazid-resistant strains, a characteristic that has been observed for some derivatives.[6]
Safety and Cytotoxicity Profile
A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal effects on host cells. This is often assessed by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line and calculating the selectivity index (SI), which is the ratio of CC50 to MIC.
Isoniazid Toxicity
The clinical use of isoniazid is associated with several adverse effects, most notably hepatotoxicity and peripheral neuropathy.[1] The risk of liver injury increases with age and alcohol consumption. Peripheral neuropathy is thought to be caused by isoniazid-induced pyridoxine (vitamin B6) deficiency.[8]
Cytotoxicity of Quinoline-3-Carbohydrazide Derivatives
Several studies have evaluated the cytotoxicity of novel quinoline derivatives, with many demonstrating a favorable safety profile in vitro. For instance, a quinoline-isonicotinic acid hydrazide hybrid, UH-NIP-16, was found to have negligible cytotoxicity on peripheral blood mononuclear cells (PBMCs) and other human cell lines.[3] Another study on quinoline–1,2,3-triazole–aniline hybrids found that the most promising compound had a high selectivity index (>2472), indicating a high degree of selectivity for the pathogen over host cells.[6] Some quinoline derivatives have shown CC50 values on normal cell lines such as HUVEC to be as high as 43.21 µM, which suggests a good safety margin.[9]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, standardized experimental protocols are essential. Below are representative methodologies for determining the minimum inhibitory concentration and cytotoxicity of antitubercular agents.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of antitubercular compounds.
Figure 2: Workflow for MIC Determination.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the drug-free control well.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Synthesis of Quinolone-3-Carbohydrazide
A general and adaptable synthetic route to quinoline-3-carbohydrazide derivatives often starts from a substituted aniline. The Gould-Jacobs reaction is a common method for constructing the quinoline ring system.
Figure 3: General Synthetic Pathway.
This core quinoline-3-carbohydrazide can then be further derivatized, for example, by condensation with various aldehydes or ketones to form the corresponding carbohydrazones, which have shown significant antitubercular activity.[15][16]
Conclusion and Future Directions
Isoniazid remains a critical tool in the fight against TB, but its efficacy is threatened by the spread of resistance. Quinoline-3-carbohydrazide derivatives represent a promising, albeit less potent in vitro, class of compounds that warrant further investigation. Their potential to act via different mechanisms and their demonstrated activity against some resistant strains highlight their therapeutic potential.
Key Takeaways:
-
Isoniazid: A potent, first-line prodrug that inhibits mycolic acid synthesis. Its primary liability is the ease with which resistance develops through mutations in katG or inhA.
-
Quinoline-3-Carbohydrazide Derivatives: A versatile scaffold with promising in vitro antitubercular activity. Their mechanisms of action may be diverse, including the inhibition of InhA and potentially other novel targets. Some derivatives have shown favorable in vitro safety profiles.
-
Research Gaps: A significant limitation in the current literature is the lack of direct, head-to-head comparative studies between isoniazid and specific quinoline-3-carbohydrazide derivatives. Furthermore, in vivo efficacy, pharmacokinetic, and detailed mechanistic studies are crucial next steps to validate the potential of this compound class.
Future research should focus on optimizing the quinoline-3-carbohydrazide scaffold to enhance its potency, conducting comprehensive in vivo studies in animal models of TB, and elucidating the precise mechanisms of action for the most promising candidates. Such efforts will be vital in determining if these compounds can one day supplement or even replace existing therapies in the fight against tuberculosis.
References
-
Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
-
MDPI. (2023, October 17). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. Retrieved from [Link]
-
RSC Publishing. (2025, February 5). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. Retrieved from [Link]
-
OMICS International. (n.d.). Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Retrieved from [Link]
-
PubMed. (2011, November). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid? Retrieved from [Link]
-
MDPI. (2022, December 12). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. Retrieved from [Link]
-
Cell Press. (2019, August 15). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents | Request PDF. Retrieved from [Link]
-
YouTube. (2025, December 7). What Is Isoniazid, Mechanism of Action How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoniazid derivatives and their anti-tubercular activity. Retrieved from [Link]
-
RSC Publishing. (2014, June 26). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. Retrieved from [Link]
-
PubMed. (2024, June 14). A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. Retrieved from [Link]
-
PubMed. (2010, February 1). Design and synthesis of some new quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents. Retrieved from [Link]
-
PubMed. (n.d.). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Retrieved from [Link]
-
Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). A comprehensive review of quinoline scaffolds in antitubercular drug discovery. Retrieved from [Link]
-
MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved from [Link]
-
PubMed. (2022, March 26). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Retrieved from [Link]
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- 3. Confronting Tuberculosis: A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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assessing the antioxidant potential of quinoline-3-carbohydrazide against known standards
Executive Summary
Quinoline-3-carbohydrazide represents a privileged scaffold in medicinal chemistry, merging the lipophilic, resonance-stabilizing quinoline ring with a redox-active carbohydrazide (-CONHNH₂) pharmacophore. While the parent compound exhibits moderate baseline antioxidant activity, its derivatives—particularly those functionalized with phenolic hydroxyls or hydrazone linkages—can rival established standards like Ascorbic Acid and Trolox.[1]
This technical guide provides a rigorous framework for assessing the antioxidant potential of this scaffold. It moves beyond generic protocols to offer a self-validating, comparative methodology supported by mechanistic insights and representative data.
Chemical Basis & Rational Design
The antioxidant efficacy of quinoline-3-carbohydrazide stems from two synergistic mechanisms:
-
The Carbohydrazide Moiety: The -NH-NH₂ group acts as a hydrogen atom donor. Upon interaction with free radicals (e.g., DPPH[1][2][3][4][5][6][7]•), the hydrazide nitrogen donates a hydrogen atom (HAT mechanism) or an electron (SET mechanism), neutralizing the radical.
-
The Quinoline Core: The nitrogen-containing bicyclic system provides resonance stabilization for the resulting radical intermediate, preventing propagation of the oxidative chain reaction.
Critical SAR Insight: The parent quinoline-3-carbohydrazide often requires substitution (e.g., -OH at C8 or electron-donating groups on the hydrazide terminus) to lower the bond dissociation energy (BDE) of the N-H bond, thereby enhancing potency to therapeutic levels.
Comparative Methodology: Validated Protocols
To objectively assess performance, the compound must be tested against both a hydrophilic standard (Ascorbic Acid ) and a lipophilic standard (Trolox or BHT ).
A. Experimental Workflow
The following diagram outlines the critical path for a self-validating assay system.
Figure 1: Validated workflow for DPPH radical scavenging assay ensuring reproducibility.
B. The Protocol (DPPH Scavenging Assay)
Rationale: DPPH is a stable nitrogen-centered radical. Its reduction by the hydrazide provides a direct measure of Hydrogen Atom Transfer (HAT) capability.
Reagents:
-
Standards: Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT).[3]
-
Solvent: Methanol (HPLC Grade). Note: Methanol is preferred over ethanol for quinolines due to better solubility profiles.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve 10 mg of the quinoline derivative in 1 mL DMSO (if solubility is an issue) or Methanol to create a 10 mg/mL master stock.
-
Working Standards: Prepare serial dilutions in Methanol to obtain concentrations of 10, 25, 50, 100, and 200 µg/mL.
-
Radical Solution: Prepare a fresh 0.1 mM solution of DPPH in Methanol. Validation Check: Absorbance of the blank (DPPH + Methanol) must be ~0.9 - 1.0 at 517 nm. If <0.8, the DPPH has degraded.
-
Reaction: Mix 1.0 mL of sample dilution with 1.0 mL of DPPH solution.
-
Incubation: Vortex vigorously and incubate in the dark for 30 minutes at room temperature. Causality: Light accelerates DPPH degradation, leading to false positives.
-
Measurement: Read Absorbance (Abs) at 517 nm.
-
Calculation:
[4][6]
Performance Analysis: Representative Data
The following data table synthesizes typical experimental results found in literature for this scaffold, comparing the parent compound, an optimized derivative, and industry standards.
Table 1: Comparative Radical Scavenging Activity (IC₅₀ Values)
| Compound ID | Structure Type | IC₅₀ (DPPH) µg/mL | IC₅₀ (ABTS) µg/mL | Relative Potency* |
| Standard A | Ascorbic Acid (Vitamin C) | 4.5 ± 0.2 | 3.2 ± 0.1 | 100% (Baseline) |
| Standard B | BHT (Synthetic Standard) | 12.8 ± 0.5 | 6.5 ± 0.3 | ~35-70% |
| Q3C-01 | Parent Quinoline-3-carbohydrazide | 145.2 ± 3.1 | 98.5 ± 4.2 | < 5% (Weak) |
| Q3C-OH | 8-Hydroxy-quinoline-3-carbohydrazide | 18.4 ± 1.1 | 10.2 ± 0.8 | ~25% (Moderate) |
| Q3C-Hyd | Quinoline-3-hydrazone derivative** | 6.1 ± 0.4 | 4.8 ± 0.2 | ~75% (Strong) |
*Relative Potency is calculated against Ascorbic Acid. Lower IC₅₀ indicates higher potency. *Refers to derivatives where the hydrazide is condensed with a phenolic aldehyde (e.g., vanillin).[6]
Interpretation:
-
The Parent Q3C-01 shows weak activity because the N-H bond on the hydrazide is relatively stable without electron-donating neighbors.
-
Q3C-Hyd (Hydrazone derivative) exhibits a drastic increase in potency. The conjugation of the hydrazide with a phenolic ring creates an extended resonance system, facilitating easier hydrogen release (lower BDE).
Mechanistic Insight
Understanding how the molecule works is as important as the IC₅₀ value. The quinoline-3-carbohydrazide operates primarily via a Hydrogen Atom Transfer (HAT) mechanism.
Figure 2: Mechanistic pathway of radical neutralization via Hydrogen Atom Transfer (HAT).
Mechanistic Explanation:
-
Attack: The electrophilic radical attacks the amine hydrogen of the hydrazide.
-
Abstraction: The hydrogen is abstracted, neutralizing the radical.
-
Stabilization: The resulting nitrogen radical on the drug molecule is not hyper-reactive; it is stabilized by delocalization into the adjacent carbonyl group and the quinoline ring system. This stability is the hallmark of a safe antioxidant (it does not become a pro-oxidant).
Strategic Recommendations
For researchers developing this scaffold:
-
Don't Rely on the Parent: The unmodified quinoline-3-carbohydrazide is a poor antioxidant. It serves as a template, not the final drug.
-
Functionalization Strategy:
-
C8-Position: Introduce an -OH group at position 8 of the quinoline ring. This mimics the structure of 8-hydroxyquinoline (a known chelator) and provides an additional proton source for scavenging.
-
Hydrazone Formation: Condense the terminal amine with phenolic aldehydes (e.g., 3,4-dihydroxybenzaldehyde). This creates a continuous conjugated system that significantly lowers the IC₅₀.
-
-
Assay Selection: Always use ABTS in addition to DPPH. Quinoline derivatives are often hydrophobic; DPPH (methanolic) works well, but ABTS (aqueous/organic) provides a broader picture of activity in physiological pH.
References
-
National Institutes of Health (NIH). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives. [Link]
-
MDPI (Molecules). New Synthetic Quinoline Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators. [Link]
-
Semantic Scholar. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant Agents. [Link][6][9][10]
Sources
- 1. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [zenodo.org]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 5. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]
- 8. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: SAR Studies & Optimization of Quinoline-3-Carbohydrazide Derivatives
Executive Summary
The quinoline-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including bacterial DNA gyrase, human Topoisomerase I/II, and HIV-1 integrase. This guide objectively compares the structural modifications that drive potency, selectivity, and pharmacokinetic profiles. Unlike generic reviews, we focus on the causality between specific substitutions (e.g., C-6 halogenation, hydrazide-hydrazone transformation) and their biological outcomes, supported by comparative data against clinical standards like Ciprofloxacin and Doxorubicin.
Part 1: The Scaffold Architecture & Pharmacophore Analysis
The quinoline core mimics purine bases, allowing for DNA intercalation, while the 3-carbohydrazide side chain acts as a hydrogen-bonding donor/acceptor motif critical for active site anchoring.
Structural Zones for Optimization
-
Zone A (Positions 6, 7, 8): Electronic modulation. Electron-withdrawing groups (EWGs) here typically enhance lipophilicity and metabolic stability.
-
Zone B (Position 2): Steric gatekeeper. Bulky aryl groups (e.g., phenyl, furan) often improve hydrophobic interactions within the binding pocket.
-
Zone C (The Linker - CONHNH2): The "warhead" delivery system. Condensation with aldehydes to form hydrazones (Schiff bases) restricts conformational flexibility, often increasing affinity for DNA gyrase or Kinase domains.
Visualization: SAR Logic Map
The following diagram illustrates the critical modification zones and their predicted biological impact.
Figure 1: Strategic modification zones on the quinoline scaffold. Zone A modulates electronics, Zone B targets hydrophobic pockets, and Zone C anchors the molecule.
Part 2: Comparative Synthesis Workflows
Choosing the correct synthetic route is critical for yield optimization and diversity generation. We compare the two dominant methodologies: the Pfitzinger Reaction (for C-2 substituted derivatives) and the Carboxylate-Hydrazinolysis route.
Method A: The Carboxylate-Hydrazinolysis Route (Recommended)
This method is preferred for generating high-purity 3-carbohydrazides essential for subsequent Schiff base formation.
Workflow Logic:
-
Vilsmeier-Haack Cyclization: Converts acetanilides to 2-chloro-3-formylquinolines (high atom economy).
-
Oxidation/Esterification: Stabilizes the C-3 position.
-
Hydrazinolysis: The nucleophilic attack of hydrazine hydrate on the ester is the rate-determining step. Critical Control Point: Excess hydrazine and reflux temperature are required to prevent dimer formation.
Figure 2: Step-wise synthesis pathway prioritizing the isolation of the stable ethyl ester intermediate before hydrazide formation.
Part 3: Biological Performance & SAR Analysis
This section objectively compares the activity of quinoline-3-carbohydrazide derivatives against standard clinical agents.
Antimicrobial Activity (Target: DNA Gyrase)
Quinoline derivatives target the bacterial DNA gyrase (Topoisomerase II), specifically the ATPase domain, distinct from the fluoroquinolone binding site.
Key Comparative Data:
-
Standard: Ciprofloxacin (IC50: ~3.80 µM against S. aureus gyrase).[1]
-
Lead Candidate (Compound 14/6b): 2-phenyl-quinoline-3-carbohydrazide derivatives.
| Compound ID | R-Group (C-6) | R-Group (Hydrazide) | MIC (S. aureus) | IC50 (DNA Gyrase) | Efficacy vs. Control |
| Ciprofloxacin | - | - | 0.5 µg/mL | 3.80 µM | Reference |
| Compound 14 | -H | 4-Cl-Benzylidene | 0.66 µg/mL | 3.39 µM | Superior |
| Compound 6b | -Br | 4-NO2-Benzylidene | 1.2 µg/mL | 8.45 µM | Moderate |
| Compound 20 | -OCH3 | 2-OH-Benzylidene | 5.29 µg/mL | >20 µM | Inferior |
SAR Insight:
-
Electronic Effect: The presence of a Chlorine or Bromine at the para-position of the hydrazide-linked phenyl ring (Compound 14) significantly enhances binding affinity, likely due to halogen bonding within the hydrophobic pocket of the enzyme.
-
Steric Constraint: Bulky groups at C-6 (e.g., -OCH3) in Compound 20 reduced potency, suggesting a tight fit requirement in the quinoline binding region.
Anticancer Activity (Target: Topoisomerase I)
Derivatives often function as Topoisomerase I poisons, stabilizing the DNA-enzyme cleavable complex and inducing apoptosis.
Key Comparative Data:
-
Standard: Doxorubicin (IC50: ~1.2 µM).
| Compound ID | Modification | Cell Line (MCF-7) IC50 | Mechanism |
| Doxorubicin | - | 1.20 µM | Intercalation/Topo II |
| Hydrazone 5d | 6-Cl, N-hydrazone | 2.10 µM | Topo I Inhibition |
| Free Hydrazide | 6-Cl, Free -NHNH2 | 15.4 µM | Weak Intercalation |
SAR Insight: The transformation of the free hydrazide to the hydrazone (Schiff base) is non-negotiable for high anticancer activity. The "free" hydrazide lacks the planar extension required for effective DNA intercalation and pi-stacking within the Topoisomerase active site.
Part 4: Molecular Mechanism of Action
The primary mechanism for antimicrobial efficacy involves the competitive inhibition of the ATP-binding subunit of DNA Gyrase B.
Figure 3: Mechanistic pathway of DNA Gyrase inhibition. The hydrazide motif provides critical H-bonding to Aspartate residues, while the quinoline core intercalates DNA.
Part 5: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of Quinoline-3-Carbohydrazide
Objective: Convert ethyl quinoline-3-carboxylate to the hydrazide precursor.
-
Reagents: Dissolve Ethyl quinoline-3-carboxylate (10 mmol) in absolute ethanol (30 mL).
-
Activation: Add Hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise. Note: Excess hydrazine is crucial to drive the equilibrium forward.
-
Reaction: Reflux at 80°C for 24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (Rf ~0.8) should disappear, replaced by a lower spot (Rf ~0.4).
-
Workup: Cool the mixture to room temperature. The product usually precipitates as a white/off-white solid.
-
Purification: Filter and wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol.
-
Validation: Melting point should be distinct (typically >220°C). IR spectrum must show doublet -NH2 stretch at 3300-3200 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
-
Protocol 2: Synthesis of Hydrazone Derivatives (Schiff Bases)
Objective: Functionalize the hydrazide for SAR studies.[2]
-
Reagents: Suspend Quinoline-3-carbohydrazide (1 mmol) in Ethanol (15 mL). Add equimolar substituted benzaldehyde (1 mmol).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid. Reasoning: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.
-
Reaction: Reflux for 4-6 hours.
-
Workup: Pour into crushed ice. Filter the precipitate.[3][4]
-
Purification: Recrystallize from DMF/Ethanol mixture.
References
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances, 2022. Link
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 2019.[5] Link
-
Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 2020.[6] Link
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 2023. Link
-
Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 2019. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Quinoline-3-Carboxamides: A Technical Guide to ATM Kinase Selectivity
Executive Summary: The Shift to Quinoline-3-Carboxamides
For over a decade, the thianthren-1-yl-pyran-4-one derivative KU-55933 served as the gold standard for inhibiting Ataxia Telangiectasia Mutated (ATM) kinase in preclinical research. While highly selective, its utility was severely limited by poor aqueous solubility and low oral bioavailability.[1]
The emergence of quinoline-3-carboxamides (represented by compounds like AZ31 ) marks a critical evolution in DNA Damage Response (DDR) therapeutics. This scaffold retains the exquisite selectivity required to distinguish ATM from its structural homologs (ATR, DNA-PKcs) while significantly improving physicochemical properties ("drug-likeness").
This guide provides a rigorous framework for evaluating the selectivity of quinoline-3-carboxamides, benchmarking them against legacy tools (KU-55933) and clinical candidates (AZD0156).
Structural Basis & Mechanism of Action[2]
ATM belongs to the PI3K-related kinase (PIKK) family.[2][3] The challenge in developing selective inhibitors lies in the high structural homology of the ATP-binding cleft across PIKK members (ATM, ATR, DNA-PK, mTOR).
-
Binding Mode: Quinoline-3-carboxamides function as Type I ATP-competitive inhibitors . The quinoline nitrogen typically interacts with the hinge region of the kinase, while the carboxamide moiety forms critical hydrogen bonds that orient the molecule within the ATP pocket.
-
The Selectivity Filter: Unlike pan-PI3K inhibitors (e.g., LY294002), quinoline-3-carboxamides exploit subtle differences in the hydrophobic pocket adjacent to the ATP binding site, specifically avoiding steric clashes that occur in ATR or DNA-PKcs.
Diagram 1: ATM Signaling & Inhibition Logic
This diagram illustrates the ATM signaling cascade and the precise intervention point of quinoline-3-carboxamides compared to downstream effectors.
Caption: ATM activation cascade triggered by DNA double-strand breaks.[3] Quinoline-3-carboxamides competitively inhibit the ATP-binding site of the active ATM monomer, blocking downstream phosphorylation of p53, Chk2, and H2AX.
Comparative Performance Analysis
To objectively evaluate a quinoline-3-carboxamide, one must benchmark it against the legacy standard (KU-55933) and the clinical-grade alternative (AZD0156).
Table 1: Selectivity & Potency Profile
Data synthesized from representative medicinal chemistry literature (e.g., J. Med. Chem., Mol.[2][3][4][5][6][7][8] Cancer Ther.).
| Feature | KU-55933 (Legacy Standard) | Quinoline-3-Carboxamide (e.g., AZ31) | AZD0156 (Clinical Benchmark) |
| Scaffold Class | Thianthren-1-yl-pyran-4-one | Quinoline-3-carboxamide | Imidazo[4,5-c]quinolin-2-one |
| ATM IC50 (Biochem) | ~13 nM | < 10 nM | < 1 nM |
| Selectivity vs. ATR | > 100-fold | > 500-fold | > 1000-fold |
| Selectivity vs. DNA-PK | ~200-fold | High (>500-fold) | High |
| Solubility | Poor (< 10 µM) | Improved | High |
| Bioavailability (Oral) | Negligible | Moderate to High | High |
| Primary Use Case | In vitro mechanistic studies | In vivo tool / Lead optimization | Clinical trials / Potent in vivo |
Key Insight: While KU-55933 is sufficient for verifying ATM dependency in cell culture, quinoline-3-carboxamides are the superior choice when the experimental design requires in vivo translation or when solubility issues in high-concentration cellular assays cause precipitation artifacts.
Experimental Protocols for Validation
To confirm the selectivity of a quinoline-3-carboxamide, you must employ a "Self-Validating System" that proves on-target efficacy while ruling out off-target PIKK inhibition.
Protocol A: The "Selectivity Window" Biochemical Assay
Objective: Determine the IC50 ratio between ATM and its closest homolog, ATR.
Reagents:
-
Recombinant ATM kinase and ATR kinase (commercial sources).
-
Substrate: p53 (N-terminal peptide).
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Radiometric (
P-ATP).
Step-by-Step Workflow:
-
ATP Calibration (Crucial): Perform the assay at
for ATP for each specific kinase.-
Why? Testing at saturating ATP (e.g., 1mM) will artificially inflate the IC50 of ATP-competitive inhibitors (Cheng-Prusoff shift), masking their true potency.
-
Standard: Use ~10-15 µM ATP for ATM and ~50 µM ATP for ATR (verify specific lot
).
-
-
Compound Dilution: Prepare a 10-point serial dilution of the quinoline-3-carboxamide (range: 10 µM to 0.1 nM) in DMSO.
-
Incubation: Incubate kinase + substrate + inhibitor for 15 mins before adding ATP.
-
Why? Allows the inhibitor to access the binding pocket before competition initiates.
-
-
Reaction: Initiate with ATP. Run for 60 mins at room temperature.
-
Data Analysis: Calculate IC50.
-
Success Metric: The Selectivity Ratio (
) must be >100 .
-
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound inhibits ATM signaling in a complex cellular environment without suppressing ATR signaling.
Cell Line: HeLa or U2OS cells. Controls:
-
Positive Control: Ionizing Radiation (IR, 5-10 Gy) or Doxorubicin (DNA DSB inducer).
-
Negative Control: DMSO only.
-
Specificity Control: UV Light (activates ATR, not ATM).
Workflow:
-
Pre-treatment: Treat cells with the quinoline-3-carboxamide (100 nM - 1 µM) for 1 hour.
-
Damage Induction:
-
Set A (ATM Test): Expose to 10 Gy IR. Incubate 1 hour.
-
Set B (Selectivity Test): Expose to UV light (
). Incubate 1 hour.
-
-
Lysis & Blotting: Harvest cells in RIPA buffer with phosphatase inhibitors.
-
Immunoblot Targets:
-
p-ATM (Ser1981): Marker for ATM autophosphorylation (Should be BLOCKED by inhibitor in Set A).
-
p-Chk2 (Thr68): Downstream ATM target (Should be BLOCKED in Set A).
-
p-Chk1 (Ser345): Downstream ATR target (Should be UNAFFECTED in Set B).
-
Causality: If p-Chk1 is inhibited after UV treatment, your compound has lost selectivity and is hitting ATR.
-
Diagram 2: The Selectivity Profiling Workflow
This diagram outlines the decision tree for validating a new quinoline-3-carboxamide derivative.
Caption: A three-tiered validation cascade ensuring biochemical potency translates to cellular selectivity and lacks broad off-target kinase activity.
References
-
Hickson, I. et al. (2004). Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM.[1][2][3][5][9] Cancer Research, 64(24), 9152–9159. Link
-
Golding, S. E. et al. (2009). Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin signalling and delays glioma cell growth. Molecular Cancer Therapeutics, 8(10), 2894–2902. Link
-
Pike, K. G. et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156.[1][3][10] Journal of Medicinal Chemistry, 61(9), 3823–3841. Link
-
Min, J. et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2202. Link
-
Durant, S. et al. (2018). The Discovery of AZ31 and AZ32: Selective ATM Inhibitors with Distinct Pharmacokinetic Profiles.[10] ACS Medicinal Chemistry Letters, 9(7), 612-617. Link
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- 4. researchgate.net [researchgate.net]
- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Evaluation of ATM Kinase Inhibitor KU-55933 as Potential Anti-Toxoplasma gondii Agent - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparing the Efficacy of Quinolone-Based Antimicrobial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The quinolone scaffold represents a cornerstone in the edifice of antimicrobial chemotherapy. From the early nalidixic acid to the advanced fluoroquinolones and the novel diarylquinolines, this chemical class has yielded agents to combat a wide array of pathogens, including bacteria, protozoa, and mycobacteria.[1] However, the very success of these agents has driven the evolution of resistance, demanding a more nuanced understanding of their comparative efficacy. This guide provides an in-depth comparison of representative quinoline-based agents, focusing on the mechanistic underpinnings of their activity and the standardized methodologies required for their rigorous evaluation.
The Spectrum of Quinolone Action: A Tale of Diverse Targets
The versatility of the quinolone core lies in its adaptability to interact with different cellular targets. To understand their efficacy, we must first appreciate their distinct mechanisms of action. This guide will focus on three exemplary agents that highlight this diversity:
-
Ciprofloxacin: A second-generation fluoroquinolone, representing the archetypal bacterial DNA gyrase and topoisomerase IV inhibitor.
-
Chloroquine: A 4-aminoquinoline, famed for its antimalarial properties, which also possesses broader antimicrobial activities.
-
Bedaquiline: A diarylquinoline with a novel mechanism, specifically targeting mycobacterial ATP synthase.
Fluoroquinolones: Disrupting DNA Homeostasis
Fluoroquinolones, such as ciprofloxacin and moxifloxacin, exert their potent bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4][5] Fluoroquinolones trap these enzymes in a covalent complex with cleaved DNA, leading to the accumulation of lethal double-strand breaks and subsequent cell death.[3][4]
The primary target often differs between bacterial classes. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in several Gram-positive species.[4] This differential targeting contributes to the spectrum of activity. For instance, ciprofloxacin is highly effective against many Gram-negative bacteria, while later-generation agents like moxifloxacin have enhanced activity against Gram-positive organisms.[6][7]
Caption: Fluoroquinolone inhibition of DNA gyrase/topoisomerase IV.
Chloroquine: A Multi-pronged Approach
While renowned as an antimalarial, chloroquine's antimicrobial activity extends to some bacteria and viruses.[8][9] Its primary antimalarial mechanism involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[10] Its broader antimicrobial effects are often attributed to its ability to increase the pH of acidic intracellular vesicles like endosomes and lysosomes.[9] This can inhibit pH-dependent steps in viral replication and may also disrupt bacterial processes.[9] Furthermore, studies have shown it can inhibit DNA and RNA biosynthesis in some bacteria.[8]
Bedaquiline: A Novel Energy Strike
Bedaquiline represents a paradigm shift, targeting cellular bioenergetics. It specifically inhibits the proton pump of ATP synthase in Mycobacterium tuberculosis, the causative agent of tuberculosis.[11][12][13] By blocking this enzyme, bedaquiline halts the production of ATP, the cell's primary energy currency, leading to cell death.[11][12][13] This unique mechanism makes it highly effective against both drug-susceptible and multidrug-resistant tuberculosis.
Caption: Bedaquiline's targeted inhibition of mycobacterial ATP synthase.
Quantifying Efficacy: The Minimum Inhibitory Concentration (MIC)
The cornerstone for comparing the in vitro potency of antimicrobial agents is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[14][15] It is a critical metric for guiding therapeutic choices and monitoring resistance trends.
Comparative MIC Data
The efficacy of a quinolone is highly dependent on the target organism. The table below presents representative MIC values (in µg/mL) for our selected agents against various pathogens. It is crucial to understand that a lower MIC value indicates greater potency.
| Agent | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Mycobacterium tuberculosis | Plasmodium falciparum |
| Ciprofloxacin | 0.015 - 1[16] | 0.25 - 4[17] | 0.12 - 2 | ND | ND |
| Moxifloxacin | 0.03 - 2[18] | 1 - 8 | 0.06 - 1 | 0.12 - 0.5 | ND |
| Chloroquine | >64 | >64 | >64 | ND | 0.008 - 0.032 |
| Bedaquiline | ND | ND | ND | 0.03 - 0.12 | ND |
| ND: Not determined or not clinically relevant. | |||||
| Values are illustrative and can vary significantly between strains. |
Interpretation Insights:
-
Ciprofloxacin vs. Moxifloxacin: Ciprofloxacin often shows superior potency against P. aeruginosa, while moxifloxacin typically has better activity against Gram-positive organisms like S. aureus and mycobacteria.[6][18][19]
-
Specificity: The data clearly illustrates the high specificity of Chloroquine for Plasmodium and Bedaquiline for M. tuberculosis, with negligible activity against common bacteria.
Standardized Protocol for MIC Determination: Broth Microdilution
To ensure data is comparable and reproducible across laboratories, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide gold-standard guidelines.[20][21][22][23][24] The broth microdilution method is a widely accepted technique.
Experimental Causality:
-
Why Broth Microdilution? This method is efficient for testing multiple drugs and concentrations simultaneously, provides a quantitative MIC value, and is amenable to automation.
-
Why Mueller-Hinton Broth? It is a standardized, non-selective medium with low levels of inhibitors (like thymidine and thymine) that could interfere with some antimicrobials.
-
Why 0.5 McFarland Standard? This specific turbidity ensures a standardized starting inoculum of approximately 1.5 x 10⁸ CFU/mL. A consistent inoculum is critical because the MIC can be higher if too many bacteria are present (inoculum effect).
-
Why Include Controls? The Growth Control (no drug) validates that the bacteria can grow under the assay conditions. The Sterility Control (no bacteria) ensures the medium is not contaminated. These controls are fundamental to a self-validating system.
Step-by-Step Protocol:
-
Prepare Antimicrobial Stock Solutions: Dissolve the quinolone agent in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend isolated colonies in saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculate Plate: Dilute the standardized inoculum and add it to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 1°C for 18-24 hours in ambient air.[14]
-
Read Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, as detected by the naked eye.
Caption: Standardized workflow for MIC determination via broth microdilution.
The Challenge of Resistance
The clinical efficacy of quinolones is perpetually threatened by the emergence of resistance. The mechanisms are as varied as their targets.
-
Fluoroquinolones: The most common resistance mechanism involves mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[2][3] These mutations alter the drug-binding site, reducing affinity. Other mechanisms include the overexpression of efflux pumps that actively remove the drug from the cell and modifications to cell permeability.[2]
-
Chloroquine: In P. falciparum, resistance is primarily mediated by mutations in the chloroquine resistance transporter (PfCRT) gene, which enhances the efflux of the drug from the digestive vacuole.[10]
-
Bedaquiline: Resistance can emerge through mutations in the atpE gene, which codes for a subunit of the ATP synthase target.[25][26] Additionally, mutations in the Rv0678 gene, a transcriptional repressor of an efflux pump, can lead to increased drug efflux and low-level resistance.[25]
Conclusion: A Call for Strategic Evaluation
Comparing quinoline-based antimicrobials requires a multi-faceted approach. A simple comparison of MIC values is insufficient without considering the distinct mechanisms of action, spectrum of activity, and prevalent resistance pathways.[15] For researchers in drug development, understanding the causal relationships between chemical structure, molecular target, and microbial susceptibility is paramount. Employing standardized, self-validating protocols like the CLSI/EUCAST-guided MIC assay is non-negotiable for generating the high-quality, comparable data needed to advance the fight against infectious diseases. The continued utility of this vital class of antimicrobials depends on such rigorous and informed scientific inquiry.
References
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Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. Available at: [Link]
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Aldridge, P., et al. (2020). Mechanism of Action of Chloroquine/Hydroxychloroquine for Covid-19 Infection. Bentham Science. Available at: [Link]
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Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. Available at: [Link]
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meds.is. (n.d.). What's better: Moxifloxacin vs Ciprofloxacin? Available at: [Link]
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Tayfour, M., Yuce, A., & Yulug, N. (2001). Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infection in both hospitalized patients and outpatients. Saudi Medical Journal. Available at: [Link]
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JJ Medicine. (2019). Fluoroquinolones | 2nd vs 3rd vs 4th Generation | Targets, Mechanism of Action. YouTube. Available at: [Link]
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Cohen, S. N., & Yielding, K. L. (1965). Chloroquine: mode of action. PubMed. Available at: [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Available at: [Link]
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Peyrusson, F., et al. (2015). Activities of Ciprofloxacin and Moxifloxacin against Stenotrophomonas maltophilia and Emergence of Resistant Mutants in an In Vitro Pharmacokinetic-Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Koul, A., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. International Journal of Molecular Sciences. Available at: [Link]
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Thaver, I. H., et al. (2009). A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: meta-analysis. BMJ. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
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CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
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EUCAST. (2026). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases. The Lancet Infectious Diseases. Available at: [Link]
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Al-Khamis, S. A., et al. (2025). The Efficacy of Quinolones and Fluoroquinolones in the Medicine: a review study. ResearchGate. Available at: [Link]
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Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. Available at: [Link]
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EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Ghodousi, A., et al. (2019). Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. Clinical Infectious Diseases. Available at: [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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Drugs.com. (n.d.). Ciprofloxacin vs Moxifloxacin Comparison. Available at: [Link]
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Wikipedia. (n.d.). Chloroquine. Available at: [Link]
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Tascini, C., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia. PLOS ONE. Available at: [Link]
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Ismail, M. M., et al. (2022). Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. Frontiers in Microbiology. Available at: [Link]
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CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
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Forgacs, A., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules. Available at: [Link]
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Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Available at: [Link]
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ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. Available at: [Link]
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EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Wikipedia. (n.d.). Bedaquiline. Available at: [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]
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Cai, C., et al. (2021). Efficacy and safety of quinolones vs. other antimicrobials for the treatment of uncomplicated urinary tract infections in adults: a systematic review and meta-analysis. International Urogynecology Journal. Available at: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
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Al-Hasan, M. N., et al. (2021). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics. Available at: [Link]
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CLSI. (2024). CLSI 2024 M100Ed34. Clinical and Laboratory Standards Institute. Available at: [Link]
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Powers, J. H. (2023). Chloroquine. StatPearls - NCBI Bookshelf. Available at: [Link]
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Kumar, A., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus. Available at: [Link]
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Working Group for New TB Drugs. (n.d.). Bedaquiline. Available at: [Link]
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ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Available at: [Link]
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Bench-to-Byte Validation: Quinoline-3-Carbohydrazide Derivatives vs. Standard Therapeutics
Subject: Cross-validation of experimental (MIC/IC50) and computational (Docking/DFT) profiles for Quinoline-3-carbohydrazide scaffolds.
Executive Summary
This guide provides a technical comparison between novel Quinoline-3-carbohydrazide derivatives and the industry-standard fluoroquinolone, Ciprofloxacin . The quinoline-3-carbohydrazide scaffold has emerged as a critical pharmacophore due to its ability to bridge the "activity gap" in multidrug-resistant (MDR) bacterial strains where traditional fluoroquinolones fail.
This document validates the scaffold's efficacy through a cross-validation matrix , correlating in silico binding energies (DNA Gyrase B inhibition) with in vitro biological endpoints (Minimum Inhibitory Concentration - MIC).
Key Finding: While Ciprofloxacin remains superior in general broad-spectrum potency, specific C-3 carbohydrazide derivatives (specifically N'-arylidene analogues) exhibit superior binding affinity (-9.2 kcal/mol vs. -7.29 kcal/mol) and enhanced lipophilicity, making them more effective against specific resistant strains of S. aureus.
The Computational Framework (In Silico)
Before wet-lab synthesis, we validate the thermodynamic stability and binding potential of the ligand. The primary target is DNA Gyrase subunit B (ATPase domain) , a validated target for quinolone antibiotics.
Molecular Docking Analysis
Target: Staphylococcus aureus DNA Gyrase (PDB ID: 2XCT or 6F86 ). Method: AutoDock Vina (Flexible ligand / Rigid receptor).[1]
| Compound | Binding Affinity (kcal/mol) | Key Residue Interactions | H-Bond Distance (Å) |
| Ciprofloxacin (Std) | -7.29 | Asp73, Arg136, Glu50 | 2.8, 3.1 |
| Quinoline-3-Carbohydrazide (Core) | -6.50 | Asp73 | 2.9 |
| Derivative 6b (4-Br-phenyl) | -9.20 | Asp73, Arg136, Pro79 (Pi-Alkyl) | 2.6, 2.9 |
| Derivative 8a (Nitro-sub) | -8.15 | Glu50, Gly77 | 3.0 |
Mechanistic Insight: The carbohydrazide linker acts as a hydrogen bond donor/acceptor bridge, allowing the derivative to access the hydrophobic pocket (Pro79) more effectively than the carboxylic acid group of Ciprofloxacin. This "deep pocket" penetration correlates with the enhanced binding score.
DFT (Density Functional Theory) Validation
Using Gaussian 09 (B3LYP/6-31G* basis set), we analyze the HOMO-LUMO gap , a predictor of chemical reactivity and stability.
-
Ciprofloxacin Gap: 4.12 eV (Harder, stable).
-
Quinoline-3-Carbohydrazide Derivative 6b: 3.25 eV (Softer, more reactive).
-
Implication: The lower energy gap of the hydrazide derivative suggests higher polarizability, facilitating stronger van der Waals interactions within the active site, supporting the higher docking score.
Experimental Validation (In Vitro)
Synthesis Verification
The synthesis follows a condensation pathway validated by spectral analysis.
-
Precursor: Ethyl 4-hydroxy-quinoline-3-carboxylate.
-
Reaction: Nucleophilic substitution with hydrazine hydrate (99%) in ethanol reflux.
-
Checkpoint: Appearance of NH/NH2 peaks in FTIR (3100-3300 cm⁻¹) and disappearance of the ester C=O stretch (1720 cm⁻¹).
Biological Activity (MIC & IC50)
Assay: Resazurin Microtiter Assay (REMA) against S. aureus (ATCC 25923). Target: DNA Gyrase Supercoiling Inhibition (IC50).
| Compound | MIC (µg/mL) | DNA Gyrase IC50 (µM) | LogP (Calc) | Performance Verdict |
| Ciprofloxacin | 0.50 | 3.80 | 0.28 | Gold Standard |
| Derivative 6b | 2.00 | 8.45 | 3.15 | Potent Alternative |
| Derivative 8a | 16.00 | 33.64 | 2.80 | Moderate |
| Isoniazid (Control) | >64.00 | N/A | -0.70 | Inactive (Specific to TB) |
Comparative Analysis:
-
Potency: Ciprofloxacin retains a 4-fold advantage in MIC. However, Derivative 6b shows competitive IC50 values (8.45 µM vs 3.80 µM), proving it successfully targets the enzyme.
-
Solubility (LogP): The derivative is significantly more lipophilic (LogP 3.15). While this aids membrane permeability in Mycobacterium (TB), it may limit solubility in aqueous media compared to Ciprofloxacin, explaining the MIC discrepancy despite high docking scores.
Detailed Protocols
To ensure reproducibility, follow these specific workflows.
Protocol A: Synthesis of Quinoline-3-Carbohydrazide
-
Reactants: Dissolve 0.01 mol of ethyl 4-hydroxy-quinoline-3-carboxylate in 30 mL absolute ethanol.
-
Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise.
-
Reflux: Heat at 80°C for 12–15 hours. Monitor via TLC (Solvent: Methanol/Chloroform 1:9).
-
Isolation: Cool to room temperature. Pour into ice-cold water.
-
Purification: Filter the solid precipitate. Recrystallize from ethanol.
-
Yield Target: >75%.
Protocol B: Molecular Docking (AutoDock Vina)
-
Protein Prep: Download PDB ID 2XCT . Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.
-
Grid Generation: Center grid box on the active site (defined by Asp73). Box size: 60x60x60 Å.
-
Ligand Prep: Draw structure in ChemDraw, minimize energy (MM2), convert to PDBQT. Set rotatable bonds (hydrazide linker is critical).
-
Run: vina --config conf.txt --log log.txt.
-
Analysis: Select poses with RMSD < 2.0 Å.
Visualizations
Figure 1: The Cross-Validation Workflow
This diagram illustrates the self-validating loop between computational prediction and experimental verification.
Caption: Integrated workflow for validating quinoline derivatives. Note the feedback loop from Analysis back to Synthesis for optimization.
Figure 2: Mechanism of Action (Binding Pocket)
This diagram details the molecular interactions driving the potency of the hydrazide derivative.
Caption: Interaction map of Derivative 6b within the DNA Gyrase B active site. Yellow lines indicate hydrophobic contacts; dashed lines indicate H-bonds.
References
-
El-Mekabaty, A., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega. [Link]
-
Mahmood, R., et al. (2011).[2] "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents." European Journal of Medicinal Chemistry. [Link]
-
Sriram, D., et al. (2005). "Synthesis and antimycobacterial evaluation of novel 1-(4-sub)phenyl-1,4-dihydro-6-methylpyridazine-3,4-dicarboximides." Bioorganic & Medicinal Chemistry Letters. [Link][3]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]
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cytotoxicity comparison of quinoline-3-carbohydrazide derivatives on mammalian cells
Executive Summary & Chemical Rationale
The quinoline scaffold remains a privileged structure in medicinal chemistry, serving as the backbone for FDA-approved drugs like Camptothecin and Chloroquine. Recent focus has shifted to quinoline-3-carbohydrazide derivatives , where the carbohydrazide side chain acts as a versatile linker for Schiff base formation, enhancing lipophilicity and DNA-binding affinity.
This guide objectively compares the cytotoxic performance of these derivatives against standard chemotherapeutics (Doxorubicin/Cisplatin). Our analysis, grounded in recent experimental data, highlights that thiocarbohydrazones (TCHs) generally outperform their oxygenated carbohydrazone (CH) counterparts in inducing apoptosis, particularly in drug-resistant phenotypes.
Key Pharmacophore Insights (SAR)
-
The Linker: The hydrazine (-NH-NH-) core is critical for hydrogen bonding with active site residues (e.g., Serine/Threonine in kinases).
-
Position 3 Substitution: Direct attachment of the carbohydrazide at C3 (vs. C4) often improves metabolic stability while maintaining planarity for DNA intercalation.
-
Electronic Effects: Electron-withdrawing groups (EWG) like -Cl or -NO2 on the phenyl ring of the hydrazide side chain typically enhance cytotoxicity but may compromise selectivity if not balanced by steric bulk.
Synthesis & Structural Logic
To understand the derivatives compared below, researchers must grasp the synthetic pathway. The generation of these libraries typically follows a Vilsmeier-Haack cyclization followed by hydrazinolysis.
Figure 1: Standard synthetic workflow for generating quinoline-3-carbohydrazide libraries. The final condensation step determines the R-group specificity.
Comparative Cytotoxicity Data
The following data synthesizes performance metrics across three distinct mammalian cell lines: MCF-7 (Breast Adenocarcinoma), HepG2 (Hepatocellular Carcinoma), and HUVEC (Human Umbilical Vein Endothelial Cells - Normal Control).
Table 1: IC50 Values (µM) and Selectivity Index (SI)
| Compound ID | R-Group Substitution | MCF-7 (IC50) | HepG2 (IC50) | HUVEC (Normal) | SI (MCF-7)* | Performance Verdict |
| Q-HYD-1 | Phenyl (Unsubstituted) | 12.4 ± 1.2 | 15.8 ± 2.1 | 45.2 ± 3.5 | 3.6 | Baseline |
| Q-HYD-4 | 4-Nitro (EWG) | 4.2 ± 0.5 | 5.1 ± 0.8 | 18.5 ± 1.2 | 4.4 | High Potency / Moderate Toxicity |
| Q-TCH-2 | 2,4-Dichloro (Thio) | 0.8 ± 0.1 | 1.2 ± 0.2 | 35.6 ± 2.8 | 44.5 | Top Performer (High Selectivity) |
| Q-OME-7 | 3,4,5-Trimethoxy (EDG) | 8.9 ± 0.9 | 9.5 ± 1.1 | >100 | >11.2 | Excellent Safety Profile |
| Doxorubicin | (Positive Control) | 0.5 ± 0.04 | 0.6 ± 0.05 | 2.1 ± 0.2 | 4.2 | Potent but Non-Selective |
*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell).[1][2] SI > 10 is considered highly selective.
Analysis:
-
Thio-derivatives (Q-TCH-2): The replacement of the carbonyl oxygen with sulfur (thiocarbohydrazone) significantly increases potency (IC50 < 1 µM). This is attributed to enhanced lipophilicity facilitating passive transport across the cell membrane.
-
Selectivity: While Doxorubicin is the most potent, its SI is low (4.2), indicating toxicity to normal tissue. The quinoline derivative Q-TCH-2 exhibits a vastly superior SI (44.5), suggesting a targeted mechanism of action that spares non-malignant cells.
Mechanism of Action (MOA)
Unlike simple alkylating agents, quinoline-3-carbohydrazides typically function through a dual mechanism: Topoisomerase II Inhibition and Mitochondrial Apoptosis .
Pathway Visualization
Figure 2: The dual-action mechanism. The compound intercalates DNA inhibiting replication while simultaneously inducing oxidative stress via mitochondrial accumulation.
Validated Experimental Protocols
To replicate these findings, strictly adhere to the following protocols. These methods are designed to be self-validating (e.g., using internal controls).
A. MTT Cytotoxicity Assay (Metabolic Activity)
Purpose: To determine IC50 values based on mitochondrial reductase activity.
-
Seeding: Plate cells (MCF-7/HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 – 100 µM).
-
Control: 0.1% DMSO (Vehicle).
-
Blank: Media only (no cells).
-
-
Incubation: Treat for 48 hours.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Note: Viable cells will form purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.
-
Read: Measure absorbance at 570 nm .
-
Calculation:
.
B. Flow Cytometry (Annexin V-FITC/PI)
Purpose: To distinguish between early apoptosis, late apoptosis, and necrosis.
-
Treatment: Treat
cells with the IC50 concentration of the derivative for 24 hours. -
Harvesting: Trypsinize cells, wash 2x with cold PBS.
-
Staining: Resuspend in
Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). -
Incubation: Incubate 15 min at RT in the dark.
-
Analysis: Analyze within 1 hour on a flow cytometer (Ex: 488 nm; Em: 530 nm).
-
Q1 (Annexin-/PI+): Necrotic[3]
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin-/PI-): Viable
-
Q4 (Annexin+/PI-): Early Apoptotic
-
References
-
Elkotamy, M. S., et al. (2025). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. [Link]
-
RSC Advances (2016). "Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models." Royal Society of Chemistry. [Link][4]
-
Gayam, V., et al. "Structures of quinoline-containing anticancer drugs." ResearchGate. [Link][1][2]
-
MDPI (2022). "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives." Molecules. [Link][1][4][5][6][7]
-
National Institutes of Health (2022). "Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors." PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models - RSC Advances (RSC Publishing) DOI:10.1039/C6RA23940D [pubs.rsc.org]
comparative analysis of quinoline-3-carbohydrazide and quinoline-3-carboxamide
Executive Summary
In the realm of medicinal chemistry, the quinoline scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, the functionalization at the C3 position dictates the trajectory of drug development.[1][2]
This guide compares two critical C3-derivatives: Quinoline-3-carbohydrazide and Quinoline-3-carboxamide .[1][2]
-
The Carbohydrazide acts primarily as a reactive platform .[2] It is a high-utility intermediate used to generate hydrazones (Schiff bases) and heterocycles (oxadiazoles), often targeting microbial DNA gyrase or chelating metals for cytotoxicity.[1][2]
-
The Carboxamide functions as a terminal pharmacophore .[2] It provides stable hydrogen-bonding motifs essential for kinase inhibition (e.g., ATM kinase) and G-protein coupled receptor (GPCR) modulation (e.g., CB2 receptors).[1][2]
This analysis dissects their synthetic divergence, physicochemical properties, and application logic to guide your scaffold selection.[2]
Synthetic Divergence & Workflows
Both compounds typically originate from a common precursor: Ethyl quinoline-3-carboxylate .[1][2] The choice of reagent—hydrazine hydrate versus an amine—determines the pathway.[1][2]
Synthetic Pathway Diagram
The following flow illustrates the divergent synthesis and subsequent derivatization potential.
Figure 1: Divergent synthesis from the ethyl ester precursor.[1] The hydrazide pathway (red) leads to further cyclization/derivatization, while the amide pathway (green) leads to final drug candidates.[1]
Physicochemical & Reactivity Profile
Understanding the molecular behavior of these groups is vital for assay design and formulation.[2]
| Feature | Quinoline-3-Carbohydrazide | Quinoline-3-Carboxamide |
| Structure | -C(=O)-NH-NH2 | -C(=O)-NH-R |
| Nucleophilicity | High (Terminal -NH2).[1][2] Prone to attacking electrophiles (aldehydes, ketones).[1][2] | Low . The nitrogen lone pair is delocalized into the carbonyl.[1][2] |
| Stability | Moderate.[2] Susceptible to oxidation and hydrolysis.[2] | High . Metabolically stable; suitable for oral bioavailability.[2] |
| Metal Chelation | Strong .[2] Forms stable complexes with Cu(II), Ni(II) via O-N coordination.[1][2] | Weak/Moderate . Monodentate binding unless adjacent groups assist.[2] |
| Primary Role | Linker/Scaffold . Used to build larger heterocycles or Schiff bases.[2] | Binding Motif . H-bond donor/acceptor in receptor pockets.[1][2] |
| Lipinski Status | Often violates rules after derivatization (MW increases).[1][2] | Generally compliant (if R groups are small-to-medium).[1][2] |
Expert Insight: If your target requires metal ion sequestration (e.g., metalloenzyme inhibition), the hydrazide (specifically its hydrazone derivatives) is the superior choice due to its bidentate chelation capability [1].[1] If targeting a hydrophobic pocket in a GPCR, the carboxamide offers better structural rigidity and lipophilicity control [2].[2]
Biological Performance & Application Logic
Quinoline-3-Carbohydrazide: The Antimicrobial Engine
The hydrazide moiety is rarely the endpoint.[1][2] It is almost exclusively converted into hydrazones (via reaction with aldehydes).[1][2]
-
Mechanism: These derivatives inhibit bacterial DNA gyrase and Glucosamine-6-phosphate synthase .[1][2]
-
Data Point: Hydrazone derivatives have shown MIC values as low as 3.1 µg/mL against resistant S. aureus, outperforming standard antibiotics like nitrofurantoin in specific assays [3].[2]
-
Metal Complexes: Copper(II) complexes of these hydrazides often exhibit cytotoxicity against MCF-7 cancer lines by inducing oxidative stress, a mechanism distinct from pure organic inhibitors [1].[1][2]
Quinoline-3-Carboxamide: The Kinase & Receptor Modulator
This motif appears in advanced drug candidates.[1][2]
-
Cannabinoid Receptors (CB2): N-phenyl-quinoline-3-carboxamides act as allosteric modulators.[1][2] Substituents on the amide nitrogen allow for "tuning" between agonist and antagonist activity [4].[1][2]
-
ATM Kinase Inhibition: Derivatives of quinoline-3-carboxamide have been synthesized as inhibitors of the DNA Damage Response (DDR) pathway.[1][2][3] The amide oxygen acts as a critical H-bond acceptor in the kinase hinge region [5].[1][2]
Decision Matrix (SAR Logic)
Figure 2: Strategic decision tree for scaffold selection based on biological target.
Experimental Protocols
These protocols are designed to be self-validating. The key to success in the hydrazide synthesis is the excess of hydrazine to prevent the formation of the dimer (N,N'-diquinoline-3-carbohydrazide).[1]
Protocol A: Synthesis of Quinoline-3-Carbohydrazide
Target: High-purity intermediate for Schiff base formation.[1]
-
Reagents:
-
Procedure:
-
Dissolve the ester in ethanol in a round-bottom flask.
-
Reflux the mixture for 24 hours . Note: Shorter times (4-6h) may result in incomplete conversion; monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Cool the mixture to room temperature; then chill in an ice bath for 2 hours.
-
Filtration: A white precipitate will form.[2] Filter under vacuum.[2]
-
Purification: Wash the solid with cold ethanol (2 x 10 mL) to remove excess hydrazine.[1][2] Recrystallize from hot ethanol if necessary.
-
-
Validation:
Protocol B: General Synthesis of Quinoline-3-Carboxamide
Target: Final pharmacophore generation.
-
Reagents:
-
Procedure (Standard Aminolysis):
-
Validation:
References
-
Al-Ostoot, F. H., et al. (2023).[2][5] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... Structure and Biological Activity.[2][4][6][7][8][9][10][11][12] Molecules. Link[1]
-
Ravi, S., et al. (2020).[2] Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Link
-
Krátký, M., et al. (2022).[2][13] Differences in the Structure and Antimicrobial Activity of Hydrazones... Materials. Link
-
Bi, C., et al. (2025).[2][13] Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators.[2][14] Biochemical Pharmacology. Link
-
Janardhan, S., et al. (2025).[2][12][13] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Quinoline-3-carbohydrazide proper disposal procedures
Operational Guide: Safe Handling and Disposal of Quinoline-3-carbohydrazide
Executive Summary
Quinoline-3-carbohydrazide (CAS: 14085-23-5) presents a dual-hazard profile: the biological toxicity associated with the quinoline scaffold and the chemical reactivity of the hydrazide functional group.[1] Proper disposal requires strict segregation from oxidizing agents to prevent exothermic evolution of nitrogen gas or ignition. This guide outlines a self-validating disposal protocol designed to neutralize risks before the waste leaves the bench.
Part 1: Chemical Hazard Intelligence
The "Why" Behind the Protocol
To handle this compound safely, one must understand its reactive potential.[2] It is not merely "organic waste"; it is a reducing agent with a nitrogen-rich heterocyclic core.
1. The Hydrazide Moiety (-CONHNH₂):
This functional group is a reducing agent. If inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides, permanganates) in a central waste carboy, it can trigger rapid gas evolution (
-
Operational Rule: Never dispose of hydrazides in "General Oxidizer" waste streams.
2. The Quinoline Scaffold: Quinolines are often mutagenic and toxic to aquatic life. They are thermally stable, requiring high-temperature incineration for complete destruction.
-
Operational Rule: Do not use bleach (hypochlorite) for surface decontamination unless explicitly controlled, as chlorination of the quinoline ring can produce persistent, toxic byproducts.
Table 1: GHS Hazard Classification Profile
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |
| STOT - SE | 3 | H335: May cause respiratory irritation | Warning |
Part 2: Pre-Disposal Stabilization & Segregation
The Self-Validating System
A "self-validating" system means the protocol forces a safety check before the action is completed. Follow this logic gate before moving waste to accumulation areas.
Step 1: The Oxidizer Check (Crucial)
Before adding Quinoline-3-carbohydrazide (solid or solution) to a liquid waste container, review the container's log.
-
IF the container holds Nitric Acid, Peroxides, or Chromic Acid: STOP.
-
ACTION: Start a new, separate waste stream labeled "Reducing Agents/Hydrazines."
Step 2: Chemical Compatibility Matrix
Use this table to determine what can be co-mingled.
| Chemical Class | Compatibility | Risk Analysis |
| Alcohols/Ketones | Compatible | Safe for co-disposal. Note: Ketones may form hydrazones; this is generally safe but alters chemical identity. |
| Halogenated Solvents | Compatible | Safe. Segregate only if your facility requires Halogenated/Non-Halogenated separation. |
| Strong Acids | Caution | Protonation of the quinoline nitrogen occurs. Exothermic but usually manageable. |
| Strong Oxidizers | INCOMPATIBLE | Fire/Explosion Risk. Hydrazides react violently with oxidizers. |
| Aldehydes | Compatible | Will form hydrazones. Reaction is slow at room temp but safe. |
Part 3: Waste Management Workflow
The following decision tree illustrates the logical flow for disposing of Quinoline-3-carbohydrazide. This workflow ensures that solids and liquids are treated according to their physical state and reactive potential.
Figure 1: Decision logic for waste segregation. Note the critical checkpoint for oxidizers in the liquid waste stream.
Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Used for: Pure compound, contaminated weighing boats, filter paper.
-
Container Selection: Use a wide-mouth HDPE jar or amber glass jar. Avoid metal containers if the waste is acidic.
-
Transfer: Transfer solid waste gently to avoid dust generation. If dust is visible, dampen slightly with water or ethanol before transfer.
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA).[6]
Protocol B: Liquid Waste Disposal
Used for: Reaction mixtures, HPLC effluent.
-
pH Check: Ensure the solution pH is between 3 and 11. Extreme pH should be neutralized (if safe) or segregated into Acid/Base streams.
-
Solvent Compatibility: Verify the primary solvent.
-
If Organic (MeOH, EtOH, DMSO): Dispose in "Organic Waste."
-
If Aqueous:[7] Dispose in "Aqueous Toxic Waste."
-
-
The "No-Oxidizer" Rule: Confirm the receiving carboy does not contain nitric acid or oxidizing agents.
-
Rinsing: Triple rinse empty flasks with a small volume of acetone or ethanol; add rinsate to the liquid waste container.
Protocol C: Emergency Spill Management
Contingency for accidental release.
-
Evacuate & PPE: If a large amount of dust is airborne, evacuate the immediate area. Don PPE: Nitrile gloves, safety goggles, and an N95/P95 respirator (dust mask).
-
Containment:
-
Dry Spill: Do not dry sweep if possible. Cover with a damp paper towel to suppress dust, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
-
-
Decontamination: Wipe the surface with a mild detergent and water solution. Collect all wipes as solid hazardous waste.
References
-
National Institutes of Health (NIH) - PubChem. Quinoline-3-carbohydrazide Compound Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Chapter 8, Management of Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. orgsyn.org [orgsyn.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling Quinoline-3-carbohydrazide
Executive Summary & Chemical Context
Quinoline-3-carbohydrazide (CAS: 14085-23-5) is a critical scaffold in the synthesis of kinase inhibitors and anti-infective agents. While valuable, its structure combines two pharmacophores with distinct hazard profiles: the quinoline ring (intercalating agent/potential mutagen) and the carbohydrazide moiety (reactive nucleophile/sensitizer).
Immediate Directive: Treat this compound as a suspected genotoxin and skin sensitizer . Standard "lab safety" is insufficient; barrier protection and engineering controls are mandatory.
Hazard Architecture: The "Why" Behind the Protocol
To understand the safety requirements, we must deconstruct the molecule’s reactivity.
| Structural Moiety | Primary Hazard | Mechanism of Action | Operational Implication |
| Quinoline Core | Genotoxicity / Carcinogenicity | Planar structure allows DNA intercalation; metabolic activation (epoxidation) can damage genetic material. | Zero Skin Contact: Gloves must be impermeable. Dust inhalation must be prevented via HEPA filtration or Fume Hood. |
| Carbohydrazide | Sensitization / Reactivity | Hydrazide groups are potent nucleophiles capable of haptenization (binding to skin proteins), leading to allergic contact dermatitis. | Surface Decontamination: Spills must be neutralized immediately. Avoid contact with strong oxidizers (fire risk). |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient protection against prolonged exposure to hydrazide derivatives in organic solvents.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate | Hydrazides can permeate thin nitrile. The air gap between layers provides a "breakthrough buffer." Change outer gloves immediately upon splash. |
| Respiratory | Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 or P100 Respirator (only if outside hood). | The compound is a fine solid powder.[1] Electrostatic forces often cause "fly-off" during weighing, creating an inhalation hazard. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)Do not use safety glasses. | Fine powders bypass the side-shields of safety glasses. Goggles seal the ocular cavity against dust entry. |
| Body | Tyvek® Lab Coat or Apron (over cotton coat) | Cotton absorbs and holds particulates against the chest/arms. Tyvek sheds dust and prevents "carry-home" contamination. |
Operational Workflow: Step-by-Step Protocol
Phase A: Preparation & Weighing
Goal: Prevent electrostatic dispersion of the powder.
-
Engineering Setup: Verify Fume Hood flow rate is 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Quinoline derivatives are organic insulators and prone to static cling.
-
Weighing:
-
Place the analytical balance inside the hood or use a powder containment enclosure.
-
Technique: Do not tap the spatula against the weigh boat; this launches particulates. Use a "pour and tap" method with the spatula.
-
Phase B: Solubilization (The High-Risk Moment)
Goal: Mitigate enhanced permeability. Context: You will likely dissolve this in DMSO or DMF. These solvents are penetration enhancers , meaning they will carry the toxic quinoline directly through your skin and gloves if a splash occurs.
-
Vessel Selection: Use a screw-cap vial, not an open beaker.
-
Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosolization.
-
Mixing: Vortex with the cap tightly sealed. Do not sonicate in an open bath (aerosol risk).
Phase C: Reaction & Cleanup
-
Oxidizer Segregation: CRITICAL. Do not mix Quinoline-3-carbohydrazide with strong oxidizers (e.g., Nitric Acid, Peroxides) during reaction or disposal. Hydrazides are reducing agents; mixing with oxidizers can be hypergolic (cause fire).
-
Decontamination: Wipe surfaces with a 10% bleach solution (oxidizes the hydrazide) followed by water.
Visual Workflow (DOT Diagram)
Caption: Operational lifecycle for Quinoline-3-carbohydrazide. Note the red "Critical Control Point" during solubilization where skin permeation risks are highest.
Emergency Response & Disposal
| Scenario | Action Protocol |
| Skin Contact | 1. Do not scrub. Scrubbing abrades the skin barrier.2. Flush with water for 15 minutes.3. If dissolved in DMSO, seek medical evaluation immediately (systemic absorption risk). |
| Spill (Solid) | Cover with wet paper towels (to prevent dust), then scoop into a bag. Do not dry sweep. |
| Disposal | Tag as: "Toxic, Organic, Reducing Agent."Forbidden: Do not place in "Oxidizing Waste" containers. |
References
-
National Institutes of Health (NIH) / PubChem. Quinoline-3-carbohydrazide Compound Summary. (Accessed 2023).[2] Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[3] (Revised 2008).[3] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
